molecular formula C4H7ClO2 B095975 Methyl 2-chloropropionate CAS No. 17639-93-9

Methyl 2-chloropropionate

Cat. No.: B095975
CAS No.: 17639-93-9
M. Wt: 122.55 g/mol
InChI Key: JLEJCNOTNLZCHQ-UHFFFAOYSA-N
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Description

Methyl 2-chloropropionate (CAS 17639-93-9) is a clear, colorless liquid with a slightly pungent odor and a molecular weight of 122.55 g/mol . This halogenated ester serves as a versatile and crucial building block in organic synthesis, primarily due to the presence of both a reactive ester group and a chlorine atom on the alpha carbon, which makes it a highly adaptable precursor for various chemical transformations . Its primary value in research lies in its role as a chiral intermediate. The compound is widely employed in the synthesis of biological active molecules, including herbicides, fungicides, and pesticides within the agrochemical industry . It is also a key starting material for developing active pharmaceutical ingredients (APIs) that require a specific stereochemistry for efficacy, as well as in the preparation of fragrance compounds and specialty chemicals . In material science, it finds application as an initiator in the synthesis of acrylamide-based homopolymers and block copolymers . The mechanism of action typically involves nucleophilic substitution at the chlorinated carbon, often following an SN2 pathway which can result in an inversion of configuration, making it essential for the production of enantiomerically pure compounds . Researchers should note that this compound is a flammable liquid and vapor, may cause skin and serious eye irritation, and may cause respiratory irritation . It should be stored in a cool, well-ventilated place, away from heat and ignition sources . This product is intended for research use only and is strictly not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloropropanoate
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InChI

InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3
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InChI Key

JLEJCNOTNLZCHQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)OC)Cl
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Molecular Formula

C4H7ClO2
Record name METHYL 2-CHLOROPROPIONATE
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DSSTOX Substance ID

DTXSID60864786
Record name Propanoic acid, 2-chloro-, methyl ester
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Molecular Weight

122.55 g/mol
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Physical Description

Methyl 2-chloropropionate appears as a colorless liquid. Insoluble in water. Irritating and narcotic in high concentrations. Used as a solvent and for making other chemicals and dyes.
Record name METHYL 2-CHLOROPROPIONATE
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CAS No.

17639-93-9
Record name METHYL 2-CHLOROPROPIONATE
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Record name METHYL 2-CHLOROPROPANOATE, (±)-
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Foundational & Exploratory

Methyl 2-chloropropionate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Methyl 2-Chloropropionate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical intermediates is fundamental to process design, safety, and optimization. This compound (CAS No: 17639-93-9), a key building block in organic synthesis, is no exception. This technical guide provides a comprehensive overview of its core physical characteristics, supported by detailed experimental protocols and logical workflows.

Core Physical and Chemical Properties

This compound is a colorless liquid noted for its utility as a solvent and as an intermediate in the production of pharmaceuticals and agrochemicals.[1][2] It is recognized as a flammable liquid and should be handled with appropriate safety precautions.[3]

General and Molar Properties

The fundamental identifiers and molar properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₄H₇ClO₂[4][5]
Molecular Weight 122.55 g/mol [3][4]
Appearance Clear, colorless liquid[4][5]
CAS Number 17639-93-9[4]
Thermophysical and Optical Properties

The following table details the key thermophysical and optical properties of this compound, which are critical for its handling, purification, and use in reactions.

PropertyValueConditionsSource(s)
Boiling Point 132-133 °Cat 1 atm[4][5]
Melting Point -10 °C[4]
Density 1.075 g/mLat 25 °C[4][5]
Refractive Index (n_D) 1.417at 20 °C[4][5]
Flash Point 38 °C (101 °F)Closed Cup[6]
Vapor Pressure 5.25 mmHgat 20 °C[4]
Vapor Density 4.22(vs air)[4]
Solubility Profile

The solubility of a compound is a critical parameter for reaction and purification solvent selection.

SolventSolubilitySource(s)
Water Insoluble/Immiscible[4][5][7]
Organic Solvents Soluble[8]

Experimental Protocols for Property Determination

The following sections outline the generalized experimental methodologies for determining the key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common laboratory method involves the use of a Thiele tube or an aluminum block.[9][10]

Procedure:

  • A small quantity of this compound is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the liquid.

  • The fusion tube is attached to a thermometer and heated uniformly in a Thiele tube or heating block.

  • The temperature is slowly increased until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.

  • The heat source is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Determination of Density

The density of a liquid can be determined by accurately measuring the mass of a known volume.[11]

Procedure:

  • An empty, dry measuring cylinder is weighed on an electronic balance, and its mass is recorded.

  • A specific volume of this compound (e.g., 10 mL) is accurately measured into the graduated cylinder, reading the volume from the bottom of the meniscus.

  • The measuring cylinder containing the liquid is reweighed to determine the combined mass.

  • The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

  • The density is then calculated by dividing the mass of the liquid by its volume (ρ = m/V).[11][12] For higher precision, a pycnometer can be used.[13]

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is often measured using an Abbe refractometer.[14]

Procedure:

  • The refractometer is calibrated using a standard substance with a known refractive index, such as distilled water.

  • A few drops of this compound are placed on the prism of the refractometer.

  • The prism is closed, and the light source is adjusted.

  • The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is then read from the instrument's scale.[14]

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[15] The Pensky-Martens closed-cup method is a standard procedure for this determination.[16][17]

Procedure:

  • The sample of this compound is placed in the test cup of the Pensky-Martens apparatus.

  • The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

  • An ignition source is periodically directed into the cup.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[16][18]

Assessment of Solubility

A qualitative assessment of solubility can be performed through direct observation.[19][20]

Procedure:

  • A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube.

  • A small volume of the solvent (e.g., 2 mL of water or an organic solvent) is added to the test tube.

  • The mixture is vigorously shaken.

  • The mixture is observed to determine if the this compound has dissolved to form a homogeneous solution or if it remains as a separate phase.[8][19]

Visualized Workflow

The logical progression for the experimental characterization of a liquid chemical like this compound is depicted in the workflow diagram below. This sequence ensures that fundamental properties are established before proceeding to more specific analyses.

G A Obtain Sample of This compound B Determine Density (ρ = m/V) A->B C Measure Boiling Point (Thiele Tube Method) A->C D Measure Refractive Index (Abbe Refractometer) A->D E Determine Flash Point (Pensky-Martens Closed Cup) A->E F Assess Solubility (Water & Organic Solvents) A->F G Complete Physical Property Profile B->G C->G D->G E->G F->G

Workflow for Physical Property Determination

References

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-Chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloropropionate, a halogenated ester with the chemical formula C₄H₇ClO₂, is a versatile building block in organic synthesis.[1] Its bifunctional nature, possessing both a reactive chlorine atom at the α-position and an ester group, makes it a valuable intermediate in the synthesis of a wide array of compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristically pungent odor.[1][2] It is flammable and should be handled with appropriate safety precautions in a well-ventilated area, away from heat and ignition sources.[2][3] The compound is insoluble in water but soluble in common organic solvents.[1][2]

Data Presentation: Physical and Spectroscopic Properties
PropertyValueSource
Molecular Formula C₄H₇ClO₂[2][3][4]
Molecular Weight 122.55 g/mol [2][4][5]
Appearance Colorless liquid[2][3]
Boiling Point 132-133 °C[4]
Melting Point < -10 °C[4][6]
Density 1.13 g/cm³ at 20 °C[6]
Flash Point 36 °C (DIN 51755 Part 1)[6]
Refractive Index (n²⁰/D) 1.416 - 1.419[4]
Vapor Pressure 30 hPa at 20 °C[6]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.75 (d, 3H), 3.79 (s, 3H), 4.40 (q, 1H)[4]
¹³C NMR (CDCl₃) δ (ppm): 21.5, 52.9, 53.5, 170.0[2][4]
Major Mass Spec Fragments (m/z) 63, 59, 65[2][5]

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily dictated by the presence of the chlorine atom on the carbon alpha to the carbonyl group. This structural feature makes it susceptible to nucleophilic substitution reactions, which are central to its utility in organic synthesis.

Nucleophilic Substitution (Sₙ2)

This compound readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions.[7][8] The reaction proceeds via a backside attack of the nucleophile on the electrophilic carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of a new bond with the nucleophile, leading to an inversion of stereochemistry at the chiral center.[8][9][10] The Sₙ1 pathway is generally disfavored for α-halocarbonyl compounds due to the electronic destabilization of the resulting carbocation by the adjacent carbonyl group.

A variety of nucleophiles can be employed in these reactions, including amines, azides, and carboxylates, to introduce diverse functionalities.

Other Reactions

Beyond nucleophilic substitution, this compound can participate in other transformations:

  • Hydrolysis: The ester functionality can be hydrolyzed under acidic or basic conditions to yield 2-chloropropionic acid.

  • Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11][12]

Experimental Protocols

Detailed methodologies for key reactions involving the synthesis and transformation of this compound are provided below.

Synthesis of this compound from Methyl Lactate (B86563)

This protocol describes the synthesis of this compound from the corresponding methyl lactate using thionyl chloride, a common method for converting alcohols to alkyl chlorides.[13][14][15]

Materials:

  • Methyl lactate

  • Thionyl chloride

  • Pyridine (B92270) (catalyst)

  • Dichloromethane (solvent)

  • Sodium bicarbonate solution (for work-up)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl lactate in dichloromethane.

  • Add a catalytic amount of pyridine to the solution.

  • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a cold saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain pure this compound.

Nucleophilic Substitution with Sodium Azide (B81097)

This protocol details the reaction of this compound with sodium azide to form methyl 2-azidopropionate, a useful intermediate for the synthesis of amino acids and other nitrogen-containing compounds.

Materials:

  • This compound

  • Sodium azide

  • Dimethylformamide (DMF) as solvent

  • Diethyl ether (for extraction)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF.

  • Add sodium azide to the solution and heat the mixture to 50-60 °C with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude methyl 2-azidopropionate, which can be further purified by distillation.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of the ester functionality of this compound to a primary alcohol, 2-chloro-1-propanol.

Materials:

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring by TLC.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.

  • Filter the resulting granular precipitate and wash it with the solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-chloro-1-propanol, which can be purified by distillation.

Visualizations

Synthesis of this compound Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification methyl_lactate Methyl Lactate reaction_step Chlorination in Dichloromethane methyl_lactate->reaction_step thionyl_chloride Thionyl Chloride thionyl_chloride->reaction_step pyridine Pyridine (catalyst) pyridine->reaction_step quench Quench with NaHCO₃ reaction_step->quench extract Extract with Et₂O quench->extract dry Dry with MgSO₄ extract->dry distillation Distillation dry->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound.

Sₙ2 Reaction of this compound

G Sₙ2 Reaction of this compound reactant This compound transition_state Transition State [Nu---C---Cl]⁻ reactant->transition_state Backside Attack nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product Substituted Product transition_state->product leaving_group Chloride Ion (Cl⁻) transition_state->leaving_group Leaving Group Departure

Caption: Generalized Sₙ2 reaction mechanism.

Logical Relationship in Drug Development

G Role in Drug Intermediate Synthesis start This compound reaction Nucleophilic Substitution start->reaction intermediate Chiral Intermediate reaction->intermediate synthesis Further Synthetic Steps intermediate->synthesis api Active Pharmaceutical Ingredient (API) synthesis->api

Caption: Role as a key starting material in API synthesis.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. Its reactivity, primarily governed by the Sₙ2 displacement of the α-chloro substituent, allows for the introduction of a wide range of functional groups. A thorough understanding of its chemical properties and reaction kinetics is paramount for its effective utilization in the development of novel chemical entities. The experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers and scientists engaged in this field.

References

Spectroscopic Profile of Methyl 2-chloropropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-chloropropionate, a key chemical intermediate in various synthetic processes. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, confirming the presence of key functional groups and the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits two distinct signals, corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.45Quartet1HCH
~3.75Singlet3HOCH₃
~1.74Doublet3HCH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~170C=O (Ester Carbonyl)
~53OCH₃ (Ester Methyl)
~52CHCl (Chlorinated Carbon)
~21CH₃ (Methyl)

Note: The ¹³C NMR spectrum is typically acquired with proton decoupling, resulting in singlet peaks for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption peaks for this compound are summarized below.

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
~2980StrongC-H stretchAlkane
~1745StrongC=O stretchEster
~1450MediumC-H bendAlkane
~1270StrongC-O stretchEster
~770StrongC-Cl stretchAlkyl Halide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is characterized by the following major peaks.

m/zRelative Intensity (%)Assignment
122/124~2-3%[M]+• (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes)
87~20%[M - Cl]+
63/65~100% (Base Peak)[CH₃CHCl]+•
59~90%[COOCH₃]+

The presence of the M+ and M+2 peaks in an approximate 3:1 ratio is characteristic of a compound containing one chlorine atom.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation : A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrumentation : The spectrum is acquired on a high-field NMR spectrometer (e.g., 300 or 400 MHz).

  • Data Acquisition : For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum and enhance sensitivity.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.

  • Data Analysis : The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber. The characteristic absorption bands are then identified and assigned to specific functional groups.

Mass Spectrometry
  • Sample Introduction : For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.

  • Ionization : Electron Impact (EI) ionization is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, showing how each technique contributes to the final structural determination.

Spectroscopic_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Obtained cluster_interpretation Structural Elucidation Methyl_2_Chloropropionate This compound NMR NMR Spectroscopy (¹H and ¹³C) Methyl_2_Chloropropionate->NMR IR IR Spectroscopy Methyl_2_Chloropropionate->IR MS Mass Spectrometry Methyl_2_Chloropropionate->MS NMR_Data Chemical Shifts Coupling Patterns Carbon Framework NMR->NMR_Data IR_Data Vibrational Frequencies Functional Groups (C=O, C-O, C-Cl) IR->IR_Data MS_Data Molecular Weight Elemental Composition (Cl isotope pattern) Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis for this compound.

References

(S)-(-)-Methyl 2-chloropropionate CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-(-)-Methyl 2-chloropropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-Methyl 2-chloropropionate, a significant chiral building block, is integral to the asymmetric synthesis of a multitude of commercially valuable compounds. Its stereospecific properties are pivotal in the development of pharmaceuticals and agrochemicals where enantiomeric purity dictates biological activity and efficacy. This technical guide provides a comprehensive overview of (S)-(-)-Methyl 2-chloropropionate, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications in research and industry. The CAS number for (S)-(-)-Methyl 2-chloropropionate is 73246-45-4 .[1][2]

Chemical and Physical Properties

(S)-(-)-Methyl 2-chloropropionate is a colorless to very faint yellow liquid.[1] It is a flammable liquid and vapor. The compound is recognized for its utility in asymmetric synthesis, which allows for the creation of enantiomerically pure substances vital to the pharmaceutical industry.[1]

Table 1: Physicochemical Properties of (S)-(-)-Methyl 2-chloropropionate

PropertyValueSource(s)
CAS Number 73246-45-4[1][2]
Molecular Formula C₄H₇ClO₂[1]
Molecular Weight 122.55 g/mol [1][3]
Appearance Colorless to very faint yellow liquid[1]
Density 1.143 g/mL at 25 °C[1][2]
Boiling Point 80 - 82 °C at 110 mmHg[1][2]
Refractive Index n20/D 1.417[1][2]
Optical Rotation [α]²⁰/D = -26° (neat)[1]
Purity ≥96.5% (Chiral Purity)[1]
Flash Point 32 °C (89.6 °F) - closed cup
Storage Temperature ≤ -20 °C or Room Temperature (<15°C)[1]

Table 2: Identification and Registry Numbers

IdentifierValueSource(s)
PubChem CID 135535[3]
EC Number 412-470-8
MDL Number MFCD00062941[1]
Beilstein Registry No. 1720589
UN Number 2933[4]

Experimental Protocols: Synthesis

The synthesis of (S)-(-)-Methyl 2-chloropropionate is predominantly achieved through three methods: directional synthesis from chiral raw materials, resolution of racemates, and asymmetric synthesis.[5] The directional synthesis method is most common due to its low cost, simple procedure, and the high optical purity of the resulting product.[5]

Method 1: Chlorination of (R)-Methyl Lactate (B86563) with a Vilsmeier Reagent

This method involves the configurational inversion of (R)-methyl lactate using a Vilsmeier reagent, which can be prepared from thionyl chloride or bis(trichloromethyl) carbonate.[2][5][6]

Experimental Protocol:

  • Preparation of the Vilsmeier Reagent:

    • Add thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate to a reaction vessel equipped with a stirrer and cooled in an ice-water bath (0-10 °C).[2][6]

    • Slowly add N,N-dimethylformamide (DMF) or N,N-dimethylacetamide dropwise to the vessel.[2][5] The reaction is exothermic.

    • Stir the mixture for 1-2 hours to obtain a colorless Vilsmeier reagent solution.[2]

  • Synthesis of (S)-(-)-Methyl 2-chloropropionate:

    • To the prepared Vilsmeier reagent solution, add a small amount of a solvent such as dioxane.[2]

    • Slowly add (R)-methyl lactate dropwise to the mixed solution at a temperature of 20-30 °C. The molar ratio of (R)-methyl lactate to the Vilsmeier reagent is typically 1:1.1 to 1:1.4.[2][6] The reaction is exothermic and generates gas.

    • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 5-8 hours.[2][6]

  • Post-reaction Work-up:

    • Cool the reaction mixture.

    • Wash the resulting solution, remove the solvent, and distill under reduced pressure to obtain the final product, (S)-(-)-Methyl 2-chloropropionate.[2][6]

G Synthesis Workflow: Vilsmeier Reagent Method A Preparation of Vilsmeier Reagent D Synthesis of (S)-Ester A->D B Chlorinating Agent (e.g., Thionyl Chloride) B->A C Amide Solvent (e.g., DMF) C->A F Chlorination Reaction (50-60°C, 5-8h) D->F E (R)-Methyl Lactate (Chiral Precursor) E->D G Product Work-up F->G H Washing & Distillation G->H I (S)-(-)-Methyl 2-chloropropionate H->I

Caption: Workflow for the synthesis of (S)-(-)-Methyl 2-chloropropionate via Vilsmeier reagent.

Method 2: Direct Esterification

This method involves the direct esterification of α-chloropropionic acid with methanol (B129727) using a catalyst.[7]

Experimental Protocol:

  • Catalyst Preparation:

    • Prepare a chiral hydrogen peroxide catalyst by neutralizing a sodium peroxide aqueous solution with phosphoric acid or sodium phosphate (B84403) monobasic to a pH of 9.[7]

  • Esterification Reaction:

    • Charge a reaction kettle with α-chloropropionic acid and methanol in a 1:1 molar ratio.[7]

    • Add the prepared hydrogen peroxide catalyst, with the amount being 5-10% of the total raw material weight.[7]

    • Control the reaction temperature at 100-120 °C and react for 8-10 hours.[7]

  • Product Isolation:

    • After the reaction is complete, distill and dry the mixture to obtain (S)-(-)-Methyl 2-chloropropionate.[7]

Applications in Research and Drug Development

(S)-(-)-Methyl 2-chloropropionate is a versatile intermediate with significant applications in various fields, particularly in the synthesis of high-value, enantiomerically pure compounds.[1]

  • Pharmaceutical Synthesis : It serves as a crucial chiral starting material for active pharmaceutical ingredients (APIs).[8][9] For example, it is used in the preparation of TIPTP, a therapeutic agent for rheumatoid arthritis.[2] Its reactivity is valuable for creating complex molecules with specific biological activities.[9]

  • Agrochemical Production : The compound is used in the development of herbicides and pesticides, where specific stereoisomers are often responsible for the desired activity, enhancing crop protection.[1][9]

  • Flavor and Fragrance Industry : It is an intermediate in the production of various flavoring agents and fragrances.[1]

  • Polymer Chemistry : It can be used as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique.

G Key Application Areas A (S)-(-)-Methyl 2-chloropropionate B Pharmaceuticals A->B C Agrochemicals A->C D Flavors & Fragrances A->D E Polymer Science A->E F Chiral APIs (e.g., Arthritis Therapeutics) B->F G Herbicides & Pesticides C->G H Specialty Polymers E->H

Caption: Applications of (S)-(-)-Methyl 2-chloropropionate in various industries.

Safety and Handling

(S)-(-)-Methyl 2-chloropropionate is a flammable liquid (Signal Word: Warning) and should be handled with appropriate safety precautions.[3]

  • Hazard Statements : H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation), H373 (May cause damage to organs through prolonged or repeated exposure).[3]

  • Precautionary Statements : P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Personal Protective Equipment : Use of eye shields, gloves, and an appropriate dust mask is recommended.

  • Storage : Store in a flammable liquids area. Some suppliers recommend storage at or below -20 °C, while others suggest room temperature in a cool, dark place (<15°C).[1]

Conclusion

(S)-(-)-Methyl 2-chloropropionate is a cornerstone chiral intermediate for the synthesis of enantiomerically pure products. Its well-defined physical and chemical properties, coupled with established synthesis protocols, make it an invaluable tool for researchers and professionals in drug development, agrochemical synthesis, and polymer science. Proper handling and storage are essential to ensure safety and maintain the integrity of this reactive compound.

References

An In-Depth Technical Guide to the Synthesis of (R)-(+)-Methyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing enantiomerically enriched (R)-(+)-Methyl 2-chloropropionate. This chiral building block is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals, where stereochemistry plays a pivotal role in biological activity. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction pathways and workflows.

Synthesis via Chlorination of (R)-Methyl lactate (B86563) with Vilsmeier Reagent

This method is a widely used industrial process that typically proceeds with an inversion of stereochemistry, yielding (S)-(-)-Methyl 2-chloropropionate from (R)-methyl lactate. To obtain the desired (R)-(+)-enantiomer, the starting material would need to be (S)-(-)-methyl lactate. The reaction involves the formation of a Vilsmeier reagent in situ, which then chlorinates the hydroxyl group of the methyl lactate.

Experimental Protocol

Step 1: Preparation of the Vilsmeier Reagent

In a four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add bis(trichloromethyl) carbonate. Cool the flask to 0-5 °C using an ice-water bath. Slowly add anhydrous N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) dropwise while maintaining the temperature. After the addition is complete, stir the mixture for 1-2 hours at 0-10 °C to obtain a colorless Vilsmeier reagent solution.[1]

Step 2: Chlorination of Methyl Lactate

To the prepared Vilsmeier reagent solution, add a solvent such as pyridine (B92270) or dioxane. Then, add (S)-(-)-methyl lactate dropwise to the mixture. The reaction is exothermic, and gas evolution may be observed. After the addition, the reaction mixture is heated to 50-60 °C and stirred for 5-8 hours.[1]

Step 3: Work-up and Purification

After the reaction is complete, cool the mixture. The product solution is then washed with water, and the organic layer is separated. The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield (R)-(+)-Methyl 2-chloropropionate.[1]

Quantitative Data
ParameterValueReference
Starting Material (R)-methyl lactate[1]
Product (S)-methyl 2-chloropropionate[1]
Yield 80-90%[1]
Optical Purity (e.e.) 96-98%[1]
Chlorinating Agent Bis(trichloromethyl) carbonate[1]
Amide N,N-dimethylacetamide or N,N-dimethylformamide[1]
Reaction Temperature 50-60 °C[1]
Reaction Time 5-8 hours[1]

Note: The data presented is for the synthesis of the (S)-enantiomer from the (R)-lactate, illustrating the inversion of configuration. The synthesis of the (R)-ester would require (S)-lactate as the starting material.

Reaction Pathway

G cluster_0 Vilsmeier Reagent Formation cluster_1 Chlorination Chlorinating_Agent Bis(trichloromethyl) carbonate or Thionyl chloride Vilsmeier_Reagent Vilsmeier Reagent Chlorinating_Agent->Vilsmeier_Reagent + Amide Amide DMF or DMAc Amide->Vilsmeier_Reagent S_Methyl_Lactate (S)-(-)-Methyl lactate R_Methyl_Chloropropionate (R)-(+)-Methyl 2-chloropropionate S_Methyl_Lactate->R_Methyl_Chloropropionate + Vilsmeier Reagent (Inversion of configuration)

Synthesis of (R)-(+)-Methyl 2-chloropropionate via Vilsmeier Reagent.

Synthesis from (R)-Alanine via Diazotization and Esterification

This two-step synthesis involves the initial preparation of (R)-2-chloropropionic acid from (R)-alanine through a diazotization reaction, followed by esterification to yield the final product. This method is advantageous as it starts from a readily available chiral amino acid and generally proceeds with retention of configuration.

Experimental Protocol

Step 1: Synthesis of (R)-2-chloropropionic acid

In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve (R)-alanine in 5 N hydrochloric acid. Cool the mixture to 0 °C in an ice/salt bath. A precooled solution of sodium nitrite (B80452) in water is then added dropwise at a rate that maintains the reaction temperature below 5 °C. After the addition, the reaction is allowed to stand overnight at room temperature. The reaction mixture is then worked up by extraction with diethyl ether. The combined organic layers are dried and the solvent is removed. The crude (R)-2-chloropropionic acid is then purified by vacuum distillation.[2]

Step 2: Esterification of (R)-2-chloropropionic acid

To a solution of the purified (R)-2-chloropropionic acid in methanol (B129727) at 0 °C, slowly add thionyl chloride. The reaction mixture is then refluxed for 2 hours. After cooling, the excess methanol and thionyl chloride are removed under reduced pressure. The residue is then purified by vacuum distillation to give (R)-(+)-Methyl 2-chloropropionate.

Quantitative Data
ParameterValueReference
Starting Material (R)-alanine[2]
Intermediate (R)-2-chloropropionic acid[2]
Yield (Diazotization) ~60-70%[2]
Enantiomeric Purity (e.e.) of Acid >98%[3]
Esterification Catalyst Thionyl chloride/Methanol (in situ HCl)
Overall Yield Not explicitly stated

Experimental Workflow

G Start (R)-Alanine Diazotization Dissolve in 5N HCl Cool to 0°C Add NaNO2 solution dropwise (<5°C) Start->Diazotization Workup1 Overnight at RT Ether Extraction Dry organic phase Vacuum Distillation Diazotization->Workup1 Intermediate (R)-2-chloropropionic acid Workup1->Intermediate Esterification Dissolve in Methanol Cool to 0°C Add SOCl2 dropwise Reflux for 2h Intermediate->Esterification Workup2 Remove excess reagents (vac) Vacuum Distillation Esterification->Workup2 Product (R)-(+)-Methyl 2-chloropropionate Workup2->Product

Workflow for the synthesis of (R)-(+)-Methyl 2-chloropropionate from (R)-Alanine.

Enzymatic Resolution of Racemic 2-Chloropropionic Acid followed by Esterification

Enzymatic resolution offers a green and highly selective method to obtain enantiomerically pure compounds. In this approach, a lipase (B570770) is used to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. Alternatively, a racemic acid can be selectively esterified. To obtain (R)-(+)-Methyl 2-chloropropionate, one would typically resolve racemic 2-chloropropionic acid to isolate the (R)-enantiomer, which is then esterified.

Experimental Protocol

Step 1: Enzymatic Resolution of (±)-2-Chloropropionic Acid

Dissolve racemic 2-chloropropionic acid in a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7.2). Add porcine pancreatic lipase (10-20% by weight of the acid). The mixture is stirred at a controlled temperature (e.g., 30 °C) for several hours. The reaction is monitored for conversion. After the desired conversion is reached, the enzyme is removed by centrifugation or filtration. The aqueous layer, containing the sodium salt of (R)-(+)-2-chloropropionic acid, is acidified to a pH ≤ 1.0 and then extracted with an organic solvent (e.g., dichloromethane). The organic extracts are dried and concentrated to yield (R)-(+)-2-chloropropionic acid. The unreacted (S)-(-)-2-chloropropionic acid ester can be recovered from the initial organic extract.[4]

Step 2: Esterification of (R)-(+)-2-Chloropropionic Acid

The isolated (R)-(+)-2-chloropropionic acid is then esterified using the method described in Section 2 (Step 2).

Quantitative Data
ParameterValueReference
Starting Material Racemic 2-chloropropionic acid ester[4]
Enzyme Porcine Pancreatic Lipase[4]
Product of Resolution (R)-(+)-2-chloropropionic acid[4]
Yield of (R)-acid ~78%[4]
Enantiomeric Excess (e.e.) of (R)-acid 91%[4]
pH 7.2[4]
Temperature 30 °C[4]

Logical Relationship of Enzymatic Resolution

Enzymatic kinetic resolution of racemic methyl 2-chloropropionate.

Summary and Comparison of Synthetic Routes

MethodStarting MaterialKey ReagentsStereochemistryAdvantagesDisadvantages
Vilsmeier Chlorination (S)-Methyl lactateThionyl chloride/DMFInversionHigh yield, suitable for industrial scaleRequires careful control of exothermic reaction
Diazotization & Esterification (R)-AlanineNaNO2, HCl, SOCl2, MethanolRetentionHigh enantiomeric purity, readily available chiral pool starting materialUse of potentially hazardous diazotization reagents
Enzymatic Resolution Racemic 2-chloropropionic acidLipase, bufferSelective reactionHigh enantioselectivity, mild reaction conditions, green chemistryLower theoretical yield (max 50% for kinetic resolution of the acid), requires downstream esterification

This guide provides a foundational understanding of the key synthetic methodologies for producing (R)-(+)-Methyl 2-chloropropionate. The choice of a particular route will depend on factors such as scale, cost of starting materials, required enantiomeric purity, and available equipment and expertise. For laboratory-scale synthesis requiring high enantiopurity, the route starting from (R)-alanine is well-documented and reliable. For larger-scale industrial production, the Vilsmeier chlorination of (S)-methyl lactate is a common and efficient method. Enzymatic resolution presents a valuable green alternative, particularly when high selectivity is paramount.

References

An In-depth Technical Guide to the Solubility of Methyl 2-chloropropionate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 2-chloropropionate in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on qualitative solubility information, detailed experimental protocols for determining solubility, and a logical framework for solvent selection.

Introduction

This compound (CAS No: 17639-93-9) is a colorless liquid and a halogenated ester. It serves as a versatile intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.[1][2][3] Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification, and formulation development. This guide aims to provide a foundational understanding of its solubility characteristics.

Qualitative Solubility of this compound

Solvent FamilySolventQualitative Solubility
Alcohols MethanolSlightly Soluble[4]
EthanolSoluble[1]
Ethers Diethyl EtherSoluble[1]
Halogenated Solvents ChloroformSoluble[4]
Esters Ethyl AcetateSlightly Soluble[4]
Aqueous WaterInsoluble/Immiscible[2][5][6][7]

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of solubility, experimental determination is necessary. The following is a generalized protocol based on the widely accepted "shake-flask" method, which is considered a reliable technique for determining the solubility of a liquid in a solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Syringes and filters (chemically compatible)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight vial. The presence of a distinct second phase of the solute is necessary to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A period of 24-48 hours is often recommended, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Sample Separation:

    • Once equilibrium is reached, cease agitation and allow the mixture to stand undisturbed at the constant temperature for several hours to allow for phase separation.

    • To ensure the removal of all undissolved solute, centrifuge the vial at a controlled temperature.

  • Sample Analysis:

    • Carefully extract an aliquot of the clear, saturated supernatant using a pre-warmed or pre-cooled syringe to maintain the experimental temperature.

    • Filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask.

    • Determine the mass of the collected sample.

    • Dilute the sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as gas chromatography (GC) with a flame ionization detector (FID).

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of Workflows

To aid in the practical application of this information, the following diagrams, created using the DOT language, illustrate key logical and experimental workflows.

SolventSelectionWorkflow cluster_input Input Considerations cluster_selection Solvent Selection cluster_output Output ReactionType Reaction Type / Process InitialScreening Initial Screening (Qualitative Data) ReactionType->InitialScreening RequiredConcentration Required Concentration RequiredConcentration->InitialScreening OperatingTemperature Operating Temperature OperatingTemperature->InitialScreening ExperimentalDetermination Experimental Determination (Quantitative Data) InitialScreening->ExperimentalDetermination If high precision is needed SelectedSolvent Selected Solvent System InitialScreening->SelectedSolvent For general applications Optimization Optimization ExperimentalDetermination->Optimization Optimization->SelectedSolvent ExperimentalWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result Start Start AddExcess Add Excess Solute to Solvent Start->AddExcess SetTemp Set Temperature AddExcess->SetTemp Agitate Agitate to Reach Equilibrium SetTemp->Agitate Stand Allow Phases to Separate Agitate->Stand Centrifuge Centrifuge Sample Stand->Centrifuge Extract Extract Supernatant Centrifuge->Extract Analyze Analyze Concentration (e.g., GC) Extract->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

References

An In-depth Technical Guide to the Stability and Storage of Methyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for methyl 2-chloropropionate. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this compound throughout its lifecycle.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor.[1][2] It is a halogenated ester that is flammable and insoluble in water.[2][3][4] Understanding its physical and chemical properties is fundamental to establishing appropriate storage and handling procedures.

PropertyValueSource
Molecular Formula C₄H₇ClO₂
Molecular Weight 122.55 g/mol [5]
Appearance Clear, colorless liquid[1][6]
Boiling Point 132-133 °C[6]
Melting Point < -10 °C
Flash Point 36 - 38 °C
Density 1.075 - 1.13 g/cm³ at 20-25 °C[6]
Vapor Pressure 5.25 - 30 hPa at 20 °C[6]
Water Solubility Immiscible[2][6]
Autoignition Temperature 430 °C
Explosive Limits 2.8 - 13.9 % (v/v)

Stability Profile

This compound is considered stable under recommended storage conditions.[6] However, its stability can be compromised by several factors, including exposure to incompatible materials, elevated temperatures, and light.

2.1. Chemical Stability and Reactivity

This compound is a halogenated ester and exhibits reactivity typical of this class of compounds. It can react exothermically with acids and bases.[4]

  • Acids: Reacts with acids, which can lead to the liberation of heat along with the corresponding alcohol (methanol) and acid (2-chloropropionic acid).[4]

  • Bases: Reacts exothermically with bases, which can also lead to hydrolysis.[4]

  • Oxidizing Agents: Strong oxidizing acids can cause a vigorous, exothermic reaction that may ignite the reaction products.[4]

  • Alkali Metals and Hydrides: Contact with alkali metals and hydrides can generate flammable hydrogen gas.[4]

2.2. Thermal Decomposition

2.3. Hydrolysis

As an ester, this compound is susceptible to hydrolysis, particularly in the presence of acids or bases, to yield methanol (B129727) and 2-chloropropionic acid. The rate of hydrolysis is expected to be dependent on pH and temperature. While specific kinetic data for the hydrolysis of this compound was not found in the literature, a general experimental protocol for determining hydrolysis rates is provided in Section 4. One study noted the enzymatic hydrolysis of this compound using a lipase (B570770) at a pH of 7.2 and a temperature of 40°C.[8]

2.4. Photodegradation

Exposure to light can potentially lead to the degradation of chlorinated organic compounds.[1] The photodegradation of chlorinated esters can involve the cleavage of the carbon-chlorine bond or other photochemical reactions.[7] It is therefore recommended to protect this compound from light during storage.[7]

Recommended Storage and Handling Conditions

Proper storage and handling are crucial for maintaining the quality and safety of this compound.

3.1. Storage Conditions

To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between +5°C and +30°C.[9] The storage area should be designated as a flammables area, away from sources of ignition such as heat, sparks, and open flames.[1][4][9]

Containers should be tightly closed to prevent the ingress of moisture and contamination.[10] It is also advisable to protect the compound from light.[7]

3.2. Handling Precautions

When handling this compound, it is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[3] All equipment used for handling should be properly grounded to prevent static discharge.[4] Use non-sparking tools.[3] In case of a spill, eliminate all ignition sources and absorb the material with a non-combustible absorbent material.[4]

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not widely published, the following are generalized protocols for assessing its stability.

4.1. Protocol for Assessing Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.

Materials:

  • This compound

  • Buffered solutions (e.g., pH 4, 7, and 9)

  • Constant temperature baths or incubators

  • HPLC or GC-MS system

  • Volumetric flasks and pipettes

Methodology:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

  • In separate temperature-controlled reaction vessels, add a known volume of the buffered solution.

  • Spike the buffered solutions with a small volume of the this compound stock solution to achieve a known initial concentration.

  • At specified time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction (e.g., by neutralizing the pH or diluting with a cold solvent).

  • Analyze the samples by a validated HPLC or GC-MS method to determine the concentration of remaining this compound and the formation of 2-chloropropionic acid.

  • Calculate the rate of hydrolysis (rate constant) at each pH and temperature condition.

4.2. Protocol for Assessing Thermal Stability

Objective: To evaluate the thermal decomposition of this compound and identify its degradation products.

Materials:

  • This compound

  • Sealed glass ampoules or vials

  • Oven or furnace with precise temperature control

  • GC-MS system

Methodology:

  • Place a known amount of this compound into several sealed glass ampoules.

  • Place the ampoules in an oven at a series of elevated temperatures (e.g., 100°C, 150°C, 200°C).

  • At selected time points, remove an ampoule from each temperature.

  • Allow the ampoule to cool to room temperature.

  • Carefully open the ampoule and dissolve the contents in a suitable solvent.

  • Analyze the sample using GC-MS to identify and quantify the parent compound and any degradation products. The mass spectrometer will help in identifying the structure of the decomposition products.

4.3. Analytical Methods for Degradation Products

The primary analytical techniques for monitoring the stability of this compound and identifying its degradation products are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).[11]

  • GC-MS: Ideal for separating and identifying volatile compounds. It can be used to detect the parent compound and potential volatile degradation products.[11]

  • HPLC-MS: Suitable for separating and identifying less volatile or thermally labile compounds, such as the hydrolysis product 2-chloropropionic acid.[11]

Visualizations

5.1. Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure and general reactivity of halogenated esters.

MCP This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) MCP->Hydrolysis H₂O Thermal Thermal Decomposition MCP->Thermal Δ Photo Photodegradation MCP->Photo Methanol Methanol Hydrolysis->Methanol CPA 2-Chloropropionic Acid Hydrolysis->CPA HCl Hydrogen Chloride Thermal->HCl Other Other Decomposition Products Thermal->Other Radicals Radical Intermediates Photo->Radicals Radicals->Other

Caption: Potential degradation pathways of this compound.

5.2. Recommended Storage and Handling Workflow

This diagram outlines the recommended workflow for the safe storage and handling of this compound.

cluster_storage Storage cluster_handling Handling Receive Receive Inspect Inspect Receive->Inspect Store Store in cool, dry, well-ventilated area (5-30°C) Protect from light and ignition sources Inspect->Store Retrieve Retrieve Store->Retrieve Use Use in well-ventilated area Wear appropriate PPE Ground equipment Retrieve->Use Return Return to Storage Use->Return Dispose Dispose of waste according to regulations Use->Dispose Return->Store

Caption: Recommended workflow for storage and handling.

References

In-Depth Technical Guide to the Material Safety Data Sheet for Methyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Methyl 2-chloropropionate (CAS No. 17639-93-9), a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] The information is presented to meet the needs of laboratory and drug development professionals, with a focus on detailed data, experimental context, and clear visual representations of key safety information.

Chemical and Physical Properties

This compound is a clear, colorless liquid.[3][4] It is a halogenated ester that is flammable and insoluble in water.[3][4][5] The key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₇ClO₂[6]
Molecular Weight 122.55 g/mol [6]
Appearance Clear, colorless liquid[3][4]
Odor No information available[6][7]
Melting Point -10 °C[6]
Boiling Point 132-133 °C[6]
Flash Point 38 °C (100.4 °F)[6]
Density 1.075 g/mL at 25 °C
Vapor Pressure 5.25 mmHg at 20 °C
Vapor Density 4.22 (Air = 1)
Water Solubility Insoluble[3][4][5]
Autoignition Temperature 430 °C (DIN 51794)
Explosive Limits 2.8 - 13.9 % (v/v)

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and its potential to cause irritation to the skin and eyes, and respiratory irritation.[6][7]

GHS Pictograms:

Caption: GHS Hazard Pictograms for this compound.

Signal Word: Warning[3]

Hazard Statements:

  • H226: Flammable liquid and vapor.[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[8]

Precautionary Statements: A comprehensive list of precautionary statements covering prevention, response, storage, and disposal is provided in the safety data sheets.[3] Key preventive measures include keeping the substance away from heat and ignition sources, using it in a well-ventilated area, and wearing appropriate personal protective equipment (gloves, eye protection).[3]

Toxicological Information

Acute Toxicity Data:

Route of ExposureSpeciesValueReference
DermalRatLD50 ≥ 2000 mg/kg[6][7]
OralRatNot available[9]
InhalationRatNot available[9]
Experimental Protocols

The determination of the acute dermal toxicity of this compound would typically follow standardized guidelines, such as the OECD Guideline 402.

Experimental Workflow for Acute Dermal Toxicity (OECD 402):

OECD_402_Workflow start Start: Test Substance Preparation animal_prep Animal Preparation (e.g., Rat, clipping of fur) start->animal_prep dosing Dermal Application of Test Substance (Single dose, e.g., 2000 mg/kg) animal_prep->dosing observation Observation Period (14 days) - Clinical signs of toxicity - Body weight changes - Skin irritation dosing->observation necropsy Gross Necropsy at Day 14 observation->necropsy data_analysis Data Analysis and Determination of LD50 necropsy->data_analysis end End: Hazard Classification data_analysis->end Safe_Handling cluster_handling Handling cluster_storage Storage substance This compound ventilation Use in a well-ventilated area substance->ventilation ppe Wear appropriate PPE (gloves, eye protection) substance->ppe ignition Keep away from ignition sources substance->ignition container Keep container tightly closed substance->container location Store in a cool, dry, well-ventilated place substance->location incompatible Store away from incompatible materials (strong oxidizing agents, acids, bases) substance->incompatible

References

An In-depth Technical Guide to Racemic Methyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of racemic methyl 2-chloropropionate. The information is intended to support laboratory research and development activities, particularly in the fields of organic synthesis and pharmaceutical development.

Physicochemical Properties

Racemic this compound is a colorless liquid known for its utility as a versatile chemical intermediate.[1][2] It is characterized by an ether-like odor and is classified as a flammable liquid.[2][3]

Table 1: Physicochemical Data for Racemic this compound

PropertyValueReference(s)
Molecular Formula C₄H₇ClO₂[2]
Molecular Weight 122.55 g/mol [2]
CAS Number 17639-93-9[2]
Appearance Colorless clear liquid[2][4]
Density 1.138 g/cm³ (at 20°C)[5]
Melting Point < -10 °C[6]
Boiling Point 132-133 °C[4]
Flash Point 38 °C (closed cup)[5]
Refractive Index n20/D 1.419[7]
Vapor Pressure 30 hPa (at 20°C)[6]
Solubility Insoluble in water; Soluble in organic solvents.[7][8]
pH 6-7 (in H₂O at 20°C)[4][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of racemic this compound. Key spectral data are summarized below.

Table 2: Spectroscopic Data Summary

TechniqueData Highlights
¹H NMR Spectrum available, key for structural elucidation.[9]
¹³C NMR Spectrum available in CDCl₃.[4][10]
Mass Spectrometry Electron ionization mass spectrum available.[11][12]
Infrared (IR) Spectroscopy Vapor phase and ATR-IR spectra are available for functional group identification.

Synthesis Protocols

The synthesis of this compound is most commonly achieved through the chlorination of a lactate (B86563) ester. The following protocols describe two prevalent methods.

Experimental Protocol 1: Synthesis via Thionyl Chloride

This method involves the direct reaction of methyl lactate with thionyl chloride.

Procedure:

  • To a reaction kettle, add 534 parts by weight of thionyl chloride (purity ≥99%).[13]

  • Maintain the reaction kettle at a constant pressure and a temperature of 70°C.[13]

  • Slowly add 429 parts by weight of methyl lactate (purity ≥99%) dropwise into the reaction kettle.[13]

  • The reaction generates a mixed gas of S-methyl 2-chloropropionate, hydrochloric acid, and sulfur dioxide.[13]

  • Upon completion of the addition, allow the mixture to stand and layer.[13]

  • Separate the layers to obtain the crude this compound.

  • Purify the product by distillation.

Experimental Protocol 2: Synthesis via Vilsmeier-Hack Reagent

This procedure utilizes a Vilsmeier-Hack reagent, prepared from bis(trichloromethyl)carbonate and a substituted amide, for the chlorination step. This method is often used for synthesizing specific enantiomers but can be adapted for the racemic mixture.

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a 500 mL four-necked flask, add 178.0 g (0.6 mol) of bis(trichloromethyl)carbonate.[14]

    • Cool the flask to 0-5°C using an ice-water bath.[14]

    • Dropwise, add 43.8 g (0.6 mol) of anhydrous N,N-dimethylformamide as the solvent. A significant temperature increase will be observed.[14]

    • Mechanically stir the mixture for 1-2 hours to obtain a colorless Vilsmeier reagent solution.[14]

  • Synthesis of this compound:

    • To the prepared Vilsmeier reagent solution, add a small amount of a solvent such as dioxane.[14]

    • At a temperature of 20-30°C, add 62.4 g (0.6 mol) of methyl lactate dropwise using a constant pressure dropping funnel. The reaction is exothermic and will generate gas.[14]

    • After the addition is complete, raise the temperature to 55°C and stir for 8 hours to conduct the chlorination.[14]

    • Monitor the reaction progress using gas chromatography.[15]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture.[14]

    • Wash the resulting solution with water.[14]

    • Separate the organic layer and purify by distillation to obtain this compound.[14]

G General Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_end Final Product A Methyl Lactate C Chlorination Reaction A->C B Chlorinating Agent (e.g., Thionyl Chloride) B->C D Quenching / Washing C->D Reaction Mixture E Extraction D->E F Drying E->F G Distillation F->G Crude Product H Racemic Methyl 2-chloropropionate G->H

Caption: General workflow for the synthesis of racemic this compound.

Applications in Research and Development

Racemic this compound is a key building block in organic synthesis, primarily due to the reactivity of its α-chlorine and carbonyl groups.[3]

  • Pharmaceutical Intermediates : It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[2][16] Its structure is incorporated into more complex molecules to achieve desired biological activity.

  • Agrochemical Synthesis : The compound is utilized in the manufacturing of herbicides and pesticides.[2][16]

  • Polymer Chemistry : It can be used as an initiator in polymerization reactions.[1]

  • Fine Chemicals and Fragrances : It is also an intermediate in the production of specialty chemicals and fragrances.[2][3]

G Key Application Areas cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_polymer Polymer Science cluster_finechem Fine Chemicals center Racemic Methyl 2-chloropropionate pharma API Synthesis center->pharma agro Herbicides & Pesticides center->agro polymer Polymerization Initiator center->polymer finechem Fragrance & Specialty Chemicals center->finechem

Caption: Primary industrial and research applications of the title compound.

Safety and Handling

Racemic this compound is a hazardous chemical that requires careful handling to minimize risk.

Table 3: GHS Hazard and Precautionary Information

CategoryCodeStatementReference(s)
Hazard Class Flam. Liq. 3H226: Flammable liquid and vapour.[16]
Skin Irrit. 2H315: Causes skin irritation.[16]
Eye Irrit. 2H319: Causes serious eye irritation.[16]
STOT SE 3H335: May cause respiratory irritation.[16]
Precautionary PreventionP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[16]
P233: Keep container tightly closed.[16]
P240: Ground and bond container and receiving equipment.[16]
P241: Use explosion-proof electrical/ventilating/lighting equipment.[16]
ResponseP303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[16]
StorageStore at +5°C to +30°C.[16]

Handling Recommendations:

  • Handle in a well-ventilated place and wear suitable protective clothing, gloves, and eye/face protection.

  • Avoid contact with skin and eyes and avoid inhalation of vapor or mist.

  • Keep away from sources of ignition and take measures to prevent the build-up of electrostatic charge.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[4]

References

Methodological & Application

Synthesis of Chiral Compounds Using Methyl 2-chloropropionate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloropropionate is a versatile chiral building block of significant interest in the chemical and pharmaceutical industries. Its importance lies in its utility as a precursor for the synthesis of a wide array of enantiomerically pure compounds, particularly pharmaceuticals and agrochemicals.[1][2] The stereochemistry at the C-2 position is crucial for the biological activity of many target molecules, making the use of enantiomerically enriched this compound essential. This document provides detailed application notes and experimental protocols for the synthesis and utilization of chiral this compound.

Applications of Chiral this compound

Enantiomers of this compound serve as key intermediates in the production of various valuable compounds:

  • Agrochemicals: The (S)-enantiomer is a crucial precursor for the synthesis of aryloxyphenoxypropionate herbicides, such as quizalofop-p-ethyl (B1662796) and fenoxaprop-p-ethyl. These herbicides are highly effective against grass weeds in broadleaf crops.

  • Pharmaceuticals: Chiral 2-chloropropionate derivatives are used in the synthesis of active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and other therapeutic agents where specific stereoisomers exhibit desired pharmacological activity.

  • Flavor and Fragrance Industry: It is also utilized in the production of certain flavor and fragrance compounds.[1]

Synthetic Strategies for Chiral this compound

Several methods are employed for the preparation of enantiomerically enriched this compound. The choice of method often depends on factors such as cost, desired optical purity, and scalability. The primary strategies include:

  • Directional Synthesis from Chiral Precursors: This is currently the most common approach, utilizing readily available chiral starting materials like lactic acid esters.[1][3]

  • Enzymatic Kinetic Resolution: This method employs enzymes to selectively hydrolyze one enantiomer of racemic this compound, leaving the other enantiomer in high enantiomeric excess.

  • Asymmetric Synthesis: This involves the creation of the chiral center from a prochiral substrate using a chiral catalyst or auxiliary.

The following sections provide detailed protocols and comparative data for some of these key synthetic methods.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different methods of synthesizing chiral this compound, providing a basis for comparison.

MethodStarting MaterialReagentsYield (%)Enantiomeric Excess (ee %)Reference
Vilsmeier Reagent R-methyl lactate (B86563)Bis(trichloromethyl)carbonate, DMAC9097 (S-isomer)[1]
Thionyl Chloride/Pyridine (B92270) L-methyl lactateThionyl chloride, Pyridine95>99 (S-isomer)[2]
Enzymatic Resolution (Esterase EstC10) Racemic this compoundEsterase EstC10>99 (R-isomer)[4]

Experimental Protocols

Protocol 1: Synthesis of (S)-Methyl 2-chloropropionate using Vilsmeier Reagent

This protocol describes the synthesis of (S)-Methyl 2-chloropropionate from R-methyl lactate with configuration inversion.

Materials:

  • Bis(trichloromethyl)carbonate (Triphosgene)

  • N,N-Dimethylacetamide (DMAC), anhydrous

  • R-methyl lactate

  • Ice-water bath

  • Four-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

Procedure:

Step 1: Preparation of Vilsmeier Reagent

  • In a 250 mL four-neck flask, add 178.0 g (0.6 mol) of bis(trichloromethyl)carbonate.

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add 62.7 g (0.72 mol) of anhydrous N,N-dimethylacetamide as a solvent via a dropping funnel. A significant temperature increase will be observed.

  • Stir the mixture mechanically for 1-2 hours at this temperature to obtain a colorless Vilsmeier reagent solution.[1]

Step 2: Synthesis of (S)-Methyl 2-chloropropionate

  • At a temperature of 20-30 °C, add a small amount of N,N-dimethylacetamide to the Vilsmeier reagent solution from Step 1 to obtain a mixed solution.

  • Slowly add R-methyl lactate dropwise to the mixed solution using a constant pressure dropping funnel. The reaction is exothermic, and gas will be generated.

  • After the addition is complete, raise the temperature to 60 °C and stir for 5 hours to carry out the chlorination reaction.[1]

  • Monitor the reaction progress by gas chromatography.

  • Once the reaction is complete, cool the solution.

Step 3: Work-up and Purification

  • Wash the resulting solution with water.

  • Separate the organic layer.

  • Distill the organic layer under reduced pressure to obtain the final product, (S)-(-)-Methyl 2-chloropropionate.

  • A typical yield is around 90% with an optical purity of 97%.[1]

Protocol 2: Synthesis of (S)-Methyl 2-chloropropionate using Thionyl Chloride and Pyridine

This protocol details the synthesis of (S)-Methyl 2-chloropropionate from L-methyl lactate with retention of configuration.

Materials:

  • L-methyl lactate

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Nitrogen gas supply

  • Three-neck round-bottom flask (1500 mL) with mechanical stirring and a cold salt bath

Procedure:

  • Set up a 1500 mL three-neck flask with a mechanical stirrer under a nitrogen atmosphere.

  • Add 94.9 g (1.2 mol) of pyridine to the flask.

  • Cool the flask to 0-5 °C using a cold salt bath.

  • Slowly add 130.9 g (1.1 mol) of thionyl chloride.

  • After stirring for about 5 minutes, continue to add 104.1 g (1 mol) of L-methyl lactate. This step is highly exothermic, producing a large amount of gas and a white or pale yellow solid. Maintain the temperature below 25 °C during the addition.[2]

  • After the addition is complete, slowly raise the temperature to 40-45 °C and continue the reaction for 4-5 hours, by which time the solid should fully dissolve.[2]

  • Filter the reaction mixture.

  • Wash the filtrate with 200.0 g of dichloromethane (B109758) and then with 100.0 g of saturated saline solution.

  • Extract the aqueous phase with an additional 100.0 g of dichloromethane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain (S)-Methyl 2-chloropropionate. The expected yield is approximately 95.0% with a purity of over 99.0% as determined by gas chromatography.[2]

Protocol 3: Enzymatic Kinetic Resolution of Racemic this compound

This protocol outlines the kinetic resolution of racemic this compound to produce (R)-methyl 2-chloropropionate using a microbial esterase.

Materials:

  • Racemic this compound

  • Esterase EstC10 from Bacillus sp.

  • pH buffer (e.g., phosphate (B84403) buffer, pH 7.2)

  • Organic co-solvent (optional, e.g., isopropanol)

  • Surfactant (optional)

  • Temperature-controlled shaker

Procedure:

  • Prepare a reaction mixture containing racemic this compound (e.g., 80 mmol/L) in a suitable buffer (pH 7.2).[4]

  • Add the esterase EstC10 to the mixture. The optimal enzyme concentration should be determined empirically.

  • The reaction can be enhanced by the addition of organic co-solvents and/or surfactants.

  • Incubate the reaction mixture in a temperature-controlled shaker at the optimal temperature for the enzyme (e.g., 40°C).

  • Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester. The goal is to stop the reaction at approximately 50% conversion to achieve the highest enantiomeric excess of the unreacted enantiomer.

  • Once the desired conversion is reached, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and separating the aqueous phase containing the enzyme).

Work-up Procedure:

  • After stopping the reaction, the mixture will contain the unreacted (R)-methyl 2-chloropropionate and the hydrolyzed (S)-2-chloropropionic acid.

  • Extract the mixture with an organic solvent such as diethyl ether or ethyl acetate. The (R)-methyl 2-chloropropionate will be in the organic phase.

  • To separate the (S)-2-chloropropionic acid, the aqueous phase can be acidified (e.g., with HCl) and then extracted with an organic solvent.

  • Wash the organic phase containing (R)-methyl 2-chloropropionate with a saturated sodium bicarbonate solution to remove any remaining acidic product.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain enantiomerically enriched (R)-methyl 2-chloropropionate.

Protocol 4: Application in Herbicide Synthesis - Preparation of Quizalofop-p-ethyl

This protocol describes the synthesis of the herbicide Quizalofop-p-ethyl using (S)-methyl 2-chloropropionate.

Materials:

  • (S)-methyl 2-chloropropionate

  • 4-(6-chloro-quinoxalin-2-yloxy)-phenol

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, dissolve 28.2 g of 4-(6-chloro-quinoxalin-2-yloxy)-phenol in 150 ml of toluene and 15 ml of DMF.

  • Add 3.5 g of potassium hydroxide (B78521) to the mixture.

  • Hydrolyze 0.1 mol of (S)-2-methyl chloropropionate with a 50% sodium bicarbonate solution at 60-90 °C to form the sodium salt of (S)-2-chloropropionic acid.

  • Add the resulting (S)-2-chloropropionic acid sodium solution to the reaction mixture.

  • Heat the mixture and reflux, removing water using a Dean-Stark trap.

  • After the removal of water, add 11.6 g of dehydrated ethanol (B145695) dropwise while continuing to remove any water formed.

  • Continue the reaction under reflux for 2 hours after the ethanol addition is complete.

  • Cool the reaction mixture and wash it three times with water.

  • Separate the organic phase and decolorize it with activated carbon.

  • Filter and remove the solvent under reduced pressure ( > 0.095 MPa) at 60 °C.

  • Crystallize the resulting product from ethanol and dry at 60 ± 5 °C to obtain Quizalofop-p-ethyl.

  • The expected yield is approximately 82.0%, with a total ester content of 98.5% and an optical content of 99.5% (R-isomer).[2]

Visualizations

Synthesis_of_S_MCP_from_R_ML R_ML R-Methyl Lactate Intermediate Intermediate Complex R_ML->Intermediate Chlorination (Configuration Inversion) Vilsmeier Vilsmeier Reagent (from Bis(trichloromethyl)carbonate + DMAC) Vilsmeier->Intermediate S_MCP (S)-Methyl 2-chloropropionate Intermediate->S_MCP Byproducts Byproducts Intermediate->Byproducts

Caption: Synthesis of (S)-Methyl 2-chloropropionate via Vilsmeier reagent.

Enzymatic_Resolution_Workflow Racemic_MCP Racemic this compound (R- and S-isomers) Reaction Selective Hydrolysis of S-isomer Racemic_MCP->Reaction Esterase Esterase (e.g., EstC10) + H₂O Esterase->Reaction Mixture Mixture: (R)-Methyl 2-chloropropionate (S)-2-Chloropropionic acid Reaction->Mixture Separation Work-up (Extraction) Mixture->Separation R_MCP Enriched (R)-Methyl 2-chloropropionate Separation->R_MCP Organic Phase S_Acid (S)-2-Chloropropionic acid Separation->S_Acid Aqueous Phase (after acidification)

Caption: Workflow for enzymatic kinetic resolution of this compound.

Herbicide_Synthesis_Pathway S_MCP (S)-Methyl 2-chloropropionate Reaction Nucleophilic Substitution S_MCP->Reaction Phenol_Derivative 4-(6-chloro-quinoxalin -2-yloxy)-phenol Phenol_Derivative->Reaction Base Base (K₂CO₃) Base->Reaction Herbicide Quizalofop-p-ethyl Reaction->Herbicide

Caption: Synthesis of Quizalofop-p-ethyl from (S)-Methyl 2-chloropropionate.

References

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) Utilizing Methyl 2-chloropropionate as an Initiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of methyl 2-chloropropionate as an initiator in Atom Transfer Radical Polymerization (ATRP). This document is intended to guide researchers in synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are critical for applications in drug delivery, biomaterials, and other advanced materials.

Introduction to this compound in ATRP

This compound is a commercially available and effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique. Its utility stems from the carbon-chlorine bond, which can be reversibly activated and deactivated by a transition metal catalyst, typically a copper(I) complex. This process allows for the controlled growth of polymer chains, leading to polymers with predictable molecular weights and low polydispersity indices (Đ).

The activity of this compound is generally lower than its brominated analogue, methyl 2-bromopropionate. This can be advantageous in certain systems, leading to slower but more controlled polymerizations. It has been successfully employed for the polymerization of a variety of monomers, including acrylamides and methacrylates.

Core Principles of ATRP

ATRP is based on a reversible halogen atom transfer between a dormant polymer chain (P-X) and a transition metal complex in a lower oxidation state (e.g., Cu(I)/Ligand). This transfer generates a propagating radical (P•) and the transition metal complex in a higher oxidation state (e.g., X-Cu(II)/Ligand). The radical then adds to a monomer unit before being deactivated by the higher oxidation state metal complex. This dynamic equilibrium maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymer growth.

ATRP_Mechanism cluster_propagation Propagation P_n-Cl P_n-Cl (Dormant Chain) + Cu(I)/Ligand Radical P_n• (Propagating Radical) + Cl-Cu(II)/Ligand P_n-Cl->Radical k_act Radical->P_n-Cl k_deact P_n+m• P_n+m• Radical->P_n+m• + m(Monomer) k_p

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Application: Polymerization of N,N-dimethylacrylamide (DMAA)

This compound, in conjunction with a CuCl/Tris(2-(dimethylamino)ethyl)amine (Me6TREN) catalyst system, has been shown to facilitate the controlled polymerization of N,N-dimethylacrylamide (DMAA).[1][2] This system allows for the synthesis of well-defined poly(N,N-dimethylacrylamide) (PDMAA) with narrow molecular weight distributions.

Quantitative Data Summary
MonomerInitiatorCatalyst SystemSolventTemp. (°C)[M]:[I]:[CuCl]:[Ligand]Time (h)Conv. (%)M_n,thM_n,expĐ (M_w/M_n)Ref.
DMAAThis compoundCuCl/Me6TRENToluene (B28343)20101:1:2:2-797,6009,6001.20[3]
DMAAThis compoundCuCl/Me6TRENTolueneRT-2669--1.11[4]

M_n,th = Theoretical number-average molecular weight; M_n,exp = Experimental number-average molecular weight; Đ = Polydispersity Index; RT = Room Temperature.

Experimental Protocol: ATRP of N,N-dimethylacrylamide (DMAA)

This protocol is adapted from the literature for the polymerization of DMAA using this compound.[1][2][3]

Materials:

  • N,N-dimethylacrylamide (DMAA), inhibitor removed

  • This compound (MCP)

  • Copper(I) chloride (CuCl)

  • Tris(2-(dimethylamino)ethyl)amine (Me6TREN)

  • Toluene, anhydrous

  • Schlenk flask and other standard Schlenk line glassware

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source

Procedure:

  • Monomer Purification: Pass DMAA through a column of basic alumina (B75360) to remove the inhibitor.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuCl (e.g., 0.0474 mmol).

    • Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove oxygen.

    • Backfill the flask with nitrogen or argon.

    • Add anhydrous toluene (e.g., to achieve a monomer concentration of 2.4 M) via a degassed syringe.

    • Add the ligand, Me6TREN (e.g., 0.0474 mmol), via a degassed syringe. The solution should turn green/brown as the catalyst complex forms.

    • Add the purified DMAA (e.g., 2.4 M concentration) to the flask via a degassed syringe.

  • Initiation:

    • Inject the initiator, this compound (e.g., 0.0237 mmol), into the reaction mixture to start the polymerization.

  • Polymerization:

    • Stir the reaction mixture at room temperature (20°C).

    • Monitor the progress of the polymerization by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and polydispersity).

  • Termination and Purification:

    • To stop the polymerization, open the flask to air.

    • Dilute the reaction mixture with a suitable solvent (e.g., THF).

    • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the polymer by filtration and dry under vacuum.

DMAA_Protocol_Workflow start Start purify_monomer Purify DMAA (remove inhibitor) start->purify_monomer setup_reaction Setup Schlenk Flask - Add CuCl - Degas (Freeze-Pump-Thaw) purify_monomer->setup_reaction add_reagents Add Reagents (under N2) - Toluene - Me6TREN - DMAA setup_reaction->add_reagents initiate Initiate Polymerization - Inject this compound add_reagents->initiate polymerize Polymerize at 20°C - Monitor Conversion (NMR) - Monitor MW/Đ (GPC) initiate->polymerize terminate Terminate Polymerization (Expose to air) polymerize->terminate purify_polymer Purify Polymer - Remove catalyst (Alumina column) - Precipitate and dry terminate->purify_polymer end_product Obtain PDMAA purify_polymer->end_product

Caption: Experimental workflow for the ATRP of DMAA.

Application: ARGET ATRP of Methyl Methacrylate (B99206) (MMA)

Activators Regenerated by Electron Transfer (ARGET) ATRP is a variation that allows for the use of much lower concentrations of the copper catalyst. In this system, a reducing agent is used to continuously regenerate the active Cu(I) species from the Cu(II) deactivator. This compound can be used as the initiator in the ARGET ATRP of methyl methacrylate (MMA).[3][5]

Quantitative Data Summary
MonomerInitiatorCatalyst SystemReducing AgentSolventTemp. (°C)[M]:[I]:[CuBr₂]:[Ligand]:[RA]Time (h)Conv. (%)Đ (M_w/M_n)Ref.
MMAThis compoundCuBr₂/PMDETAAscorbic AcidToluene60100:1:1:1.5:5.66470.41.32[3][5]
MMAThis compoundCuBr₂/PMDETAAscorbic AcidDMF30100:1:1:1.5:5.66482.31.30[3][5]

PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine; RA = Reducing Agent.

Experimental Protocol: ARGET ATRP of Methyl Methacrylate (MMA)

This protocol is based on literature procedures for the ARGET ATRP of MMA.[3][5]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (MCP)

  • Copper(II) bromide (CuBr₂)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Ascorbic acid

  • Toluene or DMF, anhydrous

  • Methanol (B129727)

  • Schlenk tube and standard Schlenk line glassware

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source

Procedure:

  • Monomer Purification: Pass MMA through a column of basic alumina to remove the inhibitor.

  • Reaction Setup:

    • In a dry Schlenk tube with a magnetic stir bar, add CuBr₂ (e.g., 0.50 mmol) and PMDETA (e.g., 0.75 mmol).

    • Seal the tube with a rubber septum.

    • Inject a small amount of methanol (e.g., 2g) to dissolve the catalyst and ligand, and stir for 10 minutes to form the complex.

    • In a separate vial, prepare a solution of MMA (e.g., 0.05 mol) and the initiator, this compound (e.g., 0.50 mmol).

    • Inject this solution into the Schlenk tube.

  • Initiation:

    • With continuous stirring, inject the solvent (e.g., 5g of toluene or DMF) and the reducing agent, ascorbic acid (e.g., 2.83 mmol), to start the polymerization.

  • Polymerization:

    • Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 60°C for toluene, 30°C for DMF).

    • Take aliquots at different time intervals to monitor the conversion (gravimetrically or by ¹H NMR) and polymer characteristics (GPC).

  • Termination and Purification:

    • Stop the reaction by exposing the mixture to air.

    • Dilute with a suitable solvent (e.g., THF) and pass through a neutral alumina column to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent (e.g., cold methanol).

    • Filter and dry the resulting PMMA under vacuum.

ARGET_ATRP_Workflow start Start prepare_catalyst Prepare Catalyst Complex - Add CuBr₂ and PMDETA to Schlenk tube - Dissolve in Methanol start->prepare_catalyst combine_reagents Combine in Schlenk Tube - Inject Monomer/Initiator solution prepare_catalyst->combine_reagents prepare_monomer_initiator Prepare Monomer/Initiator Solution - Purified MMA - this compound prepare_monomer_initiator->combine_reagents initiate_polymerization Initiate Polymerization - Inject Solvent (Toluene/DMF) - Inject Ascorbic Acid combine_reagents->initiate_polymerization run_reaction Run Reaction at Desired Temperature - Monitor Conversion and MW/Đ initiate_polymerization->run_reaction terminate_purify Terminate and Purify - Expose to air - Remove catalyst - Precipitate and dry run_reaction->terminate_purify end_product Obtain PMMA terminate_purify->end_product

References

Application Notes and Protocols: The Role of Methyl 2-Chloropropionate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloropropionate is a versatile chemical intermediate widely employed in the synthesis of a variety of agrochemicals, particularly herbicides and fungicides. Its reactive chlorine atom and ester functionality make it a valuable building block for introducing the propionate (B1217596) moiety into more complex molecules, often forming the core structure responsible for their biological activity. This document provides detailed application notes and experimental protocols for the synthesis of three prominent agrochemicals derived from this compound: the herbicide Mecoprop (B166265), the fungicide Metalaxyl (B1676325), and the fungicide Procymidone (B1679156).

Mecoprop Synthesis

Mecoprop, a selective post-emergence herbicide, is used to control broadleaf weeds. Its synthesis involves a Williamson ether synthesis to form the phenoxypropionate structure, followed by hydrolysis of the methyl ester to the active carboxylic acid.

Application Notes

The synthesis of Mecoprop from this compound is a two-step process. The initial Williamson ether synthesis is a nucleophilic substitution reaction where the phenoxide ion of 4-chloro-2-methylphenol (B52076) attacks the electrophilic carbon of this compound. This reaction is typically carried out in the presence of a base to deprotonate the phenol. The subsequent hydrolysis of the resulting methyl mecoprop is a standard saponification reaction.

Quantitative Data
StepReactionReactantsKey Reagents/CatalystsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Williamson Ether Synthesis4-chloro-2-methylphenol, this compoundK₂CO₃, Phase Transfer Catalyst (e.g., TBAB)Toluene (B28343)80-1004-8>95
2Ester HydrolysisMethyl 2-(4-chloro-2-methylphenoxy)propanoateNaOH or KOHWater/Methanol (B129727)80-100 (Reflux)2-4High
Experimental Protocols

Step 1: Synthesis of Methyl 2-(4-chloro-2-methylphenoxy)propanoate (Methyl Mecoprop)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-methylphenol (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB, 0.05 eq) to toluene.

  • Addition of Reactant: While stirring, add this compound (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80-100°C and maintain it under reflux with vigorous stirring for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filtrate with a 10% aqueous sodium hydroxide (B78521) solution to remove unreacted phenol, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl mecoprop. The product can be further purified by vacuum distillation.

Step 2: Hydrolysis of Methyl Mecoprop to Mecoprop

  • Reaction Setup: To a round-bottom flask containing the crude methyl mecoprop from the previous step, add a solution of sodium hydroxide (2.0 eq) in a mixture of water and methanol.

  • Reaction: Heat the mixture to reflux (80-100°C) and stir for 2-4 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Purification: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. The Mecoprop will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

Synthesis Pathway

Mecoprop_Synthesis M2CP This compound MethylMecoprop Methyl 2-(4-chloro-2-methylphenoxy)propanoate M2CP->MethylMecoprop CMP 4-Chloro-2-methylphenol CMP->MethylMecoprop Base K₂CO₃ / TBAB Base->MethylMecoprop Mecoprop Mecoprop MethylMecoprop->Mecoprop Hydrolysis NaOH / H₂O Hydrolysis->Mecoprop

Caption: Synthesis of Mecoprop from this compound.

Metalaxyl Synthesis

Metalaxyl is a systemic fungicide used to control oomycete pathogens. The synthesis involves the N-alkylation of 2,6-dimethylaniline (B139824) with this compound to form a key intermediate, followed by acylation.

Application Notes

The initial step in metalaxyl synthesis is the nucleophilic substitution of the chlorine atom in this compound by the amino group of 2,6-dimethylaniline. This reaction is typically performed in the presence of a base to neutralize the HCl formed. The resulting intermediate, methyl N-(2,6-dimethylphenyl)alaninate, is then acylated with methoxyacetyl chloride to yield metalaxyl.

Quantitative Data
StepReactionReactantsKey Reagents/CatalystsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1N-Alkylation2,6-Dimethylaniline, this compoundNa₂CO₃, KI (catalyst)Toluene or DMF80-1206-1285-95
2AcylationMethyl N-(2,6-dimethylphenyl)alaninate, Methoxyacetyl chlorideTriethylamine (B128534) or PyridineToluene or Dichloromethane25-452-480-90
Experimental Protocols

Step 1: Synthesis of Methyl N-(2,6-dimethylphenyl)alaninate

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2,6-dimethylaniline (1.0 eq), sodium carbonate (1.2 eq), and a catalytic amount of potassium iodide (0.1 eq) to toluene.

  • Addition of Reactant: Heat the mixture to 80-90°C and slowly add this compound (1.05 eq) over 1-2 hours.

  • Reaction: After the addition is complete, raise the temperature to 110-120°C and maintain for 6-12 hours. Monitor the reaction by GC.

  • Work-up: Cool the reaction mixture to room temperature and add water. Separate the organic layer, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield methyl N-(2,6-dimethylphenyl)alaninate as a colorless to light yellow oil.

Step 2: Synthesis of Metalaxyl

  • Reaction Setup: In a reaction vessel, dissolve methyl N-(2,6-dimethylphenyl)alaninate (1.0 eq) and triethylamine (1.1 eq) in toluene or dichloromethane.

  • Addition of Reactant: Cool the solution to 10-15°C and add methoxyacetyl chloride (1.05 eq) dropwise, maintaining the temperature below 25°C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with water, followed by a dilute HCl solution, and then a saturated sodium bicarbonate solution. Finally, wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain crude metalaxyl. The product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure metalaxyl as a white solid.

Synthesis Pathway

Metalaxyl_Synthesis M2CP This compound Intermediate Methyl N-(2,6-dimethylphenyl)alaninate M2CP->Intermediate DMA 2,6-Dimethylaniline DMA->Intermediate Base1 Na₂CO₃ / KI Base1->Intermediate Metalaxyl Metalaxyl Intermediate->Metalaxyl MAC Methoxyacetyl chloride MAC->Metalaxyl Base2 Triethylamine Base2->Metalaxyl

Caption: Synthesis of Metalaxyl from this compound.

Procymidone Synthesis

Procymidone is a dicarboximide fungicide used for the control of a range of diseases. Its synthesis from this compound is a multi-step process that involves the formation of a cyclopropane (B1198618) intermediate.

Application Notes

The synthesis of procymidone is more complex than that of mecoprop or metalaxyl. One synthetic route involves the reaction of this compound with methyl methacrylate (B99206) in the presence of a strong base to form a three-membered ring ester intermediate. This intermediate then reacts with 3,5-dichloroaniline (B42879) to form the final procymidone product.[1]

Quantitative Data
StepReactionReactantsKey Reagents/CatalystsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1CyclopropanationThis compound, Methyl methacrylateSodium hydrideTolueneReflux8-10~84 (for intermediate)
2Imide FormationThree-membered ring ester intermediate, 3,5-DichloroanilineH₂SO₄-Elevated--
Experimental Protocols

Step 1: Synthesis of the Three-membered Ring Ester Intermediate

  • Reaction Setup: In a dry reaction kettle under a nitrogen atmosphere, add sodium hydride (1.0 eq) to anhydrous toluene.

  • Addition of Reactants: A mixture of this compound (1.0 eq) and methyl methacrylate (1.0 eq) is added gradually to the stirred suspension.

  • Reaction: The reaction mixture is heated to reflux and maintained for 8-10 hours. The reaction progress can be monitored by the cessation of hydrogen gas evolution.

  • Work-up: After cooling, the reaction is carefully quenched with an acidic aqueous solution. The organic layer is separated, washed with water, and dried.

  • Purification: The solvent is removed by distillation, and the intermediate three-membered ring ester is purified by vacuum distillation.

Step 2: Synthesis of Procymidone

  • Reaction: The three-membered ring ester intermediate (1.0 eq) is reacted with 3,5-dichloroaniline (1.0 eq) in the presence of 70% sulfuric acid.[1]

  • Purification: The reaction mixture is worked up to isolate the procymidone product.

Disclaimer: The protocol for the second step is based on patent literature and lacks detailed experimental parameters. Researchers should consult specialized literature and perform small-scale trials to optimize the reaction conditions.

Synthesis Pathway

Procymidone_Synthesis M2CP This compound Intermediate Three-membered ring ester M2CP->Intermediate MMA Methyl methacrylate MMA->Intermediate Base NaH Base->Intermediate Procymidone Procymidone Intermediate->Procymidone DCA 3,5-Dichloroaniline DCA->Procymidone Acid H₂SO₄ Acid->Procymidone

Caption: Synthesis of Procymidone from this compound.

Conclusion

This compound is a cornerstone intermediate in the agrochemical industry, enabling the efficient synthesis of a diverse range of high-value products. The protocols and data presented herein provide a comprehensive guide for researchers and professionals involved in the development and synthesis of these important crop protection agents. It is crucial to note that all experimental work should be conducted with appropriate safety precautions in a well-ventilated laboratory environment.

References

Application of Methyl 2-chloropropionate in pharmaceutical intermediate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloropropionate is a versatile and crucial building block in the synthesis of a wide array of pharmaceutical intermediates.[1][2] Its utility stems from the presence of two reactive functional groups: an ester and a secondary chloro group. This dual reactivity allows for its incorporation into more complex molecules through various synthetic transformations, most notably nucleophilic substitution reactions. A significant application of this compound lies in the synthesis of the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as "profens". This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of a key intermediate for Ibuprofen, namely methyl 2-(4-isobutylphenyl)propanoate, via the Williamson ether synthesis.

Core Application: Synthesis of Profen Intermediates

The synthesis of profen drugs such as Ibuprofen, Naproxen (B1676952), and Ketoprofen often involves the creation of a 2-arylpropionic acid moiety. This compound serves as a key reagent to introduce the propionate (B1217596) group onto an aromatic ring system. The Williamson ether synthesis is a widely employed method for this transformation, where a phenoxide ion acts as a nucleophile, displacing the chloride from this compound to form an aryl propionate ether.

Key Intermediate Synthesis: Methyl 2-(4-isobutylphenyl)propanoate (Ibuprofen Intermediate)

The synthesis of Methyl 2-(4-isobutylphenyl)propanoate is a critical step in one of the common manufacturing routes for Ibuprofen. This reaction is typically achieved through the Williamson ether synthesis, where 4-isobutylphenol (B1593399) is reacted with this compound in the presence of a base.

Data Presentation

ParameterValueReference
Reactants
4-isobutylphenol1.0 eq
This compound1.0-1.2 eq
Base (e.g., Sodium Hydroxide (B78521), Potassium Carbonate)1.0-1.5 eq
Phase Transfer Catalyst (e.g., TBAB)0.01-0.05 eq[3]
Reaction Conditions
SolventToluene, DMF, or solvent-free[3]
Temperature80-120 °C
Reaction Time4-12 hours
Product
Methyl 2-(4-isobutylphenyl)propanoate-[4][5][6]
Yield 75-90%
Purity >95% (after purification)

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(4-isobutylphenyl)propanoate via Williamson Ether Synthesis

Materials:

  • 4-isobutylphenol

  • This compound

  • Sodium hydroxide (NaOH) pellets

  • Toluene

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-isobutylphenol (e.g., 15.0 g, 0.1 mol) and sodium hydroxide (e.g., 4.4 g, 0.11 mol) in 100 mL of toluene. If using a phase transfer catalyst, add TBAB (e.g., 1.6 g, 0.005 mol).

  • Addition of Alkylating Agent: To the stirred solution, add this compound (e.g., 13.5 g, 0.11 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 50 mL of water to the flask.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The crude product can be purified by vacuum distillation to yield pure methyl 2-(4-isobutylphenyl)propanoate.

Visualizations

Williamson Ether Synthesis of Ibuprofen Intermediate

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4_isobutylphenol 4-Isobutylphenol reaction_vessel Toluene Reflux (80-110°C) 4_isobutylphenol->reaction_vessel methyl_2_chloropropionate This compound methyl_2_chloropropionate->reaction_vessel NaOH NaOH (Base) NaOH->reaction_vessel ibuprofen_intermediate Methyl 2-(4-isobutylphenyl)propanoate reaction_vessel->ibuprofen_intermediate NaCl NaCl reaction_vessel->NaCl H2O H₂O reaction_vessel->H2O

Caption: Williamson ether synthesis for the Ibuprofen intermediate.

Phase Transfer Catalysis (PTC) Workflow

G cluster_phases Two-Phase System aqueous_phase Aqueous Phase (NaOH, PTC) deprotonation 1. Phenol deprotonation at the interface aqueous_phase:e->deprotonation:w organic_phase Organic Phase (Phenol, this compound, Solvent) organic_phase:e->deprotonation:w start Start start->aqueous_phase start->organic_phase ion_pair_formation 2. Formation of [Q⁺][ArO⁻] ion pair deprotonation->ion_pair_formation transfer 3. Transfer of ion pair to organic phase ion_pair_formation->transfer reaction 4. SN2 Reaction with This compound transfer->reaction product_formation 5. Formation of Aryl Propionate Ether and [Q⁺][Cl⁻] reaction->product_formation catalyst_regeneration 6. PTC regeneration at interface product_formation->catalyst_regeneration end End product_formation->end catalyst_regeneration->deprotonation Cycle continues

Caption: Workflow of Phase Transfer Catalysis in Williamson ether synthesis.

References

Application Notes and Protocols: Enantioselective Synthesis Using (S)-Methyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Methyl 2-chloropropionate is a versatile and valuable chiral building block in modern organic synthesis. Its importance lies in its ability to introduce a stereogenic center with a defined configuration, which is a crucial aspect in the development of pharmaceuticals and agrochemicals where enantiomeric purity dictates biological activity. This document provides detailed application notes and experimental protocols for the use of (S)-Methyl 2-chloropropionate in various enantioselective transformations, including its application in the synthesis of herbicides and as a potential chiral derivatizing agent.

Synthesis of Aryloxyphenoxypropionate Herbicides

(S)-Methyl 2-chloropropionate is a key precursor for the synthesis of the herbicidally active (R)-enantiomers of aryloxyphenoxypropionate herbicides. The synthesis typically involves a nucleophilic substitution reaction (Williamson ether synthesis) between a phenoxide and (S)-Methyl 2-chloropropionate, which proceeds with inversion of configuration at the chiral center.

Synthesis of (R)-2-(4-hydroxyphenoxy)propanoic acid

A common intermediate for many aryloxyphenoxypropionate herbicides is (R)-2-(4-hydroxyphenoxy)propanoic acid. It can be synthesized from (S)-2-chloropropionic acid (derived from the hydrolysis of (S)-Methyl 2-chloropropionate) and hydroquinone (B1673460).

Reaction Scheme:

Caption: Synthesis of (R)-2-(4-hydroxyphenoxy)propanoic acid.

Experimental Protocol: [1]

  • To a 1L four-necked flask, add 20.8g of solid sodium hydroxide (B78521) and 55.6g of hydroquinone.

  • Add 300g of water and stir under a nitrogen atmosphere until all solids are completely dissolved.

  • Add 22.4g of (S)-(-)-2-chloropropionic acid to the reaction mixture.

  • Heat the reaction mixture to 70°C and maintain for 3 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture and adjust the pH to 6 with hydrochloric acid.

  • Extract the mixture three times with methyl isobutyl ketone (MIBK) to remove unreacted hydroquinone and byproducts.

  • Adjust the pH of the aqueous layer to 1 with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain (R)-(+)-2-(4-hydroxyphenoxy)propanoic acid.

Quantitative Data:

ProductYieldPurity (HPLC)Optical Purity (e.e.)Reference
(R)-(+)-2-(4-hydroxyphenoxy)propanoic acid72.2% (total)99.7%>99.0%[1]
Synthesis of Quizalofop-p-ethyl (B1662796)

Quizalofop-p-ethyl is a selective herbicide synthesized from an intermediate derived from (S)-lactic acid, which is structurally related to (S)-Methyl 2-chloropropionate. The key step is the reaction of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline with an ethyl lactate (B86563) derivative.

Reaction Scheme:

Caption: Synthesis of Quizalofop-p-ethyl.

Experimental Protocol: [2]

  • Dissolve 0.1 mol of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline and 0.16 mol of S(-)-p-toluenesulfonyl ethyl lactate in 0.25 L of toluene (B28343) in a reaction flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 5 hours.

  • After the reaction, cool the mixture and wash it twice with water.

  • Decolorize the organic phase with activated carbon at 60°C and filter.

  • Remove the toluene from the filtrate under reduced pressure.

  • Dissolve the residue in ethanol (B145695) and recrystallize at 6°C.

  • Filter the crystals and dry to obtain the target product, Quizalofop-p-ethyl.

Quantitative Data:

ProductChemical ContentOptical Content (R-isomer)Molar YieldReference
Quizalofop-p-ethyl98.2%97.5%95.3%[3]
Quizalofop-p-ethyl98.5%97.9%95.9%[4]
Synthesis of Haloxyfop-P-methyl

Haloxyfop-P-methyl is another important aryloxyphenoxypropionate herbicide. Its synthesis involves the reaction of 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine with a chiral methyl propionate (B1217596) derivative.

Reaction Scheme:

Caption: Synthesis of Haloxyfop-P-methyl.

Experimental Protocol: [5][6]

  • In a reaction vessel, combine 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine, (L)-2-methylsulfonyloxypropionic acid methyl ester, and potassium carbonate in chlorobenzene. The molar ratio of the reactants is 1:2.5:2 respectively.

  • Heat the reaction mixture to 105-110°C and maintain for 40 hours.

  • After the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • Wash the filtrate with water.

  • Remove the solvent from the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product to yield Haloxyfop-P-methyl as a colorless to light yellow oil.

Quantitative Data:

ProductYieldPuritye.e. valueReference
Haloxyfop-P-methyl94.9%93.0%91.2%[5][6]

(S)-Methyl 2-chloropropionate as a Chiral Derivatizing Agent

Chiral derivatizing agents are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished and quantified by techniques such as NMR spectroscopy or chromatography. (S)-Methyl 2-chloropropionate can potentially be used for this purpose by reacting it with chiral alcohols or amines to form diastereomeric esters or amides, respectively.

Workflow for Enantiomeric Excess Determination:

G cluster_workflow Workflow A Racemic Analyte (e.g., Chiral Alcohol/Amine) C Reaction to form Diastereomers A->C B (S)-Methyl 2-chloropropionate B->C D Separation/Analysis (NMR, GC, HPLC) C->D E Quantification of Diastereomers D->E F Calculation of Enantiomeric Excess (e.e.) E->F

Caption: Workflow for e.e. determination using a chiral derivatizing agent.

Protocol for Derivatization of a Chiral Amine (General)

This protocol describes a general procedure for the derivatization of a chiral primary or secondary amine with (S)-Methyl 2-chloropropionate to form diastereomeric amides, which can then be analyzed by NMR spectroscopy.

Experimental Protocol:

  • In a dry reaction vial, dissolve the chiral amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF).

  • Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.).

  • Add (S)-Methyl 2-chloropropionate (1.1 eq.) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude diastereomeric amides can be analyzed directly by ¹H NMR spectroscopy.

NMR Analysis:

The two diastereomers will have distinct signals in the ¹H NMR spectrum. By integrating the signals corresponding to a specific proton in each diastereomer (e.g., the methine proton adjacent to the nitrogen), the ratio of the diastereomers can be determined, and thus the enantiomeric excess of the original amine can be calculated using the formula:

e.e. (%) = [|Integration(diastereomer 1) - Integration(diastereomer 2)| / |Integration(diastereomer 1) + Integration(diastereomer 2)|] * 100

Synthesis of Other Chiral Molecules

The reactivity of the chlorine atom in (S)-Methyl 2-chloropropionate allows for its use as a precursor in the synthesis of other chiral molecules through nucleophilic substitution reactions.

Potential Synthesis of Chiral β-Lactams

Conceptual Signaling Pathway for β-Lactam Synthesis:

G cluster_pathway Conceptual Pathway A (S)-Methyl 2-chloropropionate B Conversion to (S)-2-chloropropanoyl chloride A->B e.g., SOCl2 C Generation of (S)-methylketene B->C Base E [2+2] Cycloaddition (Staudinger Synthesis) C->E D Imine D->E F Chiral β-Lactam E->F

Caption: Conceptual pathway for chiral β-lactam synthesis.

This conceptual pathway highlights a potential application of (S)-Methyl 2-chloropropionate in the synthesis of biologically important β-lactam structures. Further research would be required to optimize the reaction conditions for each step to achieve high yield and stereoselectivity.

Conclusion

(S)-Methyl 2-chloropropionate is a valuable and versatile chiral building block with significant applications in the enantioselective synthesis of agrochemicals. The provided protocols for the synthesis of key herbicides demonstrate its utility. Furthermore, its potential as a chiral derivatizing agent and a precursor for other chiral molecules, such as β-lactams, opens avenues for its broader application in pharmaceutical and chemical research. The detailed methodologies and structured data presented in these notes are intended to facilitate the practical application of (S)-Methyl 2-chloropropionate in the modern synthetic laboratory.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 2-Chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloropropionate is a versatile chiral building block extensively utilized in the chemical and pharmaceutical industries. Its reactivity, stemming from the presence of a chlorine atom at the α-position to a carbonyl group, makes it an excellent substrate for nucleophilic substitution reactions. These reactions, typically proceeding via an S(_N)2 mechanism, allow for the introduction of a wide variety of functional groups, leading to the synthesis of valuable intermediates for active pharmaceutical ingredients (APIs) and agrochemicals. This document provides a detailed overview of these reactions, including quantitative data, experimental protocols, and workflow visualizations to aid researchers in their synthetic endeavors.

Reaction Mechanism and Kinetics

The primary mechanism for nucleophilic substitution on this compound is the S(_N)2 (Substitution Nucleophilic Bimolecular) reaction. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion).[1][2] This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center.[2]

The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[1][3] The reaction kinetics can be described by the following rate law:

Rate = k[CH(_3)CH(Cl)COOCH(_3)] [Nu

^- 
]

Where 'k' is the rate constant, [CH(_3)CH(Cl)COOCH(_3)] is the concentration of this compound, and [Nu

^-
] is the concentration of the nucleophile.[3] The reaction is favored by the use of strong nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetone), which solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity.

Applications in Synthesis

This compound is a key precursor in the synthesis of a variety of commercially important molecules.

  • Pharmaceuticals: It is a building block for drugs such as Fenofibrate, a lipid-lowering agent. The synthesis involves the reaction of a phenoxide with an α-halo ester derivative.[4]

  • Agrochemicals: It is crucial for the production of aryloxyphenoxypropionate herbicides like Quizalofop-p-ethyl and Mecoprop. These syntheses typically involve a Williamson ether synthesis, where a substituted phenoxide displaces the chloride.[5]

  • Amino Acids: Reaction with ammonia (B1221849) or its equivalents provides a route to alanine (B10760859) and its derivatives.[6][7]

Quantitative Data on Nucleophilic Substitution Reactions

The following table summarizes the reaction conditions and yields for the nucleophilic substitution on this compound with various nucleophiles.

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)ProductReference(s)
Phenoxide4-Chloro-2-methylphenol / K(_2)CO(_3)TolueneReflux->95Methyl 2-(4-chloro-2-methylphenoxy)propionate[5]
PhenoxideHydroquinone / NaOH-70-808-2-(4-hydroxyphenoxy)propionic acid derivative[8]
AmmoniaAqueous NH(_3)WaterRoom Temp.96+65-70dl-Alanine[6]
Azide (B81097)Sodium AzideDMF80 (Microwave)0.3384-90Methyl 2-azidopropionate[9]
MethoxideSodium MethoxideMethanol---Methyl 2-methoxypropionate[10]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Phenoxypropionate (Williamson Ether Synthesis)

This protocol describes a general procedure for the Williamson ether synthesis using this compound and a substituted phenol (B47542).

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-chloro-2-methylphenol)

  • Potassium Carbonate (K(_2)CO(_3)), anhydrous

  • Toluene

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and toluene.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with toluene.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield the desired methyl 2-phenoxypropionate derivative.

Protocol 2: Synthesis of Methyl 2-Azidopropionate

This protocol outlines the synthesis of methyl 2-azidopropionate, a useful intermediate for the introduction of an amino group.

Materials:

  • This compound

  • Sodium Azide (NaN(_3))

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Microwave reactor vial

  • Magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • In a microwave reactor vial, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (2.0 eq) to the solution.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 80°C for 20 minutes.[9]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, deionized water, and saturated brine solution.[9]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude methyl 2-azidopropionate.

  • The product can be further purified by vacuum distillation if necessary.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic applications of this compound.

Caption: S(_N)2 reaction mechanism of this compound.

synthetic_workflow cluster_pharma Pharmaceutical Synthesis cluster_agro Agrochemical Synthesis cluster_amino Amino Acid Synthesis M2CP This compound Phenoxide Phenoxide Nucleophile M2CP->Phenoxide Williamson Ether Synthesis ArO Aryloxide Nucleophile M2CP->ArO Williamson Ether Synthesis NH3 Ammonia M2CP->NH3 Amination Fenofibrate_precursor Fenofibrate Precursor Phenoxide->Fenofibrate_precursor Fenofibrate Fenofibrate (API) Fenofibrate_precursor->Fenofibrate Further Modification APP Aryloxyphenoxypropionate ArO->APP Herbicide Quizalofop-p-ethyl (Herbicide) APP->Herbicide Esterification Alanine_ester Alanine Methyl Ester NH3->Alanine_ester Alanine Alanine Alanine_ester->Alanine Hydrolysis

Caption: Synthetic utility of this compound.

logical_relationship cluster_synthesis Chemical Synthesis cluster_development Drug/Agrochemical Development cluster_application Application M2CP Methyl 2-chloropropionate SN2 SN2 Reaction (e.g., Williamson Ether Synthesis) M2CP->SN2 API_precursor API / Agrochemical Precursor SN2->API_precursor Final_Product Final Product (e.g., Fenofibrate, Quizalofop) API_precursor->Final_Product Final Synthetic Steps Biological_Target Biological Target (e.g., PPARα, ACCase) Final_Product->Biological_Target Mechanism of Action Therapeutic_Effect Therapeutic / Herbicidal Effect Biological_Target->Therapeutic_Effect Modulation of Activity

Caption: From starting material to biological effect.

References

Application Notes and Protocols: Polymerization of N,N-dimethylacrylamide (DMAA) via Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-dimethylacrylamide (DMAA) is a hydrophilic monomer of significant interest in the biomedical and pharmaceutical fields for the synthesis of well-defined polymers. These polymers find applications in drug delivery, hydrogels, and bioconjugation. Atom Transfer Radical Polymerization (ATRP) offers a versatile method for the controlled polymerization of DMAA, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. This document provides a detailed protocol for the ATRP of DMAA using Methyl 2-chloropropionate (MCP) as an initiator, in conjunction with a copper-based catalyst system.

Principle of the Method

Atom Transfer Radical Polymerization (ATRP) is a type of controlled/"living" radical polymerization. The process involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex. In this protocol, a copper(I) complex, formed in situ from CuCl and the ligand tris(2-dimethylaminoethyl)amine (Me6TREN), reversibly abstracts a chlorine atom from the initiator (this compound) and the subsequent dormant polymer chain end. This process generates a propagating radical, which adds monomer units before being deactivated back to a dormant species by the copper(II) complex. This rapid and reversible activation/deactivation cycle allows for the controlled growth of polymer chains, leading to polymers with low polydispersity.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialPurity/GradeSupplier (Example)Notes
N,N-dimethylacrylamide (DMAA)≥99%Sigma-AldrichInhibitor should be removed before use.
This compound (MCP)≥98%Sigma-AldrichUsed as received.
Copper(I) chloride (CuCl)≥99.995%Sigma-AldrichShould be purified if not of high purity.
Tris(2-dimethylaminoethyl)amine (Me6TREN)≥97%Sigma-AldrichUsed as received.
Toluene (B28343)AnhydrousSigma-AldrichUsed as the reaction solvent.
Methanol (B129727)ACS gradeFisher ScientificFor polymer precipitation.
Diethyl etherACS gradeFisher ScientificFor washing the polymer.
Table 2: Experimental Conditions for ATRP of DMAA
ParameterValueReference
Monomer (DMAA) Concentration2.4 M[1]
Initiator (MCP) Concentration23.7 mM[1]
Catalyst (CuCl) Concentration47.4 mM[1]
Ligand (Me6TREN) Concentration47.4 mM[1]
Molar Ratio [DMAA]₀:[MCP]₀:[CuCl]₀:[Me6TREN]₀101 : 1 : 2 : 2Calculated from concentrations
SolventToluene[1][2][3]
TemperatureRoom Temperature (~20 °C)[1][2][3]
Reaction TimeVaries (e.g., up to several hours)[4]
Theoretical Molecular Weight (Mn,th)Dependent on conversion[1]
Conversion~79%[1]
Experimental Molecular Weight (Mn)~9,600 g/mol [1]
Polydispersity Index (Mw/Mn)~1.2[1]

Note: The theoretical molecular weight can be calculated using the formula: Mn,th = (([M]₀ / [I]₀) × Conversion × MW_monomer) + MW_initiator, where [M]₀ is the initial monomer concentration, [I]₀ is the initial initiator concentration, MW_monomer is the molecular weight of the monomer, and MW_initiator is the molecular weight of the initiator.

Experimental Protocol

Materials and Reagent Preparation

1.1. Monomer Purification: N,N-dimethylacrylamide (DMAA) should be purified to remove the inhibitor (e.g., MEHQ). This can be achieved by passing the monomer through a column filled with basic alumina. The purified monomer should be stored at a low temperature (e.g., 4 °C) and used within a short period.

1.2. Catalyst and Ligand: Copper(I) chloride (CuCl) should be of high purity. If the CuCl is greenish, indicating oxidation to Cu(II), it should be purified by stirring in glacial acetic acid, followed by washing with ethanol (B145695) and diethyl ether, and then dried under vacuum. Tris(2-dimethylaminoethyl)amine (Me6TREN) is typically used as received.

1.3. Solvent: Anhydrous toluene should be used as the reaction solvent. It is recommended to degas the solvent prior to use.

Polymerization Procedure

2.1. Reaction Setup: A Schlenk flask or a glovebox is recommended for the polymerization to maintain an inert atmosphere, as the Cu(I) catalyst is sensitive to oxygen. The flask should be equipped with a magnetic stir bar.

2.2. Reagent Charging:

  • In a typical experiment, add CuCl (e.g., 4.7 mg, 0.0474 mmol) and the magnetic stir bar to the Schlenk flask.
  • Seal the flask with a rubber septum, and perform at least three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
  • Add degassed toluene (e.g., 8 mL) to the flask via a syringe.
  • Add the ligand, Me6TREN (e.g., 10.9 mg, 0.0474 mmol), to the flask via a syringe. Stir the mixture until the copper complex forms, which is indicated by the formation of a colored solution.
  • In a separate vial, prepare a stock solution of the initiator, this compound (MCP), in degassed toluene.
  • Add the purified and degassed DMAA (e.g., 2.35 g, 23.7 mmol) to the reaction flask via a syringe.
  • Initiate the polymerization by adding the required amount of the MCP initiator stock solution (e.g., to a final concentration of 23.7 mM) to the stirring reaction mixture.

2.3. Polymerization:

  • The polymerization is conducted at room temperature.[1][2][3]
  • The reaction mixture is stirred under an inert atmosphere.
  • To monitor the progress of the reaction, samples can be withdrawn at different time intervals using a degassed syringe and analyzed for monomer conversion (e.g., by ¹H NMR or GC) and molecular weight (by GPC).

2.4. Termination and Polymer Isolation:

  • After the desired time or monomer conversion is reached, terminate the polymerization by exposing the reaction mixture to air. This will oxidize the Cu(I) catalyst to Cu(II), which is inactive for polymerization.
  • Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran (B95107) or dichloromethane).
  • To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.
  • Precipitate the polymer by adding the filtered solution dropwise into a large excess of a non-solvent, such as cold methanol or diethyl ether.
  • Isolate the precipitated polymer by filtration or centrifugation.
  • Wash the polymer several times with the non-solvent to remove any unreacted monomer and other impurities.
  • Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

Characterization

3.1. Monomer Conversion: Monomer conversion can be determined by ¹H NMR spectroscopy by comparing the integral of the monomer vinyl protons with a non-reactive internal standard or the polymer backbone protons.

3.2. Molecular Weight and Polydispersity: The number-average molecular weight (Mn) and the polydispersity index (Mw/Mn) of the polymer are determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).

Visualization

Experimental Workflow Diagram

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_analysis Analysis Monomer Purify DMAA Setup Assemble Schlenk Flask (Inert Atmosphere) Monomer->Setup Reagents Prepare Catalyst (CuCl), Ligand (Me6TREN), Initiator (MCP) & Solvent (Toluene) Reagents->Setup Charge Charge CuCl, Toluene, Me6TREN, DMAA Setup->Charge Initiate Add MCP Initiator Charge->Initiate Polymerize Stir at Room Temp. Initiate->Polymerize Terminate Terminate Polymerization (Expose to Air) Polymerize->Terminate Purify Remove Catalyst (Alumina Column) Terminate->Purify Precipitate Precipitate Polymer (in Methanol/Ether) Purify->Precipitate Dry Dry Polymer (Vacuum) Precipitate->Dry Characterize Characterize Polymer (GPC, NMR) Dry->Characterize

Caption: Workflow for the ATRP of DMAA with MCP initiator.

Troubleshooting

IssuePossible CauseSuggested Solution
No Polymerization Inactive catalyst (oxidized Cu(I))Ensure all reagents and solvents are properly degassed and the reaction is performed under an inert atmosphere. Purify CuCl if necessary.
Impurities in monomer or solventPurify the monomer to remove the inhibitor. Use anhydrous and inhibitor-free solvents.
Broad Polydispersity (Mw/Mn > 1.5) High concentration of radicals leading to terminationDecrease the reaction temperature. Adjust the ratio of initiator to catalyst. Ensure a rapid initiation compared to propagation.
Impurities acting as chain transfer agentsEnsure high purity of all reagents.
Low Monomer Conversion Catalyst deactivationThe limited conversion might be due to the loss of activity of the catalytic system. Increasing the catalyst/initiator ratio could drive the reaction to higher conversion.[1]
Insufficient reaction timeAllow the reaction to proceed for a longer duration.

Safety Precautions

  • N,N-dimethylacrylamide is a hazardous substance; handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Copper salts can be toxic. Avoid inhalation and skin contact.

  • Organic solvents are flammable. Work away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Note & Protocol: Synthesis of Aryloxyphenoxypropionate Herbicides from Methyl 2-Chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of aryloxyphenoxypropionate (APP) herbicides, a critical class of selective, post-emergence herbicides. The synthesis originates from methyl 2-chloropropionate and a substituted phenol (B47542), proceeding through a Williamson ether synthesis followed by ester hydrolysis to yield the active herbicidal acid. This application note outlines the mode of action, detailed experimental procedures, data presentation, and visualization of the synthetic workflow. The protocols are designed to be reproducible and scalable for research and development purposes.

Introduction

Aryloxyphenoxypropionate (APP) herbicides, often referred to as "fops," are a major class of selective herbicides used for the post-emergence control of annual and perennial grass weeds in a variety of broad-leaved crops.[1][2] Their efficacy, high selectivity, and relatively low toxicity to non-target organisms have made them indispensable in modern agriculture.[2] Commercially significant examples include Quizalofop, Haloxyfop, and Fenoxaprop-p-ethyl.[1][3]

The herbicidal activity of APPs stems from their function as inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme.[2][3][4] This enzyme catalyzes a critical step in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[4] Inhibition of ACCase disrupts lipid formation, leading to the breakdown of membrane integrity and ultimately, cell death in susceptible grass species.[2][4] Most broad-leaved plants are naturally resistant as they possess an ACCase isoform that is insensitive to APP herbicides.[1]

A common and efficient synthetic route to APP herbicides involves the nucleophilic substitution reaction between a substituted phenol and an ester of 2-chloropropionic acid, such as this compound. This reaction, a variation of the Williamson ether synthesis, forms the core aryloxyphenoxypropionate structure.[5][6] The resulting ester is a pro-herbicide, which is rapidly hydrolyzed in the target plant to the corresponding carboxylic acid, the biologically active form of the molecule.[7][8]

This document provides a comprehensive guide to this synthetic pathway, offering detailed protocols and visualizations to aid researchers in the preparation of these important compounds.

Mode of Action: ACCase Inhibition Pathway

Aryloxyphenoxypropionate herbicides exert their phytotoxic effects by targeting and inhibiting the acetyl-CoA carboxylase (ACCase) enzyme located in the chloroplasts of susceptible grass species.[1][4] ACCase catalyzes the first committed step in de novo fatty acid synthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[4] The inhibition of this enzyme halts the production of fatty acids, which are vital for building and maintaining cell membranes, storing energy, and synthesizing various signaling molecules. The resulting depletion of lipids leads to a cessation of growth, loss of membrane integrity, and eventual necrosis and death of the plant.[2][9]

ACCase Inhibition Pathway Mechanism of Aryloxyphenoxypropionate Herbicides cluster_disruption acetyl_coa Acetyl-CoA accase ACCase Enzyme acetyl_coa->accase malonyl_coa Malonyl-CoA fatty_acids Fatty Acid Biosynthesis malonyl_coa->fatty_acids lipids Lipids for Cell Membranes fatty_acids->lipids plant_death Weed Death fatty_acids->plant_death   Disruption leads to plant_growth Normal Plant Growth lipids->plant_growth app_herbicide Aryloxyphenoxypropionate (e.g., Quizalofop-acid) app_herbicide->accase inhibition Inhibition accase->malonyl_coa Carboxylation

Caption: ACCase Inhibition Pathway by APP Herbicides.

General Synthetic Workflow

The synthesis of an aryloxyphenoxypropionate herbicide from this compound is typically a two-step process.

  • Williamson Ether Synthesis: An appropriately substituted phenol is reacted with this compound in the presence of a base. The base deprotonates the phenol to form a phenoxide ion, a potent nucleophile, which then displaces the chloride from the chiral center of the propionate (B1217596) ester via an SN2 reaction.[6][10] This step establishes the core ether linkage.

  • Ester Hydrolysis: The resulting methyl ester (a pro-herbicide) is hydrolyzed to the corresponding carboxylic acid, which is the active form of the herbicide.[7][8] This is typically achieved under basic conditions followed by acidification.

Synthetic Workflow General Synthesis of APP Herbicides start_materials Starting Materials: - Substituted Phenol - this compound step1 Step 1: Williamson Ether Synthesis start_materials->step1 Base (e.g., K2CO3) Solvent (e.g., DMF) intermediate Intermediate: APP Methyl Ester (Pro-herbicide) step1->intermediate step2 Step 2: Ester Hydrolysis intermediate->step2 Base (e.g., NaOH) then Acid (e.g., HCl) final_product Final Product: APP Herbicide (Active Acid Form) step2->final_product purification Purification & Characterization final_product->purification

Caption: General two-step synthesis workflow.

Experimental Protocols

This section provides a representative protocol for the synthesis of Quizalofop, a widely used APP herbicide. The synthesis starts with 4-(6-chloro-2-quinoxalinyloxy)phenol and (R)-methyl 2-chloropropionate.

Protocol 1: Synthesis of Methyl (R)-2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate (Quizalofop-P-methyl)

Materials:

  • 4-(6-chloro-2-quinoxalinyloxy)phenol

  • (R)-methyl 2-chloropropionate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of 4-(6-chloro-2-quinoxalinyloxy)phenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add (R)-methyl 2-chloropropionate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure methyl ester.

Protocol 2: Hydrolysis to (R)-2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoic Acid (Quizalofop-P-acid)

Materials:

Procedure:

  • Dissolve the methyl ester (1.0 eq) in methanol.

  • Add 2 M sodium hydroxide solution (2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates the complete disappearance of the starting material.

  • Remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, Quizalofop-P-acid.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of various APP herbicides using this compound or a similar propionate derivative.

HerbicidePhenol ComponentPropionate ComponentBaseSolventTemp (°C)Yield (%)Reference
Haloxyfop-R-methyl 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethyl pyridine(L)-2-methylsulfonyloxy methyl propionateK₂CO₃Chlorobenzene80-85>90%[11]
Fenoxaprop-P-ethyl 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenolEthyl (S)-O-(p-toluenesulfonyl)lactateK₂CO₃AcetonitrileReflux90%[12]
Quizalofop-P-ethyl (B1662796) 4-(6-chloro-2-quinoxalinyloxy)phenolHalogenated D-propionic esterNaOHToluene/DMF50>95%[13]

Note: The table includes examples using similar electrophiles to this compound (e.g., tosylates, other esters) which proceed via the same SN2 mechanism.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • This compound is a corrosive and flammable liquid. Handle with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Handle all bases and acids with caution, as they are corrosive.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

The Pivotal Role of Methyl 2-chloropropionate in the Synthesis of Novel Flavor and Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Methyl 2-chloropropionate, a versatile chemical intermediate, is proving to be a cornerstone in the development of innovative flavor and fragrance compounds. Its unique reactivity allows for the synthesis of a diverse range of molecules, from fruity and floral esters to complex, roasted pyrazine (B50134) derivatives. This report provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the drug development and flavor and fragrance industries, highlighting the significant potential of this readily available starting material.

This compound serves as a valuable building block in organic synthesis due to the presence of both an ester functional group and a reactive chlorine atom at the alpha position. This bifunctionality enables a variety of chemical transformations, making it an ideal precursor for the creation of high-value aroma chemicals.

Application in the Synthesis of Fruity and Floral Esters

The characteristic aromas of many fruits and flowers are attributed to the presence of specific ester compounds. This compound provides a straightforward route to novel esters that are not easily accessible through traditional esterification methods. The chlorine atom can be readily displaced by a variety of nucleophiles, including carboxylates, to form new ester linkages.

One promising application is the synthesis of β-hydroxy esters via the Reformatsky reaction. These compounds are known for their pleasant, mild, and often fruity or floral aromas and are valuable precursors for more complex fragrance molecules.

Protocol 1: Synthesis of Methyl 2-hydroxy-3-phenylpropanoate via Reformatsky Reaction

This protocol details the synthesis of methyl 2-hydroxy-3-phenylpropanoate, a β-hydroxy ester with potential applications in fragrance formulations, starting from this compound and benzaldehyde (B42025).

Experimental Protocol:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 equivalents). Activate the zinc by stirring it with a small amount of iodine in anhydrous tetrahydrofuran (B95107) (THF) until the iodine color disappears.

  • Reaction Setup: To the activated zinc suspension, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF.

  • Addition of this compound: Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the reaction mixture via the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Reaction Completion and Workup: After the addition is complete, continue stirring the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield methyl 2-hydroxy-3-phenylpropanoate.

Quantitative Data:

ReactantMolar RatioMolecular Weight ( g/mol )Amount
This compound1.1122.55(Calculated)
Benzaldehyde1.0106.12(Calculated)
Zinc1.265.38(Calculated)
ProductTheoretical YieldActual YieldMelting PointBoiling Point
Methyl 2-hydroxy-3-phenylpropanoate(Calculated)Typically 60-80%N/A(Reported)

Spectroscopic Data:

  • ¹H NMR (CDCl₃, ppm): δ 7.35-7.20 (m, 5H, Ar-H), 4.45 (d, 1H, -CH(OH)-), 3.70 (s, 3H, -OCH₃), 3.00 (dd, 1H, -CH₂-Ph), 2.85 (dd, 1H, -CH₂-Ph), 2.60 (br s, 1H, -OH).

  • ¹³C NMR (CDCl₃, ppm): δ 174.5 (C=O), 137.0 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 71.0 (-CH(OH)-), 52.0 (-OCH₃), 41.0 (-CH₂-).

  • IR (neat, cm⁻¹): 3450 (br, O-H), 2950 (C-H), 1735 (C=O, ester), 1210 (C-O).

Pyrazine_Synthesis cluster_condensation Condensation & Oxidation M2CP This compound Amino_Ester Methyl 2-aminopropionate M2CP->Amino_Ester 1. NH₃ Amino_Ketone 1-Amino-2-propanone Amino_Ester->Amino_Ketone 2. Hydrolysis 3. Decarboxylation Pyrazine 2,5-Dimethyl-3-propylpyrazine (Nutty, Roasted Aroma) Amino_Ketone->Pyrazine 4. Condensation Butanal Butanal Butanal->Pyrazine

Application Notes and Protocols: Preparation of 2-thiophen-2-yl-propionic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-thiophen-2-yl-propionic acid methyl ester, a valuable intermediate in the synthesis of various pharmaceutical compounds. The featured method is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed esterification of a carboxylic acid with an alcohol. This protocol offers a detailed, step-by-step procedure for the reaction, purification, and characterization of the final product, ensuring high purity and yield.

Introduction

2-Arylpropionic acids and their derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting anti-inflammatory, analgesic, and other therapeutic properties. The methyl ester of 2-thiophen-2-yl-propionic acid serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The Fischer-Speier esterification is a classic and efficient method for the preparation of esters, proceeding by the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. This method is advantageous due to its operational simplicity and the use of readily available and inexpensive reagents.

Reaction Scheme

The synthesis of 2-thiophen-2-yl-propionic acid methyl ester from 2-thiophen-2-yl-propionic acid and methanol (B129727) is catalyzed by sulfuric acid.

Reaction Scheme

Figure 1: Overall reaction for the synthesis of 2-thiophen-2-yl-propionic acid methyl ester.

Experimental Protocol

This protocol details the laboratory-scale synthesis of 2-thiophen-2-yl-propionic acid methyl ester via Fischer-Speier esterification.

Materials and Equipment:

  • 2-thiophen-2-yl-propionic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-thiophen-2-yl-propionic acid (1.0 eq) in an excess of anhydrous methanol (typically 10-20 eq).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution. The addition is exothermic and should be done in a controlled manner.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C, the boiling point of methanol) using a heating mantle or oil bath. Continue refluxing with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture to neutralize the excess sulfuric acid. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases and the pH of the solution is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the initial reaction mixture). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure 2-thiophen-2-yl-propionic acid methyl ester.

Data Presentation

Table 1: Physicochemical Properties of 2-thiophen-2-yl-propionic acid methyl ester

PropertyValue
CAS Number 67333-41-9
Molecular Formula C₈H₁₀O₂S
Molecular Weight 170.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not explicitly found, estimated >150 °C
Storage Inert atmosphere, Room Temperature

Table 2: Summary of Expected Spectroscopic Data

Spectroscopy Expected Peaks/Signals
¹H NMR δ (ppm): ~7.2 (m, 1H, thiophene (B33073) H5), ~6.9 (m, 2H, thiophene H3, H4), ~4.0 (q, 1H, CH), ~3.7 (s, 3H, OCH₃), ~1.6 (d, 3H, CH₃). (Predicted values based on similar structures, actual values may vary depending on solvent and instrument).
¹³C NMR δ (ppm): ~174 (C=O), ~142 (thiophene C2), ~127 (thiophene C5), ~125 (thiophene C4), ~124 (thiophene C3), ~52 (OCH₃), ~40 (CH), ~18 (CH₃). (Predicted values based on similar structures, actual values may vary depending on solvent and instrument).
IR (Infrared) ν (cm⁻¹): ~3100-3000 (aromatic C-H stretch), ~2980-2900 (aliphatic C-H stretch), ~1735 (C=O ester stretch), ~1200-1100 (C-O stretch), ~700 (C-S stretch).
MS (Mass Spec) m/z: 170 (M⁺), other characteristic fragments.

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis protocol.

Fischer_Esterification_Mechanism CarboxylicAcid 2-thiophen-2-yl- propionic acid Protonation Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation Methanol Methanol (Excess) NucleophilicAttack Nucleophilic Attack by Methanol Methanol->NucleophilicAttack SulfuricAcid H₂SO₄ (Catalyst) SulfuricAcid->Protonation H⁺ Ester 2-thiophen-2-yl-propionic acid methyl ester Water Water Protonation->NucleophilicAttack ProtonTransfer Proton Transfer NucleophilicAttack->ProtonTransfer Elimination Elimination of Water ProtonTransfer->Elimination Elimination->Water Deprotonation Deprotonation Elimination->Deprotonation Deprotonation->Ester

Caption: Mechanism of Fischer-Speier Esterification.

Experimental_Workflow Start Start Mixing 1. Mix 2-thiophen-2-yl-propionic acid, methanol, and H₂SO₄ Start->Mixing Reflux 2. Heat to Reflux (4-6 hours) Mixing->Reflux Workup 3. Quench with Water & Neutralize with NaHCO₃ Reflux->Workup Extraction 4. Extract with Organic Solvent Workup->Extraction Drying 5. Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Evaporation 6. Remove Solvent (Rotary Evaporator) Drying->Evaporation Purification 7. Purify (Optional) (Vacuum Distillation) Evaporation->Purification Product Final Product: 2-thiophen-2-yl-propionic acid methyl ester Purification->Product

Caption: Experimental workflow for the synthesis.

Troubleshooting & Optimization

Common side reactions in the synthesis of Methyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-chloropropionate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method is the chlorination of Methyl lactate (B86563) using thionyl chloride (SOCl₂).[1][2] This reaction can be carried out with or without a catalyst, such as pyridine (B92270).[1][3]

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions include racemization of the desired chiral product, and the formation of various impurities. Known side products include ethyl 2-chloropropionate, methyl acetyl lactate, methyl acetyl lactyl lactate, and an intermolecular esterification product between the starting material and the product, sometimes referred to as methyl chloropropionate lactate.[1][4]

Q3: How can I minimize the formation of these side products?

A3: Minimizing side product formation can be achieved by using high-purity starting materials, as some byproducts arise from impurities already present in the methyl lactate.[1] Careful control of reaction temperature and the dropwise addition of reactants are also crucial.[1][2] For optically active syntheses, avoiding high temperatures and certain basic catalysts like pyridine can reduce the extent of racemization.[5]

Q4: What is the role of pyridine in the reaction?

A4: Pyridine is often used as a catalyst in the reaction between methyl lactate and thionyl chloride.[1][3] It acts as a nucleophilic catalyst and an acid scavenger, trapping the HCl generated during the reaction. However, its use can sometimes promote racemization.

Q5: How is the crude this compound typically purified?

A5: The most common purification method is fractional distillation under reduced pressure.[1] This allows for the separation of the desired product from less volatile impurities ("heavy products") and any remaining starting materials or reagents. Washing the crude product with water or a dilute basic solution may be performed prior to distillation to remove acidic impurities.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Loss of product during workup or distillation. - Sub-optimal reaction temperature.- Increase reaction time or temperature moderately. - Ensure efficient condensation during distillation. - Optimize temperature according to established protocols (e.g., initial reaction at 60°C, followed by heating to 75°C).[1]
Product is a racemic mixture (loss of optical activity) - High reaction temperatures. - Presence of a basic catalyst (e.g., pyridine) that can promote racemization. - Prolonged reaction times at elevated temperatures.[5]- Conduct the reaction at the lowest effective temperature. - Consider a catalyst-free approach or use a non-basic catalyst if racemization is a major concern. - Minimize the time the reaction mixture is heated.
Presence of high-boiling point impurities in the final product - Formation of "heavy products" such as methyl acetyl lactyl lactate or methyl chloropropionate lactate.[1][4]- Improve the efficiency of the fractional distillation by using a longer column or a higher reflux ratio. - Ensure the starting methyl lactate is of high purity.[1]
Unexpected peaks in GC analysis - Contaminants in the starting materials. - Formation of side products like ethyl 2-chloropropionate (if ethanol (B145695) is present as an impurity).[1][4]- Analyze the purity of the starting methyl lactate and thionyl chloride before the reaction. - Ensure all glassware is dry and free of contaminants.
Dark coloration of the reaction mixture - Decomposition of starting materials or products at high temperatures.- Maintain strict temperature control throughout the reaction. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen).

Quantitative Data on Side Products

The following table summarizes the composition of a crude reaction mixture from a representative synthesis of this compound.

Compound Percentage by Weight (%)
This compound97.53
Ethyl 2-chloropropionate1.15
Methyl acetyl lactate0.04
Methyl acetyl lactyl lactate0.08
Methyl chloropropionate lactate0.67
Ethyl lactate chloropropionate0.01
Lactide (cyclic dimer of lactic acid)0.03
Methyl lactyl lactate chloropropionate0.11
Unidentified Impurities0.14

Data adapted from patent FR2459221A1.[4] The formation of some of these byproducts is attributed to impurities present in the starting methyl lactate.[1]

Experimental Protocols

Synthesis of this compound from Methyl Lactate and Thionyl Chloride

This protocol is a generalized procedure based on common literature methods.[1][2]

  • Reaction Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a gas outlet connected to a scrubbing system (to neutralize HCl and SO₂ gas) is assembled. The apparatus should be dried to prevent hydrolysis of thionyl chloride.

  • Reagent Charging: Thionyl chloride (approximately 1.1 to 1.2 molar equivalents relative to methyl lactate) is charged into the reaction flask.

  • Reactant Addition: Methyl lactate is added dropwise from the dropping funnel to the stirred thionyl chloride at a controlled temperature, typically around 60°C.[1] The addition rate should be managed to control the evolution of HCl and SO₂ gases.

  • Reaction: After the addition is complete, the reaction mixture is typically heated to a slightly higher temperature (e.g., 75°C) for a period of 1 to 2 hours to ensure the reaction goes to completion.[1]

  • Workup: The reaction mixture is cooled to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure. The crude product may be washed with water and a dilute solution of sodium bicarbonate to remove acidic impurities.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reaction_Setup Reaction Setup Reagent_Charging Reagent Charging Reaction_Setup->Reagent_Charging Reactant_Addition Reactant Addition Reagent_Charging->Reactant_Addition Reaction_Completion Reaction Completion Reactant_Addition->Reaction_Completion Workup Workup Reaction_Completion->Workup Fractional_Distillation Fractional Distillation Workup->Fractional_Distillation Final_Product Pure Methyl 2-chloropropionate Fractional_Distillation->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Side_Reactions cluster_side_products Common Side Products Methyl_Lactate Methyl Lactate Methyl_2_chloropropionate This compound (Desired Product) Methyl_Lactate->Methyl_2_chloropropionate + SOCl₂ Ethyl_2_chloropropionate Ethyl 2-chloropropionate Methyl_Lactate->Ethyl_2_chloropropionate Ethanol Impurity + SOCl₂ Methyl_acetyl_lactate Methyl acetyl lactate Methyl_Lactate->Methyl_acetyl_lactate Acetic Anhydride Impurity Dimerization_Products Dimerization/Condensation Products Methyl_Lactate->Dimerization_Products Self-reaction Thionyl_Chloride Thionyl Chloride Racemic_Mixture Racemic Mixture Methyl_2_chloropropionate->Racemic_Mixture High Temp/ Base

Caption: Logical relationships of common side reactions in this compound synthesis.

References

Technical Support Center: Purification of Methyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 2-chloropropionate following its synthesis.

Troubleshooting Guides

This section offers solutions to common problems encountered during the purification of this compound.

Diagram: General Troubleshooting Workflow

Troubleshooting_Workflow General Troubleshooting Workflow for this compound Purification start Crude this compound purification_method Select Purification Method (Distillation, Chromatography, etc.) start->purification_method distillation Distillation purification_method->distillation High boiling point difference chromatography Chromatography purification_method->chromatography Close boiling points/ Non-volatile impurities extraction Liquid-Liquid Extraction purification_method->extraction Initial cleanup dist_issue Issue: Poor Separation/ Low Purity distillation->dist_issue chrom_issue Issue: Poor Separation/ Streaking chromatography->chrom_issue ext_issue Issue: Emulsion/ Poor Recovery extraction->ext_issue dist_sol Solution: - Check boiling points of impurities - Use fractional distillation - Adjust pressure/temperature dist_issue->dist_sol Troubleshoot chrom_sol Solution: - Optimize solvent system (TLC) - Check for compound stability on silica (B1680970) - Repack column chrom_issue->chrom_sol Troubleshoot ext_sol Solution: - Add brine to break emulsion - Gentle mixing - Use a different solvent ext_issue->ext_sol Troubleshoot end_product Pure this compound dist_sol->end_product chrom_sol->end_product ext_sol->extraction Re-extract ext_sol->end_product

Caption: Troubleshooting workflow for purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: Common impurities can include unreacted starting materials such as 2-chloropropionic acid and methanol, as well as byproducts from the chlorination step, which could include other chlorinated species or polymers. The synthesis of (S)-(-)-Methyl 2-chloropropionate may also result in the presence of the (R)-enantiomer as a chiral impurity.[1]

Q2: My crude product has a low purity. Which purification method should I choose?

A2: The choice of purification method depends on the nature of the impurities.

  • Distillation is effective for separating volatile impurities with significantly different boiling points.

  • Fractional distillation is recommended when the boiling points of the desired product and impurities are close (less than 25-30°C difference).[2]

  • Flash column chromatography is suitable for removing non-volatile impurities or separating compounds with similar boiling points but different polarities.[3]

  • Liquid-liquid extraction is often used as an initial purification step to remove water-soluble impurities, such as acids or salts.[4]

Q3: I am performing a liquid-liquid extraction and an emulsion has formed. How can I resolve this?

A3: Emulsion formation is a common issue during liquid-liquid extraction.[5] Here are several methods to break an emulsion:

  • Add brine: Adding a saturated sodium chloride solution increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[5][6]

  • Gentle mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize emulsion formation.[5]

  • Allow it to stand: Sometimes, simply letting the separatory funnel stand for a period can allow the layers to separate on their own.[7]

  • Change the solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[5]

  • Filtration: In some cases, filtering the mixture through a plug of glass wool or Celite can help to separate the layers.[5][8]

Q4: During flash column chromatography, my compound is streaking or not separating well. What could be the cause?

A4: Poor separation or streaking on a chromatography column can be due to several factors:

  • Inappropriate solvent system: The polarity of the eluent may not be optimal. It is recommended to first identify a suitable solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of approximately 0.3 for the desired compound.[3][9]

  • Compound instability: The compound may be decomposing on the silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for a while, and then eluting it to see if degradation has occurred.[10] If the compound is acid-sensitive, triethylamine (B128534) can be added to the eluent to deactivate the silica.[11]

  • Improper column packing: The column may not be packed uniformly, leading to channeling. Ensure the silica gel is packed evenly as a slurry.[12]

  • Overloading: Too much sample has been loaded onto the column.[12]

Q5: My distillation is not giving a good separation. What should I check?

A5: Inefficient distillation can be caused by several issues:

  • Incorrect distillation type: For compounds with close boiling points, simple distillation is often insufficient. Fractional distillation provides better separation in such cases.[1][2]

  • Fluctuating heat source: Ensure a steady and controlled heating source to maintain a consistent boiling rate.[13]

  • Improper column insulation: For fractional distillation, insulating the column helps maintain the temperature gradient necessary for efficient separation.

  • Flooding or weeping: In fractional distillation, an improper vapor flow rate can lead to flooding (too high) or weeping (too low), both of which reduce separation efficiency. Adjust the heating to control the vapor flow.[14]

Quantitative Data Summary

Purification MethodStarting MaterialReagents/ConditionsPurity AchievedYieldReference
DistillationCrude (S)-(-)-Methyl 2-chloropropionateWashed with water, distilled>97% (optical purity)90%[1]
DistillationCrude this compoundWashed with saturated saline, dried with anhydrous sodium sulfate (B86663), distilled>99.0% (GC)95.0%[15]
DistillationCrude (S)-2-methyl chloropropionateWashed with water, distilled97% (optical purity)90%[16]
DistillationCrude (S)-2-methyl chloropropionateWashed with water, distilled98% (optical purity)89%[16]
DistillationCrude (S)-2-methyl chloropropionateWashed with water, distilled90% (optical purity)84%[16]
Three-Phase Crystallization(±)-methyl-2-chloropropionateReduced temperature and pressure>99% (enantiomeric excess)-[17]

Experimental Protocols

Protocol for Purification by Liquid-Liquid Extraction followed by Distillation

This protocol is a general procedure for the initial workup and subsequent purification of this compound.

Materials:

  • Crude this compound

  • Separatory funnel

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Distillation apparatus (simple or fractional, depending on impurity profile)

  • Round-bottom flasks

  • Heating mantle

  • Condenser

  • Receiving flask

Procedure:

  • Extraction: a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of 5% sodium bicarbonate solution to neutralize any residual acid catalyst and unreacted 2-chloropropionic acid. c. Gently swirl or invert the funnel to mix the layers, periodically venting to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[5] d. Allow the layers to separate and drain the lower aqueous layer. e. Wash the organic layer with an equal volume of water, followed by an equal volume of brine. The brine wash helps to remove residual water from the organic layer.[5] f. Drain the aqueous layer and transfer the organic layer (this compound) to a clean, dry Erlenmeyer flask.

  • Drying: a. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any remaining traces of water. b. Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing. c. Filter the dried organic layer into a clean, dry round-bottom flask suitable for distillation.

  • Distillation: a. Set up the distillation apparatus. If impurities have boiling points close to that of this compound (boiling point: 138-140 °C), use a fractional distillation column.[18] b. Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the crude product to ensure smooth boiling. c. Begin heating the flask gently. d. Collect the fraction that distills at the boiling point of this compound. It is advisable to discard the initial few drops (forerun) which may contain more volatile impurities. e. Stop the distillation before the flask boils to dryness to avoid the concentration of potentially unstable residues.

Protocol for Purification by Flash Column Chromatography

This method is suitable for removing impurities that are not easily separated by distillation.

Materials:

  • Crude this compound

  • Glass chromatography column

  • Silica gel (flash grade)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC)

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp or appropriate staining solution for visualization

Procedure:

  • Solvent System Selection: a. Dissolve a small amount of the crude product in a suitable solvent. b. Spot the solution onto a TLC plate and elute with various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). c. The ideal solvent system should give the desired product an Rf value of approximately 0.3.[9]

  • Column Packing: a. Plug the bottom of the column with a small piece of cotton or glass wool. b. Add a small layer of sand. c. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. d. Allow the silica to settle, ensuring a uniform and level bed. e. Add another layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. b. Carefully apply the sample solution to the top of the silica gel. c. Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel by dissolving the sample, adding silica, and evaporating the solvent. Then, carefully add the dry, sample-adsorbed silica to the top of the column.[11]

  • Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate. c. Collect the eluting solvent in a series of fractions (e.g., in test tubes or small flasks).

  • Fraction Analysis: a. Analyze the collected fractions by TLC to identify which ones contain the pure this compound. b. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

References

Technical Support Center: Synthesis of Methyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-chloropropionate and increasing its yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective methods for synthesizing this compound are:

  • Chlorination of Methyl Lactate (B86563): This is a widely used method that involves the reaction of methyl lactate with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl₂) and Vilsmeier reagents.[1] This method is often preferred for producing optically active this compound.

  • Esterification of 2-chloropropionic Acid: This method involves the reaction of 2-chloropropionic acid with methanol (B129727) in the presence of an acid catalyst.[2] It is a straightforward esterification reaction but may require purification to remove unreacted starting materials and byproducts.[3]

  • Enzymatic Resolution: This method is used to separate enantiomers from a racemic mixture of this compound, yielding a product with high enantiomeric excess.[4]

Q2: Which synthesis method generally provides the highest yield?

A2: The chlorination of methyl lactate, particularly with thionyl chloride in the presence of a catalyst like pyridine, has been reported to achieve very high yields, in some cases exceeding 90%.[1] However, the optimal method and resulting yield can depend on the desired stereochemistry, available starting materials, and the scale of the reaction.

Q3: What are the key factors that influence the yield of the reaction?

A3: Several factors can significantly impact the yield of this compound synthesis:

  • Purity of Reagents: The presence of impurities, especially water, in the starting materials or solvents can lead to side reactions and a reduction in yield.

  • Reaction Temperature: Temperature control is critical. Deviations from the optimal temperature can lead to the formation of byproducts or incomplete reactions.

  • Reaction Time: Insufficient reaction time can result in an incomplete conversion of starting materials, while excessively long reaction times may promote the formation of degradation products.

  • Choice of Chlorinating Agent/Catalyst: The type and amount of chlorinating agent or catalyst used can have a substantial effect on the reaction rate and selectivity.

  • Efficient Removal of Byproducts: In esterification reactions, the removal of water as it is formed can shift the equilibrium towards the product, thereby increasing the yield.[3]

Q4: How can I purify the final this compound product?

A4: The most common method for purifying this compound is distillation .[1][2] Fractional distillation is often necessary to separate the product from closely boiling impurities. For optically active products, it is crucial to maintain a distillation temperature below 40°C to avoid racemization.[5] Other purification techniques may include washing the crude product with a dilute acid (to remove basic catalysts like pyridine) followed by water, and then drying the organic layer before distillation.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.- Increase the reaction time or temperature, while monitoring for byproduct formation. - Ensure efficient stirring to promote contact between reactants.
2. Presence of Moisture: Water in reagents or glassware can consume the chlorinating agent.- Thoroughly dry all glassware before use. - Use anhydrous solvents and reagents.
3. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants.- Carefully measure and control the stoichiometry of reactants and catalysts.
4. Loss during Workup: Inefficient extraction or product loss during transfers.- Optimize the extraction procedure. - Minimize the number of transfers.
Product Discoloration 1. Formation of Colored Impurities: Side reactions or decomposition at high temperatures.- Lower the reaction temperature. - Purify the product by fractional distillation.[6]
2. Residual Catalyst or Reagents: Incomplete removal of catalysts or starting materials.- Perform additional washing steps during the workup.
Presence of Impurities in GC/MS Analysis 1. Unreacted Starting Materials: Incomplete reaction.- Increase reaction time or temperature. - Consider using a slight excess of one reactant.
2. Side Reaction Products: Depending on the synthesis route, common byproducts can include ethers (in esterification) or products of elimination reactions.[3]- For Chlorination with Thionyl Chloride: Potential impurities can arise from reactions with impurities in the starting methyl lactate.[7] - For Vilsmeier Reagent Synthesis: Byproducts can result from the decomposition of the reagent or side reactions with the solvent. - For Esterification: Ether formation can be minimized by lowering the reaction temperature and using a milder acid catalyst.[3]
3. Racemization of Chiral Product: High temperatures during reaction or purification.- Maintain reaction and distillation temperatures below 40°C for optically active products.[5]

Experimental Protocols

Method 1: Synthesis of (S)-(-)-Methyl 2-chloropropionate via Chlorination with Vilsmeier Reagent

This protocol is based on a method that can achieve high yield and optical purity.[1]

Step 1: Preparation of Vilsmeier Reagent

  • In a 250 mL four-neck flask equipped with a mechanical stirrer and a dropping funnel, add 178.0g (0.6 mol) of bis(trichloromethyl)carbonate.

  • Cool the flask to 0-5°C using an ice-water bath.

  • Slowly add 62.7g (0.72 mol) of anhydrous N,N-dimethylacetamide as the solvent. A significant temperature increase will be observed.

  • Stir the mixture mechanically for 1-2 hours to obtain a colorless Vilsmeier reagent solution.

Step 2: Synthesis of (S)-(-)-Methyl 2-chloropropionate

  • At a temperature of 20-30°C, add a small amount of N,N-dimethylacetamide to the Vilsmeier reagent solution from Step 1 to create a mixed solution.

  • Using a constant pressure dropping funnel, add methyl lactate dropwise to the mixed solution. The reaction temperature will increase significantly, and gas will be generated.

  • After the addition is complete, raise the temperature to 60°C and stir for 5 hours to complete the chlorination reaction.

  • Monitor the reaction progress using gas chromatography.

  • Once the reaction is complete, cool the solution.

Step 3: Purification

  • Wash the resulting (S)-(-)-Methyl 2-chloropropionate solution.

  • Remove the solvent.

  • Distill the crude product to obtain pure (S)-(-)-Methyl 2-chloropropionate. A yield of 90% and an optical purity of 97% have been reported for a similar procedure.[1]

Method 2: Synthesis of (S)-Methyl 2-chloropropionate via Esterification

This protocol is based on the acid-catalyzed esterification of 2-chloropropionic acid.[2]

  • In a reaction kettle, combine α-chloropropionic acid and methanol in a 1:1 molar ratio.

  • Add a suitable acid catalyst, such as hydrogen peroxide, in an amount of 5-10% of the total raw material weight.

  • Control the reaction temperature between 100-120°C.

  • Allow the reaction to proceed for 8-10 hours.

  • After the reaction is complete, distill the mixture to isolate the (S)-Methyl 2-chloropropionate.

  • Dry the distilled product.

Data Presentation

Table 1: Comparison of Yields for Different Synthesis Methods of S-Methyl 2-chloropropionate

Synthesis MethodChlorinating/Catalyst SystemStarting MaterialReported Yield (%)Optical Purity (%)Reference
Vilsmeier ReagentBis(trichloromethyl)carbonate / N,N-DimethylacetamideR-Methyl Lactate9097[1]
Vilsmeier ReagentThionyl chloride / N,N-DimethylformamideR-Methyl Lactate8687[1]
Vilsmeier ReagentThionyl chloride / N,N-DimethylacetamideR-Methyl Lactate9099[1]
Vilsmeier ReagentBis(trichloromethyl)carbonate / N,N-DimethylformamideR-Methyl Lactate8998[1]
EsterificationHydrogen Peroxideα-chloropropionic acid and methanolHigh (not specified)Not specified[2]

Visualizations

Experimental Workflow for this compound Synthesis via Chlorination

experimental_workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Chlorination Reaction cluster_purification Step 3: Purification reagent_prep Prepare Vilsmeier Reagent (e.g., from SOCl₂ and DMF) reaction_vessel Reaction Vessel (Controlled Temperature) reagent_prep->reaction_vessel Add methyl_lactate Methyl Lactate methyl_lactate->reaction_vessel Add product_mixture Crude Methyl 2-chloropropionate Mixture reaction_vessel->product_mixture washing Washing product_mixture->washing drying Drying washing->drying distillation Fractional Distillation drying->distillation final_product Pure Methyl 2-chloropropionate distillation->final_product

Caption: Workflow for the synthesis of this compound via chlorination.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (e.g., by TLC or GC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp Yes check_reagents Check Reagent Purity and Stoichiometry incomplete->check_reagents No end Yield Improved increase_time_temp->end impure_reagents Impure/Wet Reagents or Incorrect Stoichiometry check_reagents->impure_reagents purify_reagents Purify/Dry Reagents and Verify Stoichiometry impure_reagents->purify_reagents Yes check_workup Review Workup Procedure impure_reagents->check_workup No purify_reagents->end workup_issue Inefficient Extraction or Product Loss check_workup->workup_issue optimize_workup Optimize Extraction and Minimize Transfers workup_issue->optimize_workup Yes workup_issue->end No optimize_workup->end

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

Preventing racemization during the synthesis of chiral Methyl 2-chloropropionate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of Methyl 2-chloropropionate, with a primary focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing chiral this compound from Methyl lactate (B86563)?

A1: The most common methods involve the reaction of chiral Methyl lactate with a chlorinating agent. The stereochemical outcome (retention or inversion of configuration) is highly dependent on the reaction mechanism, which is influenced by the choice of reagents and solvents.[1]

  • With Retention of Configuration: Typically achieved using thionyl chloride (SOCl₂) in the absence of a base or in non-coordinating solvents. This proceeds through an SNi (internal nucleophilic substitution) mechanism.[1]

  • With Inversion of Configuration: This is generally accomplished by using thionyl chloride in the presence of a basic solvent like pyridine (B92270) or by employing a Vilsmeier reagent. These conditions favor an SN2 mechanism.[1]

Q2: How does the choice of solvent and reagents affect the stereochemical outcome?

A2: The solvent and reagents dictate the reaction pathway:

  • Thionyl Chloride (SOCl₂):

    • In non-coordinating solvents (e.g., neat, chloroform, toluene), the reaction tends to proceed with retention of configuration via an SNi mechanism.

    • In the presence of a base like pyridine , the mechanism shifts to SN2, resulting in inversion of configuration. Pyridine intercepts the intermediate chlorosulfite ester, liberating a free chloride ion that acts as an external nucleophile.[1]

    • In nucleophilic solvents like dioxane , a double inversion can occur, leading to overall retention of configuration.[1]

  • Vilsmeier Reagents: These reagents, often formed from a chlorinating agent (like thionyl chloride or bis(trichloromethyl) carbonate) and a short-chain amide (like DMF or N,N-dimethylacetamide), are used to achieve inversion of configuration.[1][2]

Q3: What is the primary cause of racemization during this synthesis?

A3: Racemization can occur if the reaction proceeds through a carbocation intermediate, which is planar and can be attacked from either side by the nucleophile. This is characteristic of an SN1 mechanism. Factors that promote an SN1 pathway and thus racemization include:

  • Use of tertiary alcohols as starting materials.

  • Polar protic solvents that can stabilize a carbocation intermediate.

  • Reaction conditions that favor the ionization of the intermediate chlorosulfite ester.

Additionally, prolonged exposure to acidic conditions or elevated temperatures can also contribute to the racemization of the final product.[3]

Troubleshooting Guide

Problem 1: Significant loss of enantiomeric excess (high degree of racemization) in the final product.

Possible Cause Troubleshooting Steps
Incorrect reaction mechanism dominance (e.g., competing SN1 pathway). - For SN2 (inversion), ensure a sufficient amount of pyridine or other suitable base is used to promote the external nucleophilic attack by the chloride ion. - For SNi (retention), strictly exclude basic additives and use non-coordinating solvents.
Prolonged reaction time or excessive heat. - Monitor the reaction progress using techniques like TLC or GC and quench the reaction as soon as the starting material is consumed. - Maintain the recommended reaction temperature. For many protocols, this involves an initial cooling phase followed by a controlled heating period.[4]
Moisture in the reaction. - Ensure all glassware is flame-dried or oven-dried before use. - Use anhydrous solvents and fresh, high-purity reagents. Thionyl chloride reacts vigorously with water.
Racemization during workup or purification. - Avoid prolonged exposure to strongly acidic or basic conditions during the workup. - If using column chromatography, consider using a less acidic stationary phase if the product is sensitive to acid-catalyzed racemization.

Problem 2: Low yield of this compound.

Possible Cause Troubleshooting Steps
Incomplete reaction. - Ensure the correct stoichiometry of reagents is used. A slight excess of the chlorinating agent is often employed. - Verify the reaction temperature and time are adequate for the chosen protocol.
Side reactions (e.g., elimination to form alkenes, or ether formation). - Maintain the optimal reaction temperature; excessive heat can favor elimination. - The use of a base like pyridine can help neutralize the HCl byproduct, which can minimize acid-catalyzed side reactions.
Degradation of reagents. - Use fresh thionyl chloride. It should be a colorless to pale yellow liquid.
Loss of product during workup. - Ensure efficient extraction of the product. - The gaseous byproducts (SO₂ and HCl) help drive the reaction to completion; ensure they are effectively removed, but be mindful of any volatile product being carried away.[5]

Data Presentation

Table 1: Comparison of Different Synthetic Protocols for Chiral this compound

Starting Material Chlorinating Agent Solvent/Additive Stereochemical Outcome Yield Optical Purity (ee%) Reference
(R)-Methyl lactateVilsmeier Reagent¹PyridineInversion (S-product)80%96.0%[1]
(R)-Methyl lactateVilsmeier Reagent²N,N-dimethylacetamideInversion (S-product)90%97.0%[1][2]
(R)-Methyl lactateVilsmeier Reagent²N,N-dimethylformamideInversion (S-product)89%98.0%[1]
(L)-Methyl lactateThionyl ChloridePyridineInversion (D-product)³99.2%99.4% (purity)[4]
(L)-Methyl lactateThionyl ChloridePyridine (catalytic)Retention (L-product)⁴~95%95.5%[5]

¹Formed from bis(trichloromethyl) carbonate and N,N-dimethylacetamide. ²Formed from bis(trichloromethyl) carbonate and the specified amide. ³The patent refers to the D-product, which corresponds to the (R)-enantiomer. The starting material is L-methyl lactate, which is the (S)-enantiomer. Thus, this represents an inversion of configuration. ⁴The patent describes a process that results in retention of configuration.

Experimental Protocols

Protocol 1: Synthesis of (S)-Methyl 2-chloropropionate with Inversion of Configuration

This protocol is based on the use of a Vilsmeier reagent, which promotes an SN2 reaction.

Step 1: Preparation of Vilsmeier Reagent

  • In a flame-dried, four-necked flask equipped with a mechanical stirrer and under an inert atmosphere, add bis(trichloromethyl) carbonate (0.6 mol).

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add anhydrous N,N-dimethylacetamide (0.72 mol) dropwise. A noticeable temperature increase may occur.

  • Stir the mixture mechanically for 1-2 hours at this temperature to obtain a colorless Vilsmeier reagent solution.[2]

Step 2: Synthesis of (S)-Methyl 2-chloropropionate

  • To the prepared Vilsmeier reagent solution, add a small amount of N,N-dimethylacetamide as a solvent at a temperature of 20-30 °C.

  • Add (R)-Methyl lactate (0.43 mol) dropwise to the mixed solution. The reaction is exothermic, and gas will be generated.

  • After the addition is complete, raise the temperature to 60 °C and stir for 6 hours.

  • Monitor the reaction progress by gas chromatography.

  • Once the reaction is complete, cool the mixture.[1]

Step 3: Workup and Purification

  • Wash the resulting solution with water.

  • Separate the organic layer and remove the solvent.

  • Purify the crude product by distillation to obtain (S)-Methyl 2-chloropropionate.[1][2] A typical reported yield is 90% with an optical purity of 97%.[2]

Protocol 2: Synthesis of (L)-Methyl 2-chloropropionate with Retention of Configuration

This protocol utilizes thionyl chloride with a catalytic amount of pyridine, favoring an SNi mechanism.

  • In a reaction vessel equipped with a stirrer and condenser, place thionyl chloride (8.99 mols) and a catalytic amount of pyridine (2.1 g for 8 mols of lactate).

  • Heat the mixture to 60 °C.

  • Add (L)-Methyl lactate (8 mols) dropwise over 4 hours while maintaining the temperature at 60 °C.

  • After the addition is complete, increase the temperature to 75 °C and heat for an additional 1.5 to 2 hours.

  • Monitor the reaction by gas chromatography to confirm the consumption of the starting material.

  • Cool the reaction mixture and remove the volatile byproducts (SO₂, excess SOCl₂, HCl) under a partial vacuum.

  • The crude product can then be purified by distillation. A reported optical purity for the distilled product is 95.5%.[5]

Visualizations

racemization_pathways cluster_SNi SNi Pathway (Retention) cluster_SN2 SN2 Pathway (Inversion) cluster_SN1 SN1 Pathway (Racemization) R_Lactate_SNi (R)-Methyl Lactate Chlorosulfite_SNi Chlorosulfite Ester (Intermediate) R_Lactate_SNi->Chlorosulfite_SNi + SOCl₂ R_Product_SNi (R)-Methyl 2-chloropropionate Chlorosulfite_SNi->R_Product_SNi Internal Attack (Retention) R_Lactate_SN2 (R)-Methyl Lactate Chlorosulfite_SN2 Chlorosulfite Ester (Intermediate) R_Lactate_SN2->Chlorosulfite_SN2 + SOCl₂ S_Product_SN2 (S)-Methyl 2-chloropropionate Chlorosulfite_SN2->S_Product_SN2 External Cl⁻ Attack (Inversion) R_Lactate_SN1 (R)-Methyl Lactate Carbocation Planar Carbocation (Achiral Intermediate) R_Lactate_SN1->Carbocation Loss of Leaving Group Racemic_Product Racemic Methyl 2-chloropropionate Carbocation->Racemic_Product Cl⁻ Attack (from both sides) experimental_workflow start Start: Chiral Methyl Lactate reagent_prep Prepare Chlorinating Agent (e.g., Vilsmeier Reagent or SOCl₂) start->reagent_prep reaction Chlorination Reaction (Control Temperature & Time) start->reaction reagent_prep->reaction monitoring Monitor Progress (TLC, GC) reaction->monitoring workup Quench and Workup (Washing, Extraction) monitoring->workup Reaction Complete purification Purification (Distillation) workup->purification analysis Analysis (Yield, Chiral HPLC for ee%) purification->analysis end Final Product: Chiral this compound analysis->end

References

Technical Support Center: Purifying Methyl 2-chloropropionate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide clear and concise information on the distillation of Methyl 2-chloropropionate. It includes a summary of distillation conditions, a detailed experimental protocol, troubleshooting advice, and answers to frequently asked questions.

Distillation Conditions at a Glance

For quick reference, the following table summarizes the boiling point of this compound at atmospheric and reduced pressures. Vacuum distillation is generally recommended to prevent potential thermal decomposition and to allow for a lower operating temperature.

PressureBoiling Point
Atmospheric (760 mmHg)132-133 °C
Reduced (110 mmHg)80-82 °C

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the steps for the purification of this compound using vacuum distillation. It is crucial to follow all safety precautions due to the flammable nature of the compound and the potential for decomposition at high temperatures.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum adapter

  • Vacuum pump with a cold trap

  • Heating mantle

  • Stir bar and magnetic stirrer

  • Glass wool for insulation

  • Standard laboratory glassware and clamps

Procedure:

  • Preparation of Crude Material:

    • Before distillation, it is advisable to wash the crude this compound to remove any water-soluble impurities, such as salts or residual acids/bases from the synthesis.

    • Wash the crude product with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a wash with brine to remove excess water.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

    • Filter the drying agent to obtain the crude, dry this compound.

  • Assembly of the Distillation Apparatus:

    • Assemble a standard vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Place a stir bar in the round-bottom flask and add the crude this compound (fill the flask to no more than two-thirds of its volume).

    • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

    • Wrap the distillation head and the neck of the flask with glass wool to ensure a consistent distillation temperature.

  • Distillation Process:

    • Begin stirring the crude this compound.

    • Slowly apply vacuum to the system. The pressure should drop to the desired level (e.g., 110 mmHg).

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

    • Monitor the temperature at the distillation head. The temperature should rise as the vapor of the compound reaches the thermometer bulb.

    • Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound at the applied pressure. Discard any initial lower-boiling fractions.

    • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid the concentration of potentially unstable residues.

  • Shutdown and Collection:

    • Once the distillation is complete, turn off the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • The purified this compound can now be collected from the receiving flask.

Experimental Workflow Diagram:

G Experimental Workflow for Distillation prep Preparation of Crude Material (Washing and Drying) setup Apparatus Assembly (Vacuum Distillation Setup) prep->setup distill Distillation (Apply Vacuum, then Heat) setup->distill collect Fraction Collection (Constant Boiling Point) distill->collect shutdown Shutdown (Cool, Release Vacuum) collect->shutdown product Purified this compound shutdown->product

A streamlined workflow for the purification of this compound.

Troubleshooting Guide

This section addresses common issues that may be encountered during the distillation of this compound.

Problem Possible Cause Solution
No product distilling over at the expected temperature. 1. Vacuum leak in the system. 2. Thermometer bulb placed incorrectly. 3. Insufficient heating.1. Check all joints for proper sealing. Re-grease if necessary. 2. Ensure the top of the thermometer bulb is level with the side arm of the distillation head. 3. Gradually increase the temperature of the heating mantle.
Bumping or uneven boiling. 1. Lack of a stir bar or inefficient stirring. 2. Heating too rapidly.1. Ensure a stir bar is present and the magnetic stirrer is functioning correctly. 2. Decrease the heating rate to allow for smooth boiling.
Product is discolored (yellow or brown). 1. Decomposition of the product due to excessive heat. 2. Presence of high-boiling impurities.1. Use vacuum distillation to lower the boiling point. Avoid overheating the distillation flask. 2. Consider a pre-purification step like column chromatography if significant high-boiling impurities are present.
Distillation temperature is not stable. 1. Fluctuating vacuum pressure. 2. Presence of multiple components with close boiling points (impurities).1. Ensure the vacuum source is stable. Use a vacuum regulator if available. 2. Use a fractionating column for better separation of components with close boiling points.
Low yield of purified product. 1. Incomplete distillation. 2. Product loss due to leaks. 3. Significant amount of non-volatile residue.1. Ensure the distillation is continued until no more product is distilling over at the desired temperature. 2. Check for and fix any leaks in the system. 3. The crude product may contain a high percentage of impurities.

Troubleshooting Decision Tree:

G Troubleshooting Distillation Issues start Distillation Problem Occurs check_vacuum Check for Vacuum Leaks start->check_vacuum check_temp Verify Thermometer Placement start->check_temp check_heating Assess Heating Rate start->check_heating check_stirring Ensure Proper Stirring start->check_stirring check_impurities Consider Impurities start->check_impurities solution_seal Solution: Re-grease Joints check_vacuum->solution_seal solution_thermometer Solution: Adjust Thermometer check_temp->solution_thermometer solution_heat Solution: Adjust Heating check_heating->solution_heat solution_stir Solution: Check Stir Bar/Stirrer check_stirring->solution_stir solution_fractional Solution: Use Fractional Distillation check_impurities->solution_fractional

A decision tree to diagnose and resolve common distillation problems.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation preferred for purifying this compound?

A1: this compound has a relatively high boiling point at atmospheric pressure (132-133 °C). At this temperature, there is a risk of thermal decomposition, which can lead to the formation of impurities and a lower yield of the desired product. Vacuum distillation allows the compound to boil at a significantly lower temperature, minimizing the risk of decomposition.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities often depend on the synthetic route used. They can include unreacted starting materials such as 2-chloropropionic acid or methyl lactate, solvents used in the reaction (e.g., DMF, pyridine), and byproducts from the chlorinating agent. It is important to perform a pre-distillation workup, such as washing with a basic solution, to remove acidic impurities.

Q3: Can this compound form an azeotrope?

Q4: What safety precautions should be taken during the distillation?

A4: this compound is a flammable liquid.[1] The distillation should be performed in a well-ventilated fume hood, away from any sources of ignition. Safety glasses, lab coat, and appropriate gloves should be worn at all times. When using a vacuum, there is a risk of implosion, so it is essential to use glassware that is free from cracks or defects and to use a safety shield. Upon heating, there is a possibility of decomposition which can release toxic fumes of Cl-.

Q5: How can I confirm the purity of the distilled this compound?

A5: The purity of the distilled product can be assessed using several analytical techniques. Gas chromatography (GC) is a common and effective method to determine the percentage of purity and to detect any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and identify any structural impurities. A sharp and constant boiling point during distillation is also a good indicator of high purity.

References

Troubleshooting low conversion rates in reactions with Methyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving Methyl 2-chloropropionate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Q1: I am seeing very low conversion of my starting material in a nucleophilic substitution reaction with this compound. What are the potential causes?

A1: Low conversion in nucleophilic substitution reactions with this compound can stem from several factors. The primary areas to investigate are the quality of your reagents, the reaction conditions, and the choice of solvent and base. This compound is susceptible to side reactions like elimination and hydrolysis, which can compete with your desired substitution reaction.

Troubleshooting Steps:

  • Reagent Quality:

    • Purity of this compound: Ensure the starting material is pure and free from acidic impurities or water. It is a halogenated ester that can react with acids and bases.[1][2][3] Consider purification by distillation if the purity is questionable.

    • Nucleophile Strength: Weak nucleophiles will react slowly.[4][5] If applicable to your synthesis, consider using a stronger nucleophile.

    • Reagent Stability: Ensure your nucleophile and any base used are not degraded. For example, some organometallic reagents are highly sensitive to air and moisture.

  • Reaction Conditions:

    • Temperature: The reaction temperature may be too low. Consider incrementally increasing the temperature while monitoring for side product formation.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).

    • Anhydrous Conditions: this compound can be sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your reagents are moisture-sensitive.

  • Solvent and Base Selection:

    • Solvent Choice: The solvent plays a critical role in nucleophilic substitution reactions.[6][7] For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they do not solvate the nucleophile as strongly as polar protic solvents, thus enhancing its reactivity.[4] Polar protic solvents like water or alcohols can stabilize the nucleophile, making it less reactive, and may favor SN1 pathways which can be slower.[6][7]

    • Base Selection: If a base is required, its strength and steric hindrance are important. A strong, bulky base might favor elimination over substitution.

Issue 2: Formation of Elimination Byproducts

Q2: My reaction is producing a significant amount of an elimination byproduct (an alkene) instead of the desired substitution product. How can I minimize this?

A2: The formation of elimination byproducts is a common competing reaction pathway, particularly with secondary halides like this compound.[8][9][10] This is often favored by the use of strong, sterically hindered bases and higher reaction temperatures.

Troubleshooting Steps:

  • Choice of Base:

    • Base Strength: Use the weakest base necessary to achieve the desired reaction. Stronger bases tend to favor elimination.[8]

    • Steric Hindrance: Employ a less sterically hindered base. Bulky bases (e.g., tert-butoxide) are often used to promote elimination.

  • Nucleophile Selection:

    • Nucleophilicity vs. Basicity: Choose a nucleophile that is a weak base. For example, halides like iodide and bromide are good nucleophiles but weak bases.[8]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature generally favors substitution over elimination.

    • Solvent: Polar aprotic solvents are generally preferred for SN2 reactions and can help minimize elimination.[4][5]

Issue 3: Hydrolysis of the Ester Functional Group

Q3: I am observing hydrolysis of the methyl ester in my product, leading to the corresponding carboxylic acid. How can I prevent this?

A3: The ester group of this compound can be hydrolyzed under either acidic or basic conditions, especially in the presence of water.[1][3]

Troubleshooting Steps:

  • Control of pH:

    • Avoid Strong Acids and Bases: If possible, perform the reaction under neutral or near-neutral conditions. If a base is necessary, use a non-nucleophilic base and avoid excess amounts.

    • Work-up Procedure: During the reaction work-up, minimize contact with strong aqueous acids or bases. If an aqueous wash is necessary, use a buffered solution or perform the wash quickly at low temperatures.

  • Anhydrous Conditions:

    • Dry Solvents and Reagents: Ensure all solvents and reagents are thoroughly dried to minimize the presence of water, which is required for hydrolysis.

Quantitative Data Summary

The following table summarizes the expected impact of different reaction parameters on the yield of the desired substitution product versus competing side reactions.

ParameterCondition Favoring Substitution (SN2)Condition Favoring Elimination (E2)Condition Favoring Hydrolysis
Nucleophile/Base Strong, non-bulky nucleophile; weak baseStrong, sterically hindered basePresence of strong acid or base with water
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)Less polar solvents can sometimes favor E2Protic solvents (e.g., water, alcohols)
Temperature Lower temperaturesHigher temperaturesElevated temperatures can accelerate hydrolysis
Substrate This compound (Secondary halide)This compound (Secondary halide)This compound

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction with this compound

  • Glassware Preparation: All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool in a desiccator.

  • Reaction Setup: Assemble the reaction apparatus (e.g., a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet).

  • Inert Atmosphere: Purge the system with dry nitrogen or argon for 15-20 minutes.

  • Reagent Addition:

    • To the reaction flask, add the anhydrous polar aprotic solvent (e.g., DMF).

    • Add the nucleophile to the solvent.

    • If a base is required, add it portion-wise at a controlled temperature (e.g., 0°C).

    • Slowly add this compound to the reaction mixture via a syringe.

  • Reaction Monitoring:

    • Maintain the reaction at the desired temperature.

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (if a strong base was used) or water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Visualizations

logical_relationship cluster_start Low Conversion Rate cluster_causes Potential Causes cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions Start Low Conversion of This compound Reagent Reagent Quality Issues Start->Reagent Conditions Suboptimal Reaction Conditions Start->Conditions SideReactions Competing Side Reactions Start->SideReactions CheckPurity Verify Reagent Purity (Substrate, Nucleophile, Base) Reagent->CheckPurity OptimizeCond Optimize Conditions (Temperature, Time) Conditions->OptimizeCond SolventBase Evaluate Solvent & Base Choice SideReactions->SolventBase MinimizeSide Address Specific Side Reactions SideReactions->MinimizeSide Purify Purify Reagents CheckPurity->Purify AdjustTempTime Adjust Temperature/Time OptimizeCond->AdjustTempTime ChangeSolvent Switch to Polar Aprotic Solvent SolventBase->ChangeSolvent ChangeBase Use Weaker/Less Hindered Base SolventBase->ChangeBase Anhydrous Ensure Anhydrous Conditions MinimizeSide->Anhydrous

Caption: Troubleshooting workflow for low conversion rates.

reaction_pathways cluster_substitution Desired Pathway cluster_elimination Competing Pathway 1 cluster_hydrolysis Competing Pathway 2 Reactant This compound + Nucleophile (Nu-) Substitution SN2 Product Reactant->Substitution Weak Base Low Temp Polar Aprotic Solvent Elimination E2 Product (Alkene) Reactant->Elimination Strong, Hindered Base High Temp Hydrolysis Hydrolysis Product (Carboxylic Acid) Reactant->Hydrolysis H₂O, Acid/Base

Caption: Competing reaction pathways for this compound.

References

Optimization of reaction time for Methyl 2-chloropropionate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 2-chloropropionate, a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3][4] The following information is intended for researchers, scientists, and drug development professionals to optimize reaction time and yield.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Chlorination of Methyl Lactate (B86563): This involves the reaction of methyl lactate with a chlorinating agent. Common chlorinating agents include thionyl chloride or a Vilsmeier reagent prepared from a chlorinating agent like bis(trichloromethyl)carbonate or thionyl chloride and a solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide.[5][6] This method is often used for producing optically active (S)-(-)-Methyl 2-chloropropionate.[5]

  • Esterification of 2-Chloropropionic Acid: This is a direct esterification reaction where 2-chloropropionic acid is reacted with methanol (B129727), often in the presence of a catalyst.[5][7]

Q2: How can I optimize the reaction time for the synthesis?

A2: Optimizing reaction time involves balancing temperature, catalyst concentration, and reagent ratios. Increasing the temperature generally accelerates the reaction rate, but excessively high temperatures can lead to side reactions and impurities.[5][7] For the chlorination of methyl lactate using a Vilsmeier reagent, a reaction time of 5-8 hours at 50-60°C is often reported.[6] In the esterification of 2-chloropropionic acid, reaction times can be longer, in the range of 8-10 hours at 100-120°C.[5][7] Monitoring the reaction progress using techniques like Gas Chromatography (GC) is crucial to determine the optimal endpoint.

Q3: What are the key factors affecting the yield and purity of the product?

A3: Several factors can significantly impact the yield and purity:

  • Reagent Quality: The purity of starting materials, particularly the methyl lactate and chlorinating agents, is critical.

  • Stoichiometry: The molar ratio of reactants, such as methyl lactate to the Vilsmeier reagent, should be carefully controlled. A common ratio is 1:1.1 to 1:1.4.[6]

  • Temperature Control: Maintaining the recommended temperature range for each step is vital to prevent side reactions. For instance, the preparation of the Vilsmeier reagent is often carried out at 0-10°C.[6]

  • Work-up Procedure: Proper washing, extraction, and drying steps are essential to remove unreacted starting materials and byproducts.[1] Distillation is the final and critical step for obtaining a high-purity product.[5][6]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, several safety precautions are necessary:

  • This compound is a flammable liquid and should be handled away from heat, sparks, and open flames.[8][9]

  • The reaction can produce toxic and corrosive gases, so it should be performed in a well-ventilated fume hood.[9]

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Chlorinating agents like thionyl chloride are highly corrosive and react violently with water. They should be handled with extreme care.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Loss of product during work-up and purification.- Monitor the reaction progress by GC until the starting material is consumed. - Ensure the reaction is carried out at the recommended temperature.[5][6] - Carefully measure and control the molar ratios of the reactants.[6] - Optimize extraction and distillation procedures to minimize product loss.
Low Purity (Presence of Impurities) - Side reactions due to high temperature. - Impure starting materials. - Inefficient purification.- Maintain the reaction temperature within the specified range. - Use high-purity starting materials. - Improve the efficiency of the distillation process (e.g., use a fractionating column).
Dark-colored Product - Decomposition of reagents or product at high temperatures. - Presence of impurities.- Avoid overheating during the reaction and distillation. - Ensure all glassware is clean and dry. - Purify the product through fractional distillation.
Reaction Not Initiating - Inactive catalyst or reagent. - Reaction temperature is too low.- Use fresh, high-quality catalysts and reagents. - Gradually increase the temperature to the recommended starting point.

Experimental Protocols

Method 1: Synthesis via Chlorination of Methyl Lactate with Vilsmeier Reagent

This protocol is adapted from procedures described in the literature for synthesizing optically active this compound.[5][6]

Step 1: Preparation of Vilsmeier Reagent

  • In a three-necked flask equipped with a stirrer and a dropping funnel, add the chlorinating agent (e.g., bis(trichloromethyl)carbonate).

  • Cool the flask to 0-5°C using an ice bath.

  • Slowly add N,N-dimethylacetamide or N,N-dimethylformamide dropwise while stirring.

  • Maintain the temperature below 10°C and continue stirring for 1-2 hours to obtain the Vilsmeier reagent solution.[6]

Step 2: Chlorination Reaction

  • To the freshly prepared Vilsmeier reagent, add a small amount of the same solvent used for its preparation.

  • At a temperature of 20-30°C, add R-methyl lactate dropwise to the Vilsmeier reagent solution.[6] The reaction is exothermic, and gas evolution may be observed.

  • After the addition is complete, raise the temperature to 50-60°C and stir for 5-8 hours.[6]

  • Monitor the reaction progress by GC.

  • Once the reaction is complete, cool the mixture.

Step 3: Work-up and Purification

  • Wash the reaction mixture with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Method 2: Synthesis via Esterification of 2-Chloropropionic Acid

This protocol is based on the direct esterification method.[5][7]

  • In a reaction kettle, combine α-chloropropionic acid and methanol in a 1:1 molar ratio.[5][7]

  • Add a catalyst, such as hydrogen peroxide, amounting to 5-10% of the total raw material weight.[7]

  • Heat the reaction mixture to 100-120°C and maintain this temperature for 8-10 hours.[5][7]

  • After the reaction is complete, purify the product by distillation and drying to obtain this compound.[5][7]

Data Presentation

Table 1: Comparison of Synthesis Methods and Conditions

ParameterMethod 1: Chlorination of Methyl LactateMethod 2: Esterification of 2-Chloropropionic Acid
Starting Materials R-methyl lactate, Chlorinating agent (e.g., bis(trichloromethyl)carbonate), Solvent (e.g., N,N-dimethylacetamide)α-chloropropionic acid, Methanol
Catalyst Not explicitly a catalyst, but the Vilsmeier reagent is the active chlorinating species.Hydrogen peroxide
Reaction Temperature 50-60°C[6]100-120°C[5][7]
Reaction Time 5-8 hours[6]8-10 hours[5][7]
Reported Yield 75-90%[6]High yield reported, specific percentage varies.[7]
Optical Purity High optical purity (e.g., 87-98%) can be achieved.[6]Depends on the chirality of the starting acid.

Visualizations

experimental_workflow cluster_method1 Method 1: Chlorination of Methyl Lactate cluster_method2 Method 2: Esterification M1_S1 Prepare Vilsmeier Reagent (0-10°C, 1-2h) M1_S2 Chlorination Reaction (50-60°C, 5-8h) M1_S1->M1_S2 Add R-methyl lactate M1_S3 Work-up & Purification (Washing, Extraction, Distillation) M1_S2->M1_S3 M1_P Pure Methyl 2-chloropropionate M1_S3->M1_P M2_S1 Mix 2-Chloropropionic Acid, Methanol, and Catalyst M2_S2 Esterification Reaction (100-120°C, 8-10h) M2_S1->M2_S2 M2_S3 Purification (Distillation, Drying) M2_S2->M2_S3 M2_P Pure Methyl 2-chloropropionate M2_S3->M2_P

Caption: Experimental Workflows for this compound Synthesis.

troubleshooting_logic Start Synthesis Issue Encountered LowYield Low Yield? Start->LowYield LowPurity Low Purity? LowYield->LowPurity No CheckReaction Check Reaction Completion (GC) Optimize Temperature & Stoichiometry LowYield->CheckReaction Yes DarkProduct Dark Product? LowPurity->DarkProduct No ImprovePurification Improve Distillation Use Pure Starting Materials LowPurity->ImprovePurification Yes NoReaction No Reaction? DarkProduct->NoReaction No CheckTemp Avoid Overheating Ensure Clean Glassware DarkProduct->CheckTemp Yes CheckReagents Use Fresh Reagents/Catalyst Adjust Temperature NoReaction->CheckReagents Yes End Problem Resolved NoReaction->End No CheckReaction->End ImprovePurification->End CheckTemp->End CheckReagents->End

Caption: Troubleshooting Logic for Synthesis Optimization.

References

Effect of temperature on the stability of Methyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal stability of Methyl 2-chloropropionate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, it is recommended to keep this compound in a cool, dry, and well-ventilated area, with a target temperature range of 2-8°C.[1] Short-term storage at ambient temperatures is acceptable, but prolonged exposure to higher temperatures should be avoided to minimize potential degradation. Always keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.

Q2: What are the primary factors that can affect the stability of this compound?

The stability of this compound is primarily influenced by:

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • pH: The compound is susceptible to hydrolysis, especially under acidic or basic conditions.

  • Presence of moisture: Water can facilitate hydrolysis of the ester group.

  • Presence of incompatible materials: Strong oxidizing agents, acids, and bases can react with and degrade the compound.[2][3]

  • Light: While not extensively documented for this specific compound, prolonged exposure to UV light can be a contributing factor to the degradation of similar organic molecules.

Q3: What are the likely thermal degradation pathways for this compound?

  • Dehydrochlorination: Elimination of hydrogen chloride (HCl) to form methyl acrylate. This is a common thermal degradation route for chloroalkanes.

  • Hydrolysis: If moisture is present, the ester can hydrolyze to form 2-chloropropionic acid and methanol. This reaction can be catalyzed by acidic or basic conditions.

  • Radical Reactions: At very high temperatures, homolytic cleavage of the carbon-chlorine or other bonds can occur, leading to the formation of various radical species and subsequent recombination or propagation reactions, resulting in a complex mixture of byproducts.

Q4: What are the potential degradation products of this compound?

Based on the likely degradation pathways, potential degradation products could include:

  • Methyl acrylate

  • Hydrogen chloride

  • 2-chloropropionic acid

  • Methanol

  • In the case of radical reactions, a variety of smaller molecules and polymeric materials could be formed.

Identifying and quantifying these degradation products is crucial for understanding the stability profile of your formulation. This is typically achieved using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6]

Q5: How does temperature affect the rate of degradation?

The rate of chemical degradation generally increases with temperature. This relationship can often be described by the Arrhenius equation, which states that the rate constant of a reaction is exponentially related to the reciprocal of the absolute temperature.[7] In practical terms, for many reactions, a 10°C increase in temperature can lead to a 2 to 3-fold increase in the degradation rate. For sensitive compounds like this compound, even modest increases in temperature during storage or processing can significantly impact its purity over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Purity Over Time in Storage 1. Improper Storage Temperature: The storage area may be warmer than recommended. 2. Exposure to Moisture: The container may not be properly sealed, allowing moisture ingress. 3. Contamination: The sample may have been contaminated with an acid, base, or metal catalyst.1. Verify and monitor the storage temperature to ensure it is within the 2-8°C range. 2. Ensure the container is tightly sealed. Consider using a desiccator for storage. 3. Review handling procedures to minimize the risk of cross-contamination. Use clean and dry equipment.
Unexpected Peaks in Chromatographic Analysis 1. Thermal Degradation in the GC Inlet: The GC inlet temperature may be too high, causing on-column degradation. 2. Degradation in the Sample Solution: The sample may be degrading after preparation and before analysis. 3. Presence of Impurities from Synthesis: The unexpected peaks may be residual impurities from the manufacturing process.1. Optimize the GC inlet temperature. Start with a lower temperature and gradually increase to find the optimal balance between volatilization and stability. 2. Analyze samples as soon as possible after preparation. If necessary, keep prepared samples in a cooled autosampler. 3. Obtain a certificate of analysis for the batch of this compound to identify known impurities.
Inconsistent Experimental Results 1. Sample Inhomogeneity: If the material has started to degrade, it may no longer be homogeneous. 2. Variability in Experimental Conditions: Fluctuations in temperature, reaction time, or reagent concentrations can lead to inconsistent results.1. Gently mix the sample before taking an aliquot for your experiment. 2. Carefully control all experimental parameters. Use calibrated equipment and ensure consistent timing.

Data Presentation

The following tables are examples of how quantitative data on the thermal stability of this compound could be presented. Note: The data below is illustrative and not based on experimental results for this specific compound.

Table 1: Purity of this compound after Storage at Different Temperatures for 30 Days

Storage Temperature (°C)Initial Purity (%)Purity after 30 Days (%)Appearance
499.599.4Colorless Liquid
25 (Room Temperature)99.598.8Colorless Liquid
4099.597.2Faintly Yellow Liquid
6099.594.1Yellow Liquid with Pungent Odor

Table 2: Formation of Key Degradation Products at 60°C Over Time (GC-MS Headspace Analysis)

Time (days)This compound (Area %)Methyl Acrylate (Area %)2-Chloropropionic Acid (Area %)
099.5< 0.01< 0.01
798.20.50.8
1496.91.11.5
3094.12.52.9

Experimental Protocols

Protocol 1: Isothermal Stability Study

This protocol is designed to assess the stability of this compound at a constant temperature over time.

  • Sample Preparation: Aliquot 1 mL of this compound into several amber glass vials.

  • Incubation: Place the vials in a temperature-controlled oven or incubator at the desired test temperatures (e.g., 40°C, 60°C, and 80°C).

  • Time Points: At specified time intervals (e.g., 0, 7, 14, and 30 days), remove one vial from each temperature condition.

  • Analysis:

    • Allow the vial to cool to room temperature.

    • Dilute an aliquot of the sample in a suitable solvent (e.g., dichloromethane).

    • Analyze the sample by Gas Chromatography (GC) with a Flame Ionization Detector (FID) to determine the purity of this compound.

    • Analyze a separate aliquot by GC-MS to identify and semi-quantify any degradation products.

  • Data Reporting: Record the purity of this compound and the relative abundance of any degradation products at each time point and temperature.

Protocol 2: Accelerated Stability Study using Differential Scanning Calorimetry (DSC)

This protocol is used to determine the onset temperature of thermal decomposition. This method is based on the principles outlined in ASTM E537.[8][9]

  • Apparatus: A differential scanning calorimeter (DSC) capable of heating to at least 400°C.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel DSC pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The onset temperature of an exothermic or endothermic event is determined from the DSC thermogram. A significant exothermic event is indicative of thermal decomposition.

    • The enthalpy change (ΔH) associated with the decomposition can also be calculated.

Visualizations

Stability_Factors Factors Affecting this compound Stability Stability This compound Stability Temp Temperature Stability->Temp Increases Degradation Rate pH pH (Acidity/Basicity) Stability->pH Promotes Hydrolysis Moisture Moisture/Water Stability->Moisture Enables Hydrolysis Incompatibles Incompatible Materials (Oxidizers, Strong Acids/Bases) Stability->Incompatibles Causes Chemical Reactions

Caption: Key factors influencing the chemical stability of this compound.

Experimental_Workflow Workflow for Thermal Stability Assessment cluster_prep Sample Preparation cluster_exposure Thermal Exposure cluster_analysis Analysis cluster_data Data Interpretation Prep Aliquot this compound into vials Incubate Incubate at various temperatures and time points Prep->Incubate GC_FID GC-FID for Purity Incubate->GC_FID GC_MS GC-MS for Degradant ID Incubate->GC_MS Report Generate Stability Profile and Degradation Pathways GC_FID->Report GC_MS->Report

Caption: A typical experimental workflow for assessing thermal stability.

References

Technical Support Center: Purification of Methyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-chloropropionate. Our aim is to help you overcome common challenges encountered during the removal of unreacted reagents and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound after synthesis?

A1: Common impurities depend on the synthetic route. For the synthesis involving methyl lactate (B86563) and a chlorinating agent like thionyl chloride, impurities may include:

  • Unreacted starting materials: Methyl lactate and the chlorinating agent (e.g., thionyl chloride).

  • By-products of the reaction: Hydrochloric acid (HCl) and sulfur dioxide (SO₂).

  • Side products: Impurities from the starting materials, such as ethyl lactate, can lead to the formation of corresponding chlorinated esters. Additionally, methyl lactyllactate may be present as an impurity in the starting methyl lactate.[1]

  • Solvents used in the reaction, such as pyridine (B92270) or N,N-dimethylformamide (DMF).[2]

Q2: What is the boiling point of this compound, and why is it important for purification?

A2: The boiling point of this compound is approximately 132-133 °C at atmospheric pressure.[3][4] Knowing the boiling point is crucial for purification by distillation, as it allows for the separation of the desired product from impurities with different boiling points.

Q3: What are the standard methods for purifying this compound?

A3: The most common purification methods involve a combination of:

  • Washing/Extraction: The crude product is typically washed with water to remove water-soluble impurities like HCl. A subsequent wash with a mild base, such as a saturated sodium bicarbonate or sodium carbonate solution, is used to neutralize and remove any remaining acidic impurities.[5]

  • Drying: After washing, the organic layer is dried using a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate to remove residual water.[6]

  • Distillation: Fractional distillation, often under reduced pressure, is a highly effective method to separate this compound from non-volatile impurities and other components with different boiling points.[1][5]

Q4: Can this compound be purified by chromatography?

A4: While distillation is the more common method for large-scale purification, chromatography can be employed for smaller-scale purification or to achieve very high purity. Gas chromatography (GC) is often used for analytical purposes to assess purity.[6][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Purification Incomplete reaction: Not all starting material was converted to product.Monitor the reaction progress using techniques like TLC or GC to ensure completion before workup.
Loss during washing/extraction: The product may have some solubility in the aqueous wash solutions.Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a small amount of an appropriate organic solvent to recover dissolved product.
Decomposition during distillation: The product may decompose at its atmospheric boiling point.Perform the distillation under reduced pressure to lower the boiling point and minimize thermal degradation.
Product is Contaminated with Acidic Impurities (e.g., HCl) Insufficient washing: The aqueous or basic wash was not sufficient to remove all acidic by-products.Increase the volume or number of washes with water and a saturated sodium bicarbonate solution. Ensure thorough mixing during the washing steps.
Product Contains Water Inadequate drying: The drying agent was not effective or used in insufficient quantity.Use a sufficient amount of a high-capacity drying agent like anhydrous magnesium sulfate. Ensure the organic layer is in contact with the drying agent for an adequate amount of time with occasional swirling.
Presence of High-Boiling Impurities After Distillation Inefficient distillation setup: The distillation column may not have enough theoretical plates for efficient separation.Use a longer fractionating column or a column with a more efficient packing material. Optimize the distillation rate to allow for proper equilibration between the liquid and vapor phases.
Product Purity is Low According to GC Analysis Co-distillation of impurities: An impurity may have a boiling point very close to that of this compound.If distillation is ineffective, consider alternative purification methods such as preparative chromatography.
Contamination from starting materials: Impurities in the initial methyl lactate can carry through the reaction.Use high-purity starting materials. One patent noted that impurities such as ethyl lactate in the starting methyl lactate can lead to the formation of ethyl 2-chloropropionate.[1]

Data Presentation

The following table summarizes the reported purity and yield of this compound after different purification protocols mentioned in the literature.

Purification Method Reported Purity Reported Yield Source
Washing with methane (B114726) and saturated saline, followed by drying.>99.0% (by Gas Chromatography)95.0%[6]
Washing with water, followed by distillation.98% (optical purity)89%[5]
Washing with water, followed by distillation.98% (optical purity)75%[5]
Washing with water, followed by distillation.97% (optical purity)90%[5]

Experimental Protocols

General Workup Protocol: Liquid-Liquid Extraction and Washing

This protocol is a general procedure for the initial purification of this compound after synthesis, particularly from reactions using thionyl chloride.

Objective: To remove water-soluble impurities, acidic by-products, and unreacted reagents.

Methodology:

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Extraction: Dilute the reaction mixture with a suitable organic solvent in which this compound is soluble, such as dichloromethane (B109758) or diethyl ether. Transfer the mixture to a separatory funnel.

  • Aqueous Wash: Add deionized water to the separatory funnel, shake vigorously, and allow the layers to separate. Drain the aqueous layer.

  • Neutralizing Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel to neutralize any remaining acidic impurities like HCl. Be cautious as this may produce carbon dioxide gas, so vent the separatory funnel frequently. Shake until no more gas evolution is observed. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to help remove residual water and some water-soluble organic impurities. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask and let it stand until the solvent is clear.

  • Filtration and Concentration: Filter the solution to remove the drying agent. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude, washed this compound, which can be further purified by distillation.

Purification by Fractional Distillation

This protocol describes the final purification step to obtain high-purity this compound.

Objective: To separate this compound from non-volatile impurities and other components with different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus. For distillations at atmospheric pressure, ensure the setup is open to the atmosphere. For vacuum distillation, ensure all connections are airtight and connect the apparatus to a vacuum pump with a cold trap.

  • Charging the Flask: Place the crude this compound into a round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Fraction Collection: As the mixture heats, the component with the lowest boiling point will vaporize first, rise through the fractionating column, and condense in the condenser. Collect the distillate in fractions. Monitor the temperature at the still head. The temperature should remain steady during the collection of a pure fraction.

  • Product Collection: Collect the fraction that distills at or near the boiling point of this compound (132-133 °C at atmospheric pressure, lower under vacuum).

  • Completion: Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the flask.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reaction_mixture Crude Reaction Mixture (this compound + Impurities) extraction Liquid-Liquid Extraction (with organic solvent) reaction_mixture->extraction Quench washing Washing Steps (Water, NaHCO3, Brine) extraction->washing Separate Organic Layer drying Drying (with anhydrous salt) washing->drying Separate Organic Layer filtration Filtration drying->filtration Remove Drying Agent distillation Fractional Distillation filtration->distillation Concentrate pure_product Pure this compound distillation->pure_product Collect Pure Fraction

Caption: Experimental workflow for the purification of this compound.

References

Catalyst selection to minimize byproducts in Methyl 2-chloropropionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-chloropropionate, with a focus on catalyst selection to minimize byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound from methyl lactate (B86563) involve the use of chlorinating agents such as thionyl chloride (SOCl₂) or the Vilsmeier-Hack reagent. The choice of reagent and catalyst is crucial for achieving high yield and optical purity.[1][2]

Q2: What is the role of a catalyst in this synthesis?

A2: In the synthesis of this compound, a catalyst, typically an organic base like pyridine (B92270) or N,N-dimethylformamide (DMF), facilitates the chlorination of the hydroxyl group of methyl lactate.[1][2][3] With thionyl chloride, pyridine is often used as a catalyst.[4] The Vilsmeier-Hack reagent is formed in situ from a chlorinating agent (like phosgene, oxalyl chloride, or thionyl chloride) and a catalytic amount of DMF.[3]

Q3: What are the key parameters to control during the synthesis?

A3: Key parameters to control include reaction temperature, reaction time, and the molar ratio of reactants and catalysts. For instance, in the Vilsmeier-Hack method, temperatures are typically maintained between 50-60°C for 5-8 hours, with a molar ratio of methyl lactate to Vilsmeier reagent of 1:1.1 to 1.4.[2] Careful control of these parameters is essential to maximize yield and minimize the formation of byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) to observe the disappearance of the starting material (methyl lactate). Gas Chromatography (GC) can also be used to monitor the formation of the product and any volatile byproducts.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low conversion of methyl lactate 1. Inactive or insufficient chlorinating agent: The thionyl chloride or other chlorinating agent may have degraded due to moisture. 2. Insufficient catalyst: The amount of pyridine or DMF may be too low to effectively catalyze the reaction. 3. Low reaction temperature or short reaction time: The reaction may not have reached completion.1. Use freshly distilled or a new bottle of the chlorinating agent. 2. Ensure the correct molar ratio of catalyst is used. For the Vilsmeier-Hack reaction, a common molar ratio of R-methyl lactate to the reagent is 1:1.1–1.4.[2] 3. Increase the reaction temperature or extend the reaction time, monitoring the progress by TLC or GC. For the Vilsmeier-Hack method, a reaction time of 5-8 hours at 50-60°C is often employed.[2]
Product loss during workup 1. Incomplete extraction: The product may not be fully extracted from the aqueous phase. 2. Decomposition during distillation: The product may decompose at high temperatures.1. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, diethyl ether). 2. Purify the product by vacuum distillation to lower the boiling point and prevent thermal decomposition.
Issue 2: Formation of Impurities and Byproducts
Symptom Possible Cause Suggested Solution
Presence of an unexpected peak in GC-MS corresponding to Methyl 3-chloropropionate. Isomerization: Under certain conditions, rearrangement can lead to the formation of the 3-chloro isomer.Optimize the reaction temperature and catalyst. Milder reaction conditions are less likely to cause isomerization.
Presence of a higher molecular weight byproduct. Dimerization: Formation of byproducts like methyl lactyllactate can occur, especially with thionyl chloride.Adjust the stoichiometry and reaction conditions. Using a Vilsmeier-Hack reagent may offer higher selectivity.
Loss of optical purity (racemization). SN2 attack by chloride ions: The chloride ion from the catalyst or chlorinating agent can act as a nucleophile, leading to inversion of stereochemistry and racemization.[6]Choose a catalyst and conditions that minimize the concentration of free chloride ions. The use of specific hexaalkylguanidinium chlorides has been studied to understand this phenomenon.[6] Maintaining a low reaction temperature can also help to suppress racemization.
Formation of Methyl acrylate. Elimination reaction: The presence of a base (catalyst) can promote the elimination of HCl from the product, especially at elevated temperatures.Use a non-nucleophilic base or a milder catalyst. Control the reaction temperature carefully to avoid excessive heat.

Data Presentation

The following tables summarize quantitative data from various sources on the synthesis of this compound. Note: Direct comparison between different methods can be challenging due to variations in experimental conditions.

Table 1: Catalyst Performance in this compound Synthesis

Catalyst/Reagent Starting Material Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Reference
Thionyl Chloride / PyridineL-Methyl lactate-<0 then 60599.299.4[4]
Vilsmeier-Hack Reagent (SOCl₂/DMF)R-Methyl lactateDioxane5588998 (optical)[2]
Vilsmeier-Hack Reagent (Bis(trichloromethyl) carbonate/N,N-dimethylacetamide)R-Methyl lactateN,N-dimethylacetamide6059097 (optical)[1]
Thionyl ChlorideMethyl lactate-70-->99[7]

Experimental Protocols

Protocol 1: Synthesis of (S)-Methyl 2-chloropropionate using Vilsmeier-Hack Reagent[1]

This protocol is adapted from a patented procedure for the synthesis of optically active this compound.

1. Preparation of the Vilsmeier Reagent:

  • To a 250 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, add bis(trichloromethyl)carbonate (178.0 g, 0.6 mol).

  • Cool the flask to 0-5°C using an ice-water bath.

  • Slowly add anhydrous N,N-dimethylacetamide (62.7 g, 0.72 mol) dropwise while maintaining the temperature below 10°C.

  • Stir the mixture mechanically for 1-2 hours at this temperature to obtain a colorless Vilsmeier reagent solution.

2. Synthesis of (S)-Methyl 2-chloropropionate:

  • To the freshly prepared Vilsmeier reagent, add a small amount of N,N-dimethylacetamide as a solvent at a temperature of 20-30°C.

  • Using a constant pressure dropping funnel, add R-methyl lactate dropwise to the Vilsmeier reagent solution. The reaction is exothermic, and gas evolution will be observed.

  • After the addition is complete, raise the temperature to 60°C and stir for 5 hours.

  • Monitor the reaction progress by GC.

  • Once the reaction is complete, cool the mixture.

3. Work-up and Purification:

  • Wash the reaction mixture with water.

  • Separate the organic layer and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain (S)-Methyl 2-chloropropionate.

Protocol 2: Synthesis of D-Methyl 2-chloropropionate using Thionyl Chloride and Pyridine[4]

This protocol is adapted from a patented procedure for the synthesis of optically active this compound.

1. Reaction Setup:

  • In a dry reaction flask equipped with a stirrer and a condenser, add L-methyl lactate (150 g) and pyridine (1.5 g).

  • Cool the mixture to -2°C in an ice-salt bath.

2. Chlorination:

  • Slowly add thionyl chloride (190 g) dropwise, maintaining the system temperature below 0°C. The addition should take approximately 3 hours.

  • After the addition is complete, stir the reaction mixture under vacuum for 2 hours in the ice-salt bath.

  • Subsequently, raise the temperature to 60°C and reflux for 5 hours.

3. Work-up and Purification:

  • Cool the reaction mixture to 35°C.

  • Apply a vacuum to remove dissolved gases (SOCl₂, SO₂).

  • Once the gas evolution has ceased, add 30 g of water and stir for 10 minutes for washing.

  • Separate the organic layer to obtain crude D-Methyl 2-chloropropionate.

  • Further purification can be achieved by distillation.

Visualizations

Reaction_Pathway cluster_Vilsmeier Vilsmeier-Hack Reagent Formation cluster_MainReaction Main Reaction cluster_Byproducts Byproduct Formation DMF DMF VilsmeierReagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->VilsmeierReagent Activation ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂) ChlorinatingAgent->VilsmeierReagent Intermediate Intermediate VilsmeierReagent->Intermediate MethylLactate Methyl Lactate MethylLactate->Intermediate + Vilsmeier Reagent Dimerization Methyl Lactyllactate MethylLactate->Dimerization Side reaction Product This compound Intermediate->Product Nucleophilic Substitution Racemization Racemized Product Product->Racemization SN2 attack by Cl⁻ Elimination Methyl Acrylate Product->Elimination Base-catalyzed Elimination Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No TroubleshootYield Check Reagents Increase Temp/Time Optimize Workup CheckYield->TroubleshootYield Yes TroubleshootPurity Identify Byproducts (GC-MS) Adjust Catalyst/Temp Optimize Purification CheckPurity->TroubleshootPurity Yes End Optimized Synthesis CheckPurity->End No TroubleshootYield->Start TroubleshootPurity->Start

References

Validation & Comparative

A Comparative Guide to Chiral Purity Analysis of Methyl 2-chloropropionate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chiral purity of intermediates like Methyl 2-chloropropionate is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients. This guide provides an objective comparison of Gas Chromatography (GC) for the chiral purity analysis of this compound, supported by experimental data and detailed methodologies. We also briefly explore alternative techniques such as High-Performance Liquid Chromatography (HPLC) to offer a broader perspective on available analytical options.

Comparison of Analytical Techniques

Gas Chromatography is a powerful and widely used technique for the chiral separation of volatile compounds like this compound. The key to successful enantiomeric separation by GC lies in the use of a chiral stationary phase (CSP). For this compound, cyclodextrin-based CSPs have demonstrated excellent performance.

Gas Chromatography (GC) with Chiral Stationary Phases

Principle: Chiral GC columns contain a stationary phase that is itself chiral. Enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus, separation. The most effective CSPs for this compound are derivatives of cyclodextrins. These macrocyclic oligosaccharides form transient diastereomeric complexes with the enantiomers, and the stability of these complexes dictates the separation.

Advantages of Chiral GC:

  • High Efficiency and Resolution: Capillary GC columns offer a large number of theoretical plates, leading to high-resolution separations.[1][2]

  • Sensitivity: GC detectors, such as the Flame Ionization Detector (FID), are highly sensitive.[1][2]

  • Speed: Chiral GC analyses can often be performed rapidly.[1][2]

  • Versatility: A variety of cyclodextrin-based columns are commercially available, offering a range of selectivities.

Commonly Used Chiral Stationary Phases for this compound:

  • Lipodex-E: This octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin-based CSP has been shown to be effective for the enantioselective separation of this compound.[3] The presence of water in the carrier gas can influence the chiral recognition on this phase.[3]

  • Peracylated β-Cyclodextrin Derivatives: Columns such as 2,3,6-tri-O-valeryl-β-cyclodextrin and 2,3,6-tri-O-octanoyl-β-cyclodextrin have also demonstrated enantioseparation capabilities for this compound.[4]

  • Heptakis(3-O-acetyl-2,6-di-O-pentyl)-β-cyclodextrin: Molecular dynamics simulations have supported the experimental findings of enantioselective separation of this compound on this CSP.[3]

Quantitative Data Summary

The following table summarizes typical experimental conditions and performance data for the chiral GC analysis of this compound on different cyclodextrin-based columns.

ParameterLipodex-E2,3,6-tri-O-valeryl-β-cyclodextrin2,3,6-tri-O-octanoyl-β-cyclodextrin
Column Octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin2,3,6-tri-O-valeryl-β-cyclodextrin2,3,6-tri-O-octanoyl-β-cyclodextrin
Carrier Gas Nitrogen or Hydrogen[3]Not specifiedNot specified
Temperature Program Isothermal or gradient, analyte dependentNot specifiedNot specified
Detector FIDNot specifiedNot specified
Separation Factor (α) Dependent on conditionsReported to show enantioseparation[4]Reported to show enantioseparation[4]
Resolution (Rs) Dependent on conditionsReported to show enantioseparation[4]Reported to show enantioseparation[4]

Note: Specific performance data like separation factor and resolution are highly dependent on the exact experimental conditions (temperature, pressure, flow rate) and are best determined empirically during method development.

Experimental Protocols

Chiral GC Analysis of this compound

This protocol provides a general framework for the chiral purity analysis of this compound using a cyclodextrin-based GC column.

1. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

2. GC System and Conditions:

  • Gas Chromatograph: Any standard GC system equipped with a capillary inlet and a Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Lipodex-E, 25 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Hydrogen or Helium at a constant flow or pressure.

  • Injector Temperature: 220 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 2 °C/min to 150 °C. This program should be optimized for the specific column and analyte.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers of this compound.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Alternative Analytical Methods

While GC is a primary technique, other chromatographic methods can also be employed for the chiral analysis of this compound and its precursors.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the chiral separation of 2-chloropropionic acid, the precursor to this compound, after derivatization.

Principle: The enantiomers of 2-chloropropionic acid are first derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. Alternatively, direct separation of the enantiomers can be achieved on a chiral stationary phase.

A study demonstrated the successful separation of 2-chloropropionic acid enantiomers after derivatization with 1-naphthylamine (B1663977) on a Chiralcel OD-H column.[5]

Comparison with GC:

FeatureChiral GC (Direct)Chiral HPLC (Indirect/Direct)
Volatility Requirement Analyte must be volatileNot required
Derivatization Not typically requiredOften required for indirect methods
Sample Preparation SimplerCan be more complex due to derivatization
Analysis Time Generally fasterCan be longer
Solvent Consumption LowerHigher

Visualizing the Workflow and Logic

To better illustrate the processes involved in chiral purity analysis, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dilution Dilute in Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Chiral Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakIntegration Integrate Peaks Chromatogram->PeakIntegration EECalculation Calculate % ee PeakIntegration->EECalculation Result Chiral Purity Report EECalculation->Result

Figure 1. Experimental workflow for chiral GC analysis.

decision_tree Start Start: Chiral Purity Analysis of This compound IsVolatile Is the analyte volatile and thermally stable? Start->IsVolatile GC Use Gas Chromatography (GC) IsVolatile->GC Yes HPLC Consider High-Performance Liquid Chromatography (HPLC) IsVolatile->HPLC No DirectGC Direct analysis on a chiral stationary phase (CSP) GC->DirectGC DerivatizationNeeded Is derivatization feasible and desirable? HPLC->DerivatizationNeeded IndirectHPLC Indirect analysis after derivatization on an achiral column DirectHPLC Direct analysis on a chiral stationary phase (CSP) DerivatizationNeeded->IndirectHPLC Yes DerivatizationNeeded->DirectHPLC No

References

A Comparative Guide to Determining the Enantiomeric Excess of (S)-Methyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and the development of chiral pharmaceuticals, the accurate determination of enantiomeric excess (ee) is a critical analytical step. (S)-Methyl 2-chloropropionate is a key chiral building block, and ensuring its enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an objective comparison of three widely used analytical techniques for determining the enantiomeric excess of (S)-Methyl 2-chloropropionate: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This guide presents a summary of quantitative performance data, detailed experimental protocols for each method, and visual workflows to aid in the selection of the most appropriate technique for your specific research needs.

Data Presentation: At-a-Glance Comparison of Analytical Methods

The selection of an analytical method for ee determination often involves a trade-off between factors such as speed, sensitivity, sample requirements, and the need for derivatization. The following table summarizes the key performance metrics for each technique in the context of analyzing (S)-Methyl 2-chloropropionate.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Solvating Agents
Principle Separation of volatile enantiomers on a chiral stationary phase.Separation of enantiomers in the liquid phase on a chiral stationary phase.In-situ formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Derivatization Not typically required for methyl 2-chloropropionate.May be required to improve separation or detection (e.g., derivatization of the corresponding acid).Not required.
Typical Stationary Phase Modified cyclodextrins (e.g., β-DEX, Lipodex-E).[1]Polysaccharide-based (e.g., Chiralcel OD-H).Not applicable.
Analysis Time ~10-30 minutes.~10-20 minutes.~5-15 minutes per sample.
Sample Consumption Micrograms.Micrograms to milligrams.Milligrams.
Resolution Baseline resolution is often achievable.High resolution is common.Dependent on the choice of solvating agent and magnetic field strength.
Sensitivity High (FID detector).Moderate to High (UV/Vis detector).Lower sensitivity compared to chromatographic methods.
Instrumentation Gas Chromatograph with a chiral column and FID.HPLC system with a chiral column and UV/Vis detector.NMR Spectrometer.

Experimental Protocols

Detailed methodologies for the three key analytical techniques are provided below. These protocols are based on established methods for the analysis of this compound or closely related compounds.

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers without the need for derivatization. Modified cyclodextrin-based capillary columns are particularly effective for the enantioseparation of small esters like this compound.

Experimental Protocol:

  • Column: β-DEX 120 (30 m x 0.25 mm ID, 0.25 µm film thickness) or Lipodex-E.[1]

  • Carrier Gas: Helium at a constant flow or velocity (e.g., 20 cm/sec).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Isothermal at 70 °C.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Injection: 1 µL of a dilute solution of this compound in a suitable solvent (e.g., methylene (B1212753) chloride), with a high split ratio (e.g., 100:1).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area(S) - Area(R)) / (Area(S) + Area(R))| x 100.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers excellent resolution for a wide range of chiral compounds. For compounds like this compound, which lack a strong chromophore, analysis may be performed on the corresponding carboxylic acid after hydrolysis and derivatization to enhance UV detection and improve chiral recognition.

Experimental Protocol (for the corresponding 2-chloropropionic acid):

  • Hydrolysis (if starting from methyl ester): The methyl ester is hydrolyzed to 2-chloropropionic acid using standard procedures.

  • Derivatization: The resulting 2-chloropropionic acid is derivatized with a UV-active amine, such as 1-naphthylamine, to form a diastereomeric amide.[2]

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H.[2]

    • Mobile Phase: A mixture of hexane, methanol, and ethanol (B145695) (e.g., 50:45:5 v/v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection: UV at 224 nm.[2]

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy using chiral solvating agents (CSAs) is a rapid method for determining enantiomeric excess without the need for chromatographic separation. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte, leading to separate, distinguishable signals in the NMR spectrum.

Experimental Protocol (General method for a methyl ester):

  • Chiral Solvating Agent (CSA): (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) or a suitable carbamate-based CSA.

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar excess of the chiral solvating agent (e.g., 1.5-2.0 equivalents) to the NMR tube.

    • Gently mix the sample to ensure homogeneity.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a well-resolved proton signal of the analyte that shows baseline separation for the two enantiomers (e.g., the methoxy (B1213986) or the α-proton).

  • Data Analysis: The enantiomeric excess is determined by the integration of the separated signals corresponding to the two enantiomers.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for each of the described analytical methods.

GC_Workflow cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis Prep Dissolve Sample in Solvent Inject Inject Sample Prep->Inject 1 µL Column Separation on Chiral Column Inject->Column Detect FID Detection Column->Detect Separated Enantiomers Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Chiral GC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Hydrolysis Hydrolysis (optional) Derivatization Derivatization Hydrolysis->Derivatization Dissolve Dissolve in Mobile Phase Derivatization->Dissolve Inject Inject Sample Dissolve->Inject 10-20 µL Column Separation on Chiral Column Inject->Column Detect UV/Vis Detection Column->Detect Separated Diastereomers Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Chiral HPLC Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Deuterated Solvent Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Mix Mix Add_CSA->Mix Acquire Acquire ¹H NMR Spectrum Mix->Acquire Integrate Integrate Separated Signals Acquire->Integrate Diastereomeric Complex Signals Calculate Calculate ee% Integrate->Calculate

NMR Spectroscopy Experimental Workflow

References

A Comparative Guide to the Synthesis of Methyl 2-chloropropionate: Thionyl Chloride vs. Vilsmeier Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chlorination of α-hydroxy esters is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. Methyl 2-chloropropionate, a key building block, can be synthesized from methyl lactate (B86563) using several chlorinating agents. This guide provides an objective comparison of two common reagents for this conversion: thionyl chloride (SOCl₂) and the Vilsmeier reagent. The comparison is based on available experimental data, reaction mechanisms, and procedural considerations to aid researchers in selecting the optimal method for their specific needs.

Performance Comparison at a Glance

ParameterThionyl ChlorideVilsmeier Reagent
Typical Yield High (e.g., ~95%)[1]High (e.g., 90%)[2]
Purity High (e.g., >99%)[1]High, with high optical purity achievable (e.g., 97%)[2]
Reaction Temperature 40-70°C[1][3]20-60°C[2]
Reaction Time 4-5 hours[1]5 hours[2]
Reagent Generation Commercially availableTypically generated in situ from a formamide (B127407) and a chlorinating agent (e.g., SOCl₂, PCl₅, or (COCl)₂)[4]
Byproducts SO₂, HCl (gaseous)Dependent on generation method (e.g., SO₂, HCl if from SOCl₂)
Work-up Filtration, washing, and drying[1]Washing, extraction, and distillation[2]
Stereoselectivity Can proceed with inversion or retention of configuration, often influenced by the presence of a base like pyridine.[5]Can proceed with inversion of configuration, enabling synthesis of specific enantiomers.[2]

Reaction Mechanisms

The reaction pathways for both reagents with a secondary alcohol like methyl lactate differ significantly, which influences the reaction conditions and outcomes.

Thionyl Chloride Reaction Pathway

The reaction of thionyl chloride with a secondary alcohol can proceed through different mechanisms, such as Sₙ2 or Sₙi (internal nucleophilic substitution), depending on the reaction conditions. In the presence of a base like pyridine, the reaction is believed to proceed via an Sₙ2 mechanism, leading to an inversion of stereochemistry.

thionyl_chloride_mechanism cluster_step1 Step 1: Formation of Alkyl Chlorosulfite cluster_step2 Step 2: Nucleophilic Attack by Chloride Methyl_Lactate Methyl Lactate SOCl2 Thionyl Chloride Methyl_Lactate->SOCl2 Nucleophilic attack Alkyl_Chlorosulfite Alkyl Chlorosulfite Intermediate SOCl2->Alkyl_Chlorosulfite Chloride loss Chloride Cl⁻ Methyl_2_chloropropionate This compound Alkyl_Chlorosulfite->Methyl_2_chloropropionate SO2 SO₂ Alkyl_Chlorosulfite->SO2 HCl HCl Alkyl_Chlorosulfite->HCl Chloride->Alkyl_Chlorosulfite Sₙ2 attack

Caption: Reaction mechanism of thionyl chloride with a secondary alcohol.

Vilsmeier Reagent Reaction Pathway

The Vilsmeier reagent is typically formed in situ from a substituted amide (like DMF) and a chlorinating agent (like thionyl chloride). This reagent then acts as the active species for the chlorination of the alcohol.

vilsmeier_reagent_mechanism cluster_formation Vilsmeier Reagent Formation cluster_reaction Reaction with Methyl Lactate DMF DMF SOCl2_V Thionyl Chloride DMF->SOCl2_V Nucleophilic attack Vilsmeier_Reagent Vilsmeier Reagent [Me₂N=CHCl]⁺Cl⁻ SOCl2_V->Vilsmeier_Reagent Intermediate Oxy-iminium Intermediate Vilsmeier_Reagent->Intermediate Methyl_Lactate_V Methyl Lactate Methyl_Lactate_V->Vilsmeier_Reagent Nucleophilic attack Methyl_2_chloropropionate_V This compound Intermediate->Methyl_2_chloropropionate_V Chloride attack & rearrangement

Caption: Formation of the Vilsmeier reagent and its reaction with an alcohol.

Experimental Protocols

The following are generalized experimental protocols based on published procedures. Researchers should optimize these conditions for their specific requirements.

Synthesis using Thionyl Chloride

This protocol is adapted from a patented industrial process.[3]

Materials:

  • Methyl lactate

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalyst)

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add methyl lactate and a catalytic amount of pyridine.

  • Under an inert atmosphere (e.g., nitrogen), cool the mixture to 0-5°C using a cold salt bath.

  • Slowly add thionyl chloride to the mixture while maintaining the temperature between 0-5°C.

  • After the addition is complete, slowly raise the temperature to 40-45°C and maintain for 4-5 hours.

  • Upon completion of the reaction (monitor by TLC or GC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solids.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by saturated saline.

  • Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain crude this compound.

  • Purify the crude product by distillation.

Synthesis using Vilsmeier Reagent

This protocol is a generalized procedure based on the synthesis of optically pure this compound.[2]

Materials:

  • Chlorinating agent (e.g., bis(trichloromethyl) carbonate or thionyl chloride)

  • N,N-dimethylformamide (DMF) or N,N-dimethylacetamide

  • Methyl lactate

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere, prepare the Vilsmeier reagent by reacting the chlorinating agent with the amide at a controlled temperature (e.g., 0-10°C) for 1-2 hours.

  • Chlorination Reaction: In the main reaction vessel, add the prepared Vilsmeier reagent and a solvent.

  • Slowly add methyl lactate to the Vilsmeier reagent solution at a controlled temperature (e.g., 20-30°C).

  • After the addition, raise the temperature to 50-60°C and stir for approximately 5-8 hours.

  • Monitor the reaction progress by GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up: Quench the reaction by carefully adding it to ice water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting this compound by distillation.

Comparative Workflow

The overall workflow for each method highlights differences in reagent preparation and work-up procedures.

comparative_workflow cluster_thionyl Thionyl Chloride Method cluster_vilsmeier Vilsmeier Reagent Method thionyl_steps Start with Methyl Lactate Add Pyridine & SOCl₂ Reaction at 40-45°C Filtration & Washing Extraction & Drying Distillation end_node thionyl_steps:end->end_node vilsmeier_steps Prepare Vilsmeier Reagent React with Methyl Lactate at 50-60°C Aqueous Quench Extraction & Washing Drying Distillation vilsmeier_steps:end->end_node start_node start_node->thionyl_steps:start start_node->vilsmeier_steps:start

Caption: High-level workflow comparison of the two synthetic methods.

Conclusion

Both thionyl chloride and the Vilsmeier reagent are effective for the synthesis of this compound from methyl lactate, each offering distinct advantages.

Thionyl chloride represents a more direct and established method, utilizing a readily available reagent. The reaction proceeds in high yield and purity, with the primary byproducts being gaseous, which can simplify the work-up. However, the reaction may require careful temperature control and the use of a base to control stereochemistry if that is a consideration.

The Vilsmeier reagent offers a versatile alternative, particularly valuable for stereospecific synthesis where inversion of configuration is desired. While it requires in situ preparation, this allows for tuning of the reagent's reactivity by choosing different precursors. The work-up can be more involved due to the quenching and extraction steps.

The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the desired stereochemistry, scale of the reaction, and available laboratory infrastructure. For general-purpose synthesis where stereochemistry is not a primary concern, the thionyl chloride method may be more straightforward. For the synthesis of specific enantiomers of this compound, the Vilsmeier reagent approach provides a powerful tool.

References

A Comparative Guide to Chiral Synthesis: Alternatives to Methyl 2-Chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, particularly α-substituted propionic acids and their derivatives, methyl 2-chloropropionate has traditionally served as a key building block. However, the landscape of asymmetric synthesis is continually evolving, offering a diverse toolkit of alternative strategies that provide enhanced stereoselectivity, improved yields, and greener reaction profiles. This guide presents an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to inform the selection of the most suitable methodology for your synthetic challenges.

This guide will explore four principal alternatives:

  • Evans Oxazolidinone Chiral Auxiliaries: A cornerstone of asymmetric synthesis, these auxiliaries offer reliable and predictable stereocontrol in the alkylation of enolates.

  • Myers' Pseudoephedrine Chiral Auxiliaries: A practical and highly effective alternative, pseudoephedrine amides provide excellent diastereoselectivity in alkylation reactions.

  • Nickel-Catalyzed Asymmetric Hydrogenation: A modern, catalytic approach that offers high enantioselectivity for the synthesis of chiral propionic acids from prochiral olefins.

  • Palladium-Catalyzed Kinetic Resolution: An efficient method for resolving racemic secondary alcohols to produce chiral α-arylpropionic acids.

  • Bio-Derived Chiral Building Blocks (Lactic Acid): A sustainable approach utilizing readily available, enantiopure starting materials from fermentation.

Performance Comparison of Chiral Synthesis Methodologies

The following tables summarize the performance of these alternative methods in the synthesis of chiral propionic acid derivatives, focusing on key metrics such as yield, enantiomeric excess (ee%), and diastereomeric ratio (dr).

Table 1: Asymmetric Alkylation using Chiral Auxiliaries

Chiral AuxiliaryElectrophileProductDiastereomeric Ratio (dr)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl (B1604629) bromideN-(2-Benzylpropanoyl)oxazolidinone>99:192%[1]
(1S,2S)-PseudoephedrineBenzyl bromideN-(2-Benzylpropanoyl)pseudoephedrine≥99:190% (recrystallized)[2]
(4R)-4-Benzyl-2-oxazolidinoneAllyl iodideN-(2-Allylpropanoyl)oxazolidinone98:2Not specified[3]
(1R,2R)-Pseudoephedrinen-Butyl iodideN-(2-Hexanoyl)pseudoephedrine95 to ≥99% (isolated)80% (recrystallized)[4]

Table 2: Catalytic Asymmetric Synthesis

MethodSubstrateProductEnantiomeric Excess (ee%)Yield (%)Reference
Ni-Catalyzed Asymmetric Hydrogenation2-Phenylacrylic acid(S)-2-Phenylpropionic acid96%98%[5]
Ni-Catalyzed Asymmetric Hydrogenationα-(4-isobutylphenyl)acrylic acid(S)-Ibuprofen99.4%Not specified[5][6]
Pd-Catalyzed Kinetic Resolution(±)-1-(4-Methoxyphenyl)ethanol(S)-1-(4-Methoxyphenyl)ethanol90%27% (overall)[7]
Pd-Catalyzed Kinetic Resolution(±)-1-(4-Isobutylphenyl)ethanol(S)-Ibuprofen82%22% (overall)[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in a laboratory setting.

Protocol 1: Asymmetric Alkylation using Evans Oxazolidinone Auxiliary

This protocol describes the acylation of the chiral auxiliary, followed by diastereoselective alkylation and subsequent cleavage to yield the chiral carboxylic acid.

1. Acylation of (4R)-4-Benzyl-2-oxazolidinone:

  • To a solution of (4R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with ethyl acetate (B1210297).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. Diastereoselective Alkylation:

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq) dropwise.

  • Stir the solution for 30 minutes at -78 °C to form the sodium enolate.

  • Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for several hours until completion.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by column chromatography.[3]

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).

  • Stir the mixture at 0 °C for 2 hours, then at room temperature until the reaction is complete.

  • Quench the excess peroxide by adding aqueous sodium sulfite.

  • Extract the chiral auxiliary with diethyl ether.

  • Acidify the aqueous layer with 1 M HCl and extract the desired chiral carboxylic acid with ethyl acetate.

  • The combined organic layers for the acid product are dried and concentrated to yield the final product.

Protocol 2: Asymmetric Alkylation using Myers' Pseudoephedrine Auxiliary

This protocol outlines the preparation of the pseudoephedrine amide, its highly diastereoselective alkylation, and the final hydrolysis to the chiral carboxylic acid.[8]

1. Preparation of N-Propionyl-(+)-pseudoephedrine:

  • Dissolve (+)-pseudoephedrine (1.0 eq) in dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C and add pyridine (B92270) (1.2 eq).

  • Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench with 1 M HCl and separate the organic layer. Wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude amide, which can be purified by recrystallization.[8]

2. Diastereoselective Alkylation:

  • To a suspension of anhydrous lithium chloride (6.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (2.0-2.2 eq).

  • Add a solution of the N-propionyl pseudoephedrine amide (1.0 eq) in THF to the cold LDA suspension.

  • Stir the mixture for 1 hour at -78 °C to form the enolate.

  • Add the alkyl halide (e.g., benzyl bromide, 1.5-4.0 eq) dropwise at -78 °C.

  • Allow the reaction to proceed at 0 °C for 1-3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • The combined organic layers are dried and concentrated. The crude product, often a solid, can be purified by recrystallization to achieve high diastereomeric purity.[8][9]

3. Cleavage of the Chiral Auxiliary:

  • Reflux the purified alkylated pseudoephedrine amide (1.0 eq) in a mixture of sulfuric acid and water (e.g., 1:2 v/v) for several hours.

  • Cool the reaction mixture and make it basic with aqueous NaOH.

  • Extract the recovered pseudoephedrine auxiliary with diethyl ether.

  • Acidify the aqueous layer with concentrated HCl.

  • Extract the chiral carboxylic acid with diethyl ether. The organic extracts are then dried and concentrated.[8]

Protocol 3: Nickel-Catalyzed Asymmetric Hydrogenation of α-Substituted Acrylic Acids

This protocol details a representative procedure for the enantioselective synthesis of chiral propionic acids via catalytic hydrogenation.[5][6]

  • In a glovebox, a high-pressure autoclave is charged with Ni(OAc)₂·4H₂O (0.2 mol%), the chiral ligand (e.g., (R,R)-BenzP*, 0.22 mol%), and the α-substituted acrylic acid substrate (1.0 eq).

  • Anhydrous, degassed 2,2,2-trifluoroethanol (B45653) (TFE) is added as the solvent.

  • The autoclave is sealed, removed from the glovebox, and then pressurized with hydrogen gas (e.g., 30 bar).

  • The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for 24 hours.

  • After cooling and careful depressurization, the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable solvent like ethyl acetate and filtered through a short pad of silica (B1680970) gel to remove the catalyst.

  • The filtrate is concentrated to give the crude chiral propionic acid, which can be further purified if necessary. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic alternatives.

Evans_Auxiliary_Workflow cluster_acylation 1. Acylation cluster_alkylation 2. Asymmetric Alkylation cluster_cleavage 3. Cleavage Aux Chiral Oxazolidinone Acylated_Aux N-Propionyl Oxazolidinone Aux->Acylated_Aux n-BuLi, THF, -78°C Acyl_Cl Propionyl Chloride Acyl_Cl->Acylated_Aux Alkylated_Product Alkylated Oxazolidinone (Diastereomeric Mixture) Acylated_Aux->Alkylated_Product THF, -78°C Base NaN(TMS)₂ Base->Alkylated_Product Alkyl_Halide R-X (e.g., BnBr) Alkyl_Halide->Alkylated_Product Final_Product Chiral Propionic Acid Alkylated_Product->Final_Product Recovered_Aux Recovered Auxiliary Alkylated_Product->Recovered_Aux Cleavage_Reagents H₂O₂, LiOH Cleavage_Reagents->Final_Product

Caption: Workflow for Evans Oxazolidinone Auxiliary Method.

Myers_Auxiliary_Workflow cluster_acylation_myers 1. Amide Formation cluster_alkylation_myers 2. Asymmetric Alkylation cluster_cleavage_myers 3. Cleavage Pseudo (+)-Pseudoephedrine Amide N-Propionyl Pseudoephedrine Pseudo->Amide Pyridine, DCM Acyl_Cl_M Propionyl Chloride Acyl_Cl_M->Amide Alkylated_Amide Alkylated Amide (High dr) Amide->Alkylated_Amide THF, -78°C to 0°C Base_M LDA, LiCl Base_M->Alkylated_Amide Alkyl_Halide_M R-X (e.g., BnBr) Alkyl_Halide_M->Alkylated_Amide Final_Product_M Chiral Propionic Acid Alkylated_Amide->Final_Product_M Recovered_Pseudo Recovered Pseudoephedrine Alkylated_Amide->Recovered_Pseudo Cleavage_Reagents_M H₂SO₄ (aq) Cleavage_Reagents_M->Final_Product_M

Caption: Workflow for Myers' Pseudoephedrine Auxiliary Method.

Catalytic_Hydrogenation_Workflow Substrate α-Substituted Acrylic Acid Reaction Asymmetric Hydrogenation Substrate->Reaction Catalyst_System Ni(OAc)₂ / Chiral Ligand Catalyst_System->Reaction H2 H₂ (gas) H2->Reaction Product Chiral Propionic Acid Reaction->Product

References

A Comparative Guide to the Synthesis of Methyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of intermediates like methyl 2-chloropropionate is of paramount importance. This guide provides an objective comparison of common synthesis methods for this compound, supported by experimental data from various sources. Detailed protocols for key methods are presented, alongside visual workflows to clarify the reaction processes.

Comparison of Key Synthesis Methods

The production of this compound is primarily achieved through two main strategies: the chlorination of a lactate (B86563) ester precursor or the esterification of 2-chloropropionic acid. The choice of method often depends on the desired stereochemistry, required purity, and scalability of the process.

Method Starting Material Reagents Reaction Time Temperature (°C) Yield (%) Purity (%) Key Considerations
Vilsmeier Reagent Chlorination R-Methyl LactateBis(trichloromethyl)carbonate, N,N-dimethylacetamide5 hours (chlorination step)6090>99 (GC), 97 (optical)Mild conditions, suitable for industrial scale, good stereochemical retention.[1][2]
Thionyl Chloride Chlorination L-Methyl LactateThionyl chloride, Pyridine (B92270) (catalyst)2 hours75Not specified95.6 (optical)Prone to racemization, which can be minimized with controlled conditions.[3]
Esterification with H₂O₂ Catalyst α-chloropropionic acidMethanol (B129727), Hydrogen Peroxide8-10 hours100-120High (not quantified)Not specifiedSimple procedure, but requires higher temperatures and longer reaction times.[4]
Fischer-Spath Esterification 2-Chloropropionic AcidMethanol, H₂SO₄ (catalyst)2 hoursReflux (~65)~90-95 (typical)HighA classic, high-yielding method, but the equilibrium must be driven to completion.[5]

Experimental Protocols

Method 1: Chlorination of Methyl Lactate using a Vilsmeier-type Reagent

This method is advantageous for its mild reaction conditions and high yield, making it suitable for larger-scale industrial production.[2] The process involves the preparation of a Vilsmeier reagent followed by the chlorination of methyl lactate.

Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a four-necked flask, add bis(trichloromethyl)carbonate (0.6 mol). Cool the flask to 0-5°C using an ice-water bath. Slowly add anhydrous N,N-dimethylacetamide (0.72 mol) as the solvent. Stir the mixture mechanically for 1-2 hours, maintaining the low temperature, to obtain a colorless Vilsmeier reagent solution.[1]

  • Synthesis of (S)-(-)-Methyl 2-chloropropionate: To the freshly prepared Vilsmeier reagent solution, add a small amount of N,N-dimethylacetamide to create a mixed solution at a temperature of 20-30°C.[1]

  • Add R-methyl lactate dropwise to the mixed solution. An exothermic reaction will occur with gas evolution.

  • After the addition is complete, raise the temperature to 60°C and stir for 5 hours to complete the chlorination reaction.[1]

  • Monitor the reaction progress using gas chromatography.

  • Upon completion, cool the reaction mixture.

  • Wash the resulting solution, remove the solvent, and distill the crude product to obtain pure (S)-(-)-Methyl 2-chloropropionate.[1]

Method 2: Chlorination of Methyl Lactate with Thionyl Chloride

This is a traditional and direct method for chlorinating methyl lactate.[2] However, careful control of the reaction conditions is crucial to minimize racemization.[6]

Experimental Protocol:

  • In a reaction vessel, combine L-methyl lactate (8 moles) and a catalytic amount of pyridine (1 g).[3]

  • Gradually add thionyl chloride (8.99 moles) while maintaining a molar excess of thionyl chloride of at least 2.5% relative to the amount of methyl lactate. The temperature should be kept below the decomposition temperature of the intermediate chlorosulfinate.

  • After the initial reaction, heat the mixture to 75°C for 2 hours to decompose the chlorosulfinate intermediate and form the final product.[3]

  • The crude this compound can be purified by distillation.

Method 3: Esterification of 2-Chloropropionic Acid (Fischer Esterification)

This is a classic and generally high-yielding method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[7]

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-chloropropionic acid in an excess of methanol.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 65°C) for about 2 hours.[5]

  • After cooling, remove the excess methanol under reduced pressure.

  • Extract the residue with an organic solvent such as ethyl acetate.

  • Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the this compound.[5]

Visualization of Experimental Workflows

To better illustrate the procedural flow of the described synthesis methods, the following diagrams have been generated.

G Workflow for Vilsmeier Reagent Chlorination A Prepare Vilsmeier Reagent (Bis(trichloromethyl)carbonate + N,N-dimethylacetamide) 0-5°C, 1-2h B Add R-Methyl Lactate dropwise A->B Freshly prepared reagent C Chlorination Reaction 60°C, 5h B->C D Cooling and Workup (Washing, Solvent Removal) C->D E Distillation D->E F Pure (S)-(-)-Methyl 2-chloropropionate E->F G Workflow for Thionyl Chloride Chlorination A Combine L-Methyl Lactate and Pyridine B Add Thionyl Chloride gradually A->B C Heat to 75°C for 2h (Decomposition of intermediate) B->C D Distillation C->D E Pure this compound D->E G Workflow for Fischer Esterification A Combine 2-Chloropropionic Acid, excess Methanol, and H₂SO₄ catalyst B Reflux for 2h (~65°C) A->B C Cool and remove excess Methanol B->C D Extraction and Washing C->D E Drying and Solvent Removal D->E F Pure this compound E->F

References

A Comparative Analysis of Catalytic Systems for the Synthesis of Methyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of Methyl 2-chloropropionate, a crucial intermediate in the pharmaceutical and agrochemical industries, is achievable through various catalytic routes. The selection of an appropriate catalyst is paramount as it significantly dictates the reaction's efficiency, yield, and environmental footprint. This guide offers a comparative study of different catalytic methodologies for the synthesis of this compound, substantiated by experimental data and detailed protocols to aid researchers, scientists, and professionals in drug development in making informed decisions.

Performance Comparison of Catalytic Systems

The choice of a catalytic system is a critical decision in optimizing the synthesis of this compound. The following table provides a summary of the performance of various catalysts based on reported yields and reaction conditions.

Catalyst/ReagentStarting MaterialReaction ConditionsYield (%)Purity (%)Reference
Thionyl chloride / Pyridine (B92270)L-lactic acidReaction at 40-45°C for 4-5 hours.95.0>99.0[1]
Thionyl chloride / BaseRacemic lactic acid ethyl esterCatalytic amount of base.~95Not specified[2]
Vilsmeier Reagent(S)-lactic acid methyl esterReaction at 20-30°C.91 (for reagent synthesis)High optical purity[1][3]
Hydrogen Peroxideα-chloropropionic acid and methanol (B129727)100-120°C for 8-10 hours.HighFew byproducts[3][4]
Quaternary Ammonium/Phosphonium SaltsOptically active 2-chlorosulfinoxypropionic acid estersDecomposition at 60-140°C under vacuum.92-96High optical purity[2]
Hexaalkylguanidinium chloride hydrochlorideMethyl S-(−)-2-(chlorocarbonyloxy)propionateSecond-order nucleophilic substitution.Not specifiedRacemization can occur[5]

Experimental Protocols

Detailed methodologies for key catalytic systems are outlined below, providing a basis for laboratory-scale synthesis and comparison.

1. Synthesis using Thionyl Chloride and Pyridine

This method involves the chlorination of a lactate (B86563) ester using thionyl chloride with pyridine acting as a catalyst and acid scavenger.

  • Materials: L-lactic acid, Thionyl chloride, Pyridine, Dichloromethane.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add 94.9g (1.2 mol) of pyridine.

    • Cool the flask to 0-5°C using a cold salt bath.

    • Slowly add 130.9g (1.1 mol) of thionyl chloride.

    • Slowly raise the temperature to 40-45°C and maintain for 4-5 hours.

    • After the reaction is complete, filter the mixture.

    • Wash the solid with 200.0g of dichloromethane.

    • Wash the combined organic phase with 100.0g of saturated saline solution.

    • Extract the aqueous phase with 100.0g of dichloromethane.

    • Combine the organic phases and dry over anhydrous sodium sulfate (B86663) to obtain this compound.[1]

2. Esterification using Hydrogen Peroxide as a Catalyst

This protocol describes the direct esterification of 2-chloropropionic acid with methanol, catalyzed by hydrogen peroxide.

  • Materials: α-chloropropionic acid, Methanol, Hydrogen peroxide catalyst.

  • Procedure:

    • In a reaction kettle, add α-chloropropionic acid and methanol in a molar ratio of 1:1.

    • Add hydrogen peroxide as a catalyst, with the amount being 5-10% of the total weight of the reactants.

    • Control the reaction temperature between 100-120°C.

    • Allow the reaction to proceed for 8-10 hours.

    • After the reaction, the product is obtained by distillation and drying.[3][4]

3. Synthesis via Vilsmeier Reagent

This approach utilizes a Vilsmeier reagent for the chlorination of methyl lactate.

  • Step 1: Preparation of Vilsmeier Reagent

    • Add 178.0g (0.6 mol) of bis(trichloromethyl)carbonate to a 250ml four-necked flask.

    • Cool to 0-5°C with an ice water bath.

    • Add 62.7g (0.72 mol) of anhydrous N,N-dimethylacetamide dropwise as the solvent.

    • Stir mechanically for 1 to 2 hours to obtain a colorless Vilsmeier reagent solution.[3]

  • Step 2: Synthesis of (S)-(-)-Methyl 2-chloropropionate

    • At a temperature of 20-30°C, add a small amount of N,N-dimethylacetamide to the prepared Vilsmeier reagent solution.

    • Further reaction steps involving the addition of the lactate substrate would follow, leading to the formation of the product.[3]

Reaction Pathways and Experimental Workflows

Visual representations of the synthesis routes and experimental processes aid in understanding the underlying chemical transformations and procedural steps.

G cluster_0 Chlorination of Methyl Lactate cluster_1 Esterification of 2-Chloropropionic Acid Methyl Lactate Methyl Lactate Methyl 2-chloropropionate_1 This compound Methyl Lactate->Methyl 2-chloropropionate_1  + Thionyl Chloride / Pyridine Methyl Lactate->Methyl 2-chloropropionate_1  + Vilsmeier Reagent Thionyl Chloride Thionyl Chloride Vilsmeier Reagent Vilsmeier Reagent 2-Chloropropionic Acid 2-Chloropropionic Acid Methyl 2-chloropropionate_2 This compound 2-Chloropropionic Acid->Methyl 2-chloropropionate_2  + Methanol / H2O2 Methanol Methanol

Caption: General synthesis pathways for this compound.

G Start Start Reactants Mix Reactants (e.g., Lactate Ester, Chlorinating Agent) Start->Reactants Catalyst Add Catalyst (e.g., Pyridine, H2O2) Reactants->Catalyst Reaction Controlled Temperature and Time Catalyst->Reaction Workup Quenching, Extraction, Washing Reaction->Workup Purification Distillation / Chromatography Workup->Purification Product This compound Purification->Product Analysis Characterization (GC, NMR, etc.) Product->Analysis

Caption: Generalized experimental workflow for catalyst comparison.

References

A Comparative Spectroscopic Guide to the Structural Confirmation of Methyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the structural confirmation of Methyl 2-chloropropionate. By presenting data alongside its structural isomer, Methyl 3-chloropropionate, and its non-chlorinated analog, Methyl propionate, this document aims to facilitate unambiguous structural elucidation. Detailed experimental protocols and a visual workflow are included to support researchers in their analytical endeavors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its comparators. This quantitative data is essential for distinguishing between these closely related structures.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound 4.40Quartet6.9-CH(Cl)-
3.78Singlet--OCH₃
1.75Doublet6.9-CH₃
Methyl 3-chloropropionate 3.72Singlet--OCH₃
3.70Triplet6.3-CH₂Cl
2.85Triplet6.3-CH₂-
Methyl propionate 3.66Singlet--OCH₃
2.32Quartet7.5-CH₂-
1.14Triplet7.5-CH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 169.5C=O
53.0-OCH₃
52.5-CH(Cl)-
21.5-CH₃
Methyl 3-chloropropionate 170.8C=O
52.1-OCH₃
39.8-CH₂Cl
34.7-CH₂-
Methyl propionate 174.4C=O
51.4-OCH₃
27.6-CH₂-
9.1-CH₃

Table 3: Infrared (IR) Spectroscopy Data (ATR)

CompoundWavenumber (cm⁻¹)Assignment
This compound ~1745C=O stretch
~1200C-O stretch
~700C-Cl stretch
Methyl 3-chloropropionate ~1740C=O stretch
~1175C-O stretch
~670C-Cl stretch
Methyl propionate ~1741C=O stretch
~1180C-O stretch

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 122/124 (M⁺, Cl isotope pattern)87, 63, 59
Methyl 3-chloropropionate 122/124 (M⁺, Cl isotope pattern)107, 91, 59
Methyl propionate 88 (M⁺)59, 57, 29

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an unknown compound, such as this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Sample Pure Liquid Sample (e.g., this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (GC-MS with EI) Sample->MS Data_Analysis Analyze Spectra: - Chemical Shifts - Coupling Constants - Functional Groups - Molecular Weight - Fragmentation Patterns NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Proposal Propose Structure Data_Analysis->Structure_Proposal Comparison Compare with Literature Data and Alternative Structures Structure_Proposal->Comparison Confirmation Confirm Structure of This compound Comparison->Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, 5-25 mg of the liquid sample is typically used, while 50-100 mg is recommended for ¹³C NMR.[1] The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃).[1]

    • A small amount of an internal standard, commonly tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (referenced to 0 ppm).[1]

    • The resulting solution is filtered through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[2][3]

  • ¹H NMR Spectroscopy:

    • Instrument: A standard NMR spectrometer (e.g., 400 MHz).

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Program: A standard single-pulse sequence is used.

    • Number of Scans: Typically 16 scans are sufficient for a clear spectrum.

    • Relaxation Delay: A relaxation delay of 1.0 second is commonly employed.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

  • ¹³C NMR Spectroscopy:

    • Instrument: An NMR spectrometer operating at a corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz proton instrument).

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

    • Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024) is required to achieve a good signal-to-noise ratio.[1]

    • Relaxation Delay: A relaxation delay of 2.0 seconds is typically used.

    • Spectral Width: A spectral width of -10 to 220 ppm covers the typical range for carbon chemical shifts.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples.[4]

  • Instrument: An FTIR spectrometer equipped with a diamond or zinc selenide (B1212193) ATR crystal.

  • Sample Preparation: A single drop of the neat liquid sample is placed directly onto the ATR crystal, ensuring full coverage.[5][6]

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.[7]

    • The sample is applied to the crystal, and the sample spectrum is then recorded.

    • The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

    • The data is collected over a spectral range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is ideal for volatile, thermally stable compounds like methyl esters.[8]

  • Instrument: A standard GC-MS system.

  • Sample Preparation: The liquid sample is diluted in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to an appropriate concentration (e.g., 1 mg/mL).

  • GC Conditions:

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl methylpolysiloxane stationary phase, is commonly used.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

    • Injector Temperature: The injector temperature is typically set to 250 °C to ensure rapid volatilization of the sample.

    • Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50 °C, hold for 2 minutes, then ramp at a rate of 10 °C/min to a final temperature of 250 °C, which is held for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is performed at a standard energy of 70 eV.[9][10]

    • Mass Range: A mass-to-charge ratio (m/z) range of 35-300 is scanned to detect the molecular ion and relevant fragment ions.

    • Source Temperature: The ion source temperature is maintained at approximately 230 °C.

    • Quadrupole Temperature: The quadrupole mass analyzer is typically held at 150 °C.

References

A Comparative Guide to Analytical Methods for Quantifying Methyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two primary analytical techniques for the quantification of Methyl 2-chloropropionate: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV), the latter requiring a derivatization step. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] As a reactive alkylating agent, its precise quantification is critical for process control, quality assurance, and safety assessment, particularly in drug development where it may be considered a potential genotoxic impurity.[4][5]

This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on expected performance characteristics and detailed experimental protocols to guide method selection and development.

Overview of Analytical Techniques

Gas Chromatography (GC): GC is an ideal technique for analyzing volatile and thermally stable compounds like this compound.[6] The sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. Flame Ionization Detection (FID) provides high sensitivity to organic compounds containing carbon-hydrogen bonds, making it a robust and reliable quantification method.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that is often used for non-volatile or thermally labile compounds.[7] this compound lacks a strong native chromophore, making direct UV detection challenging and insensitive. To overcome this, a pre-column derivatization step is necessary to attach a UV-absorbing moiety to the molecule, allowing for sensitive detection. This guide outlines a method based on derivatization with a nitro-substituted phenylhydrazine (B124118) reagent, which is effective for halogenated carboxylic acids and their esters following hydrolysis.[8]

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics for each analytical method. The data is representative of validated methods for similar small, halogenated organic compounds and serves as a benchmark for method development and validation.

Performance Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography-UV Detection (HPLC-UV) with Derivatization
Limit of Detection (LOD) 0.5 - 1 µg/g (ppm)~0.02 µg/mL
Limit of Quantification (LOQ) 1.5 - 3 µg/g (ppm)~0.05 µg/mL
Linearity Range 1 - 250 µg/g0.05 - 0.5 µg/mL
Precision (%RSD) < 5%< 5%
Accuracy (% Recovery) 95 - 105%90 - 110%
Sample Throughput High (Typical run time: 15-25 min)Moderate (Includes derivatization time)
Selectivity High (Excellent separation of volatile impurities)High (Dependent on chromatography and detection wavelength)
Complexity ModerateHigh (Requires extra derivatization step)

Workflow for Analytical Quantification

The general workflow for quantifying this compound involves several key stages, from sample preparation to final data analysis and reporting.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling Sample Receive Sample Dilute Accurate Weighing & Dilution Sample->Dilute Deriv Derivatization (HPLC Only) Dilute->Deriv If required GC GC-FID Analysis Dilute->GC HPLC HPLC-UV Analysis Deriv->HPLC Process Chromatogram Integration & Peak Area Determination GC->Process HPLC->Process Quant Quantification using Calibration Curve Process->Quant Report Final Report Generation Quant->Report

References

Unraveling the Enantioselectivity of Methyl 2-Chloropropionate Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and pesticide development, understanding the stereochemistry of bioactive molecules is paramount. The enantiomers of a chiral compound, while chemically identical in an achiral environment, can exhibit profoundly different biological activities. This guide provides a comparative analysis of the biological activity of (R)- and (S)-enantiomers of various derivatives of Methyl 2-chloropropionate, a key chiral building block in the synthesis of numerous herbicides, insecticides, and pharmaceuticals.

This publication synthesizes available experimental data to offer an objective comparison of the enantioselective performance of these derivatives. Detailed experimental protocols for key assays are provided to support further research and validation.

Herbicidal Activity: A Tale of Two Enantiomers

Derivatives of this compound, particularly those belonging to the aryloxyphenoxypropionate and phenoxyalkanoic acid classes, are widely used as herbicides. Extensive research has demonstrated that the herbicidal activity of these compounds is predominantly associated with one enantiomer, typically the (R)-enantiomer.

Aryloxyphenoxypropionate Herbicides

Aryloxyphenoxypropionate herbicides, such as quizalofop-p-ethyl, are potent inhibitors of the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[3][4] Inhibition of ACCase disrupts the production of these vital lipids, leading to the death of the susceptible plant.

The (R)-enantiomer of these herbicides is the active inhibitor of ACCase, while the (S)-enantiomer is often inactive or significantly less active.[1] This enantioselectivity is a classic example of stereospecificity in biological systems, where the three-dimensional arrangement of the molecule dictates its ability to bind to the active site of the target enzyme.

Phenoxyalkanoic Acid Herbicides

Phenoxyalkanoic acid herbicides, such as dichlorprop (B359615), mimic the natural plant hormone auxin.[5] Only the (R)-(+)-isomer of dichlorprop exhibits significant herbicidal properties.[5] These synthetic auxins cause uncontrolled and disorganized growth in broadleaf weeds, ultimately leading to their demise. The (S)-(-)-enantiomer is considered inactive.[5]

Table 1: Comparison of Herbicidal Activity of (R)- and (S)-Enantiomers of this compound Derivatives

DerivativeClassTarget Organism(s)Bioactivity of (R)-EnantiomerBioactivity of (S)-EnantiomerReference(s)
Quizalofop-p-ethyl AryloxyphenoxypropionateGrass weedsHigh herbicidal activity (ACCase inhibitor)Low to no herbicidal activity[1][2]
Dichlorprop Phenoxyalkanoic AcidBroadleaf weedsHigh herbicidal activity (synthetic auxin)Inactive[5]

Note: Specific IC50 or EC50 values are often proprietary or not consistently reported across studies, hence a qualitative comparison is provided. Researchers are encouraged to consult specific literature for quantitative data relevant to their target species.

Insecticidal and Pharmaceutical Activities: An Area for Further Exploration

While the herbicidal activity of this compound derivatives is well-documented, their enantioselective insecticidal and pharmaceutical activities are less explored in publicly available literature. It is known that (S)-(-)-Methyl 2-chloropropionate serves as a crucial intermediate in the synthesis of some pesticides and pharmaceuticals, implying that a specific stereoisomer is required for the desired biological effect.[6]

The principle of stereoselectivity observed in herbicides is highly likely to extend to other biological activities. The interaction of these chiral molecules with specific receptors or enzymes in insects or mammals would be dependent on their three-dimensional structure. For instance, many insecticides target specific neurotransmitter receptors, such as the GABA receptor, where the fit of the molecule to the binding site is critical for its activity.[7][8][9] Similarly, the efficacy of many pharmaceuticals is dependent on the specific interaction of one enantiomer with its biological target, such as an enzyme or a receptor.

Further research is needed to systematically evaluate and compare the (R)- and (S)-enantiomers of various this compound derivatives for their insecticidal and pharmacological potential.

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of compounds against ACCase.

Materials:

  • Purified ACCase enzyme from the target plant species.

  • Acetyl-CoA

  • ATP

  • Bicarbonate (or a source of CO2)

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors like MgCl2 and KCl)

  • Test compounds ((R)- and (S)-enantiomers of the derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Detection reagent (e.g., a coupled enzyme system that leads to a colorimetric or fluorescent readout proportional to ADP production, or a method to directly measure malonyl-CoA).

  • Microplate reader.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, acetyl-CoA, ATP, and bicarbonate in a microplate well.

  • Add the test compound at various concentrations to the wells. Include a control with no inhibitor.

  • Initiate the reaction by adding the purified ACCase enzyme.

  • Incubate the plate at a controlled temperature for a specific period.

  • Stop the reaction (e.g., by adding a quenching agent).

  • Add the detection reagent and measure the signal using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Auxin Activity Bioassay (e.g., Root Elongation Assay)

This bioassay assesses the auxin-like activity of compounds on plant growth.

Materials:

  • Seeds of a susceptible plant species (e.g., Arabidopsis thaliana or cress).

  • Agar (B569324) medium in petri dishes.

  • Test compounds ((R)- and (S)-enantiomers of the derivative) at various concentrations.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Prepare agar medium containing different concentrations of the test compounds. Include a control medium without any test compound.

  • Sterilize and sow the seeds on the surface of the agar in the petri dishes.

  • Place the petri dishes vertically in a growth chamber to allow for gravitropic root growth.

  • Incubate for a set period (e.g., 3-5 days).

  • Measure the length of the primary root of the seedlings.

  • Compare the root length of the seedlings grown on the medium with the test compounds to the control.

  • Calculate the percentage of root growth inhibition for each concentration.

  • Determine the EC50 value (the concentration that causes a 50% reduction in root growth).

Visualizing the Mechanisms of Action

To better understand the biological processes affected by these derivatives, the following diagrams illustrate the key signaling pathways.

ACCase_Pathway cluster_0 Fatty Acid Biosynthesis in Plastids cluster_1 Herbicidal Action Acetyl-CoA Acetyl-CoA ACCase ACCase Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Elongation ACCase->Malonyl-CoA Product R-Enantiomer R-Enantiomer R-Enantiomer->ACCase Inhibition

ACCase Inhibition by (R)-Enantiomer.

Auxin_Signaling_Pathway cluster_0 Normal Growth Regulation cluster_1 Herbicidal Action Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes Degradation Uncontrolled_Growth Uncontrolled_Growth TIR1_AFB->Uncontrolled_Growth Leads to ARF Auxin Response Factor Aux_IAA->ARF Inhibits Auxin_Responsive_Genes Auxin_Responsive_Genes ARF->Auxin_Responsive_Genes Activates Growth_Response Growth_Response Auxin_Responsive_Genes->Growth_Response R_Dichlorprop (R)-Dichlorprop (Synthetic Auxin) R_Dichlorprop->TIR1_AFB Binds Excessively

Auxin Signaling Disruption by (R)-Dichlorprop.

Conclusion

The biological activity of this compound derivatives is highly dependent on their stereochemistry. In the context of herbicides, the (R)-enantiomer is typically the biologically active form, targeting key enzymes or hormonal pathways in susceptible plants. While data on the enantioselective insecticidal and pharmaceutical activities of these derivatives is less comprehensive, the fundamental principles of stereospecificity suggest that a similar enantiomeric preference is likely. This guide provides a foundation for researchers to understand and further investigate the distinct biological roles of the (R)- and (S)-enantiomers of this important class of chiral molecules, paving the way for the development of more effective and safer chemical agents.

References

A Comparative Guide to the Synthesis of Methyl 2-Chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-chloropropionate is a crucial chiral building block in the synthesis of a variety of pharmaceuticals and agrochemicals, where its stereochemistry is paramount to the biological activity of the final product.[1] This guide provides a comparative analysis of common synthetic routes to this compound, offering a detailed look at starting materials, reagents, reaction conditions, and yields. The information is intended to assist researchers in selecting the most suitable method for their specific applications.

Comparison of Synthesis Routes

The synthesis of this compound can be broadly categorized based on the starting material. The most prevalent methods utilize methyl lactate (B86563), taking advantage of its structural similarity to the target molecule. Other notable precursors include alanine (B10760859) and propionic acid derivatives. The choice of chlorinating agent is a critical factor influencing the reaction's efficiency, stereoselectivity, and overall yield.

Starting MaterialChlorinating AgentCatalyst/SolventReaction Temperature (°C)Reaction Time (h)Yield (%)Optical Purity (%)Reference
L-Methyl LactateThionyl chloridePyridine (B92270)604--[2]
R-Methyl LactateVilsmeier-Hack Reagent (from bis(trichloromethyl)carbonate and N,N-dimethylacetamide)Dioxane5569097[3][4]
R-Methyl LactateVilsmeier-Hack Reagent (from bis(trichloromethyl)carbonate and N,N-dimethylformamide)N,N-dimethylformamide6058998[4]
L-Methyl LactatePhosgenePyridine, Dichloromethane20-40 (decomposition step)Overnight-High[5]
Methyl LactateThionyl chlorideNone specified70---[6]
(S)-AlanineSodium nitrite (B80452) in HClWater<5--High[7]
2-Chloropropionyl chlorideMethanol (B129727)-Ambient189-
α-Chloropropionic acidMethanolHydrogen peroxide100-1208-10High-[8]

Synthesis Route Diagrams

The following diagrams illustrate the primary synthetic pathways to this compound.

G cluster_0 Route 1: From Methyl Lactate with Thionyl Chloride Methyl Lactate Methyl Lactate Intermediate\n(Chlorosulfinate) Intermediate (Chlorosulfinate) Methyl Lactate->Intermediate\n(Chlorosulfinate) Thionyl Chloride, Pyridine (cat.) This compound This compound Intermediate\n(Chlorosulfinate)->this compound Heat

Caption: Synthesis from Methyl Lactate via a chlorosulfinate intermediate.

G cluster_1 Route 2: From Methyl Lactate with Vilsmeier-Hack Reagent Chlorinating Agent\n(e.g., (COCl2)2) Chlorinating Agent (e.g., (COCl2)2) Vilsmeier-Hack\nReagent Vilsmeier-Hack Reagent Chlorinating Agent\n(e.g., (COCl2)2)->Vilsmeier-Hack\nReagent Amide (e.g., DMF) Methyl Lactate Methyl Lactate This compound This compound Methyl Lactate->this compound Vilsmeier-Hack Reagent, Solvent (e.g., Dioxane)

Caption: Vilsmeier-Hack reagent-mediated synthesis from Methyl Lactate.

G cluster_2 Route 3: From Alanine Alanine Alanine Diazo intermediate Diazo intermediate Alanine->Diazo intermediate NaNO2, HCl 2-Chloropropionic Acid 2-Chloropropionic Acid Diazo intermediate->2-Chloropropionic Acid HCl This compound This compound 2-Chloropropionic Acid->this compound Methanol, H+

Caption: Synthesis from Alanine via diazotization and esterification.

Detailed Experimental Protocols

Route 1: Chlorination of Methyl Lactate with Thionyl Chloride

This is a traditional and direct method for the synthesis of this compound.

  • Procedure: A process for preparing alkyl 2-chloropropionates involves gradually adding the corresponding alkyl lactate to thionyl chloride in the presence of an organic base like pyridine.[2] An excess of thionyl chloride is maintained throughout the addition at a temperature below the decomposition point of the intermediate chlorosulphinate.[2] Subsequently, the reaction mixture is heated to a temperature at or above the decomposition point of the chlorosulphinate to yield the final product.[2] For instance, methyl lactate can be added dropwise to a mixture of thionyl chloride and pyridine at 60°C over 4 hours, followed by heating at 75°C for 2 hours.[2] Another variation involves adding 534 parts by weight of thionyl chloride to a reaction kettle, maintaining a constant pressure at 70°C, and then slowly adding 429 parts by weight of methyl lactate.[6] After the reaction, the mixture is allowed to stand and layer to isolate the S-methyl 2-chloropropionate.[6]

Route 2: Chlorination of Methyl Lactate using Vilsmeier-Hack Reagent

This method offers high yields and optical purity.[3][4]

  • Vilsmeier Reagent Preparation: The Vilsmeier reagent is prepared by reacting a chlorinating agent, such as bis(trichloromethyl)carbonate, with a short-chain aliphatic substituted amide, like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide, at a low temperature (0-10°C) for 1-2 hours.[4]

  • Synthesis of this compound: To the prepared Vilsmeier reagent solution, a solvent such as dioxane or DMF is added.[4] R-methyl lactate is then added dropwise to this mixture at a temperature of 20-30°C.[4] The reaction is exothermic. After the addition is complete, the mixture is heated to 50-60°C and stirred for 5-8 hours.[4] The resulting solution is then washed with water, and the product is isolated by distillation.[4] A specific example yielded 90% of (S)-(-)-Methyl 2-chloropropionate with an optical purity of 97%.[3]

Route 3: Synthesis from (S)-Alanine

This route provides a method to produce optically active 2-chloropropionic acid, which can then be esterified.

  • Procedure: (S)-alanine is dissolved in 5 N hydrochloric acid and cooled to below 5°C.[7] A precooled solution of sodium nitrite in water is then added dropwise while vigorously stirring and maintaining the low temperature.[7] This diazotization reaction converts the amino group to a chloro group with retention of configuration. The resulting (S)-2-chloropropanoic acid is then extracted with diethyl ether.[7] The acid can subsequently be esterified with methanol in the presence of an acid catalyst to yield this compound.

Concluding Remarks

The choice of synthetic route for this compound depends on several factors, including the desired optical purity, scale of production, and availability of starting materials and reagents. The use of Vilsmeier-Hack reagent with R-methyl lactate appears to provide a high yield and excellent optical purity, making it a favorable option for producing the S-enantiomer.[3][4] The traditional method using thionyl chloride is also effective, though potentially less stereoselective without careful control of reaction conditions.[2] For laboratory-scale synthesis of the optically pure compound, the route starting from the corresponding enantiomer of alanine is a viable, albeit multi-step, alternative.[7] Researchers should carefully consider these factors and the detailed experimental protocols when selecting a synthesis strategy.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Methyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Methyl 2-chloropropionate, a flammable and irritating liquid, ensuring that your work can proceed with the highest degree of safety and integrity.

Key Safety and Physical Properties

Understanding the characteristics of this compound is the first step toward safe handling. The following table summarizes its key quantitative data.

PropertyValueCitations
Molecular Formula C₄H₇ClO₂[1]
Molecular Weight 122.55 g/mol [2]
Appearance Colorless liquid[2]
Flash Point 36 °C to 38 °C (closed cup)[3]
Density 1.13 g/cm³ at 20 °C
Vapor Pressure 30 hPa at 20 °C
Autoignition Temperature 430 °C
Explosive Limits 2.8 - 13.9 % (v/v)
Storage Temperature 2-30°C (recommended <15°C)[3]
Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

  • Flammable liquids: Category 3[4][5]

  • Skin irritation: Category 2[5][6]

  • Serious eye irritation: Category 2[4][5]

  • Specific target organ toxicity — single exposure: Category 3 (May cause respiratory irritation)[5][6]

The signal word for this chemical is Warning .[4][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[4][6]

  • Skin Protection:

    • Gloves: Use chemical-impermeable gloves. Always inspect gloves before use and use proper glove removal technique.[4][6]

    • Clothing: Wear impervious, flame-retardant, and antistatic protective clothing.[4][6]

  • Respiratory Protection: If working in a poorly ventilated area or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges (e.g., type ABEK).[6][7]

Handling and Storage Procedures

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][6]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[4][6]

  • Avoid contact with skin and eyes, and avoid inhaling vapor or mist.[4][6]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Keep away from incompatible materials such as acids, bases, and reducing agents.[1]

  • Store in a designated flammables area.[1]

Spill Response Protocol

In the event of a spill, follow these steps:

  • Immediate Action:

    • Evacuate personnel from the immediate area and ensure adequate ventilation.[4][6]

    • Remove all sources of ignition.[4][6]

    • Wear appropriate PPE.[4][6]

  • Containment:

    • Prevent the spill from entering drains or waterways.[4][6]

    • For small spills, absorb with an inert material such as sand, silica (B1680970) gel, or sawdust.[9][10]

    • For large spills, dike the area to contain the liquid. A vapor-suppressing foam may be used to reduce vapors.[10]

  • Cleanup:

    • Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[4][10]

  • Decontamination:

    • Clean the spill area thoroughly.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][5]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[4][5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[4][6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[6]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: this compound and any contaminated materials should be treated as hazardous waste. It should be collected in a labeled, sealed container.[11] This material is highly flammable and should be disposed of by a licensed professional waste disposal service, potentially through chemical incineration with an afterburner and scrubber.[6][7]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_receipt Receiving & Storage cluster_handling Handling & Experimentation cluster_waste Waste Management cluster_emergency Emergency Procedures Receive Receive Chemical Inspect Inspect Container Receive->Inspect Store Store in Flammables Cabinet Inspect->Store Prep Prepare Work Area (Fume Hood) Store->Prep DonPPE Don Appropriate PPE Prep->DonPPE Experiment Perform Experiment DonPPE->Experiment CollectPPE Collect Contaminated PPE DonPPE->CollectPPE DecontaminateWork Decontaminate Work Area Experiment->DecontaminateWork CollectWaste Collect Chemical Waste Experiment->CollectWaste Spill Spill Occurs Experiment->Spill FirstAid Administer First Aid Experiment->FirstAid DecontaminateWork->CollectWaste LabelWaste Label Waste Containers CollectWaste->LabelWaste CollectPPE->LabelWaste Dispose Dispose via Licensed Service LabelWaste->Dispose Evacuate Evacuate Area Spill->Evacuate Notify Notify Safety Officer FirstAid->Notify Evacuate->Notify Cleanup Follow Spill Cleanup Protocol Notify->Cleanup

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.